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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3-Amino-5-bromo-6-isopropylpyridine

This is an in-depth technical guide for the synthesis of 3-Amino-5-bromo-6-isopropylpyridine (IUPAC: 5-bromo-6-isopropylpyridin-3-amine). This guide is designed for medicinal chemists and process development scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for the synthesis of 3-Amino-5-bromo-6-isopropylpyridine (IUPAC: 5-bromo-6-isopropylpyridin-3-amine). This guide is designed for medicinal chemists and process development scientists, prioritizing regiochemical control and scalability.

Executive Summary

Target Molecule: 3-Amino-5-bromo-6-isopropylpyridine CAS Registry Number: 1142191-55-6 (Generic/Isomer check required; structure-based synthesis) Core Challenge: The primary synthetic challenge lies in the specific regiochemistry: placing a bromine atom ortho to the isopropyl group while maintaining an amino group at the meta position relative to the alkyl chain. Direct electrophilic substitution of 2-isopropylpyridine typically yields the 5-bromo isomer (para to alkyl), which is the incorrect regioisomer. Recommended Route: A Directed Functionalization Strategy starting from Methyl 6-chloronicotinate . This route utilizes the directing effects of the nicotinate core to ensure perfect regiocontrol of the bromine insertion, followed by a Curtius rearrangement to install the amine.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the amino group via a Curtius rearrangement, leading back to a nicotinic acid derivative. The bromine is introduced via electrophilic aromatic substitution, directed by the cooperative effects of the C6-alkyl group and the C3-ester.

Strategic Logic
  • Regiocontrol: The C3-ester (electron-withdrawing) directs electrophilic substitution to the meta position (C5). The C6-isopropyl group (weakly activating, ortho/para director) directs to C5 (ortho) and C3 (para, blocked). Thus, both groups cooperatively direct bromination to C5 , ensuring high regioselectivity.

  • Chemoselectivity: Introducing the isopropyl group before bromination avoids the chemoselectivity issues inherent in cross-coupling a di-halo species (e.g., trying to selectively alkylate a bromo-chloro intermediate).

Reaction Pathway Diagram

SynthesisRoute SM Methyl 6-chloronicotinate (Starting Material) Int1 Methyl 6-isopropylnicotinate (Negishi Coupling) SM->Int1 iPrZnBr, Pd(dppf)Cl2 THF, Reflux Int2 Methyl 5-bromo-6-isopropylnicotinate (Regioselective Bromination) Int1->Int2 NBS, DMF or Br2, AcOH Int3 5-Bromo-6-isopropylnicotinic acid (Saponification) Int2->Int3 LiOH, THF/H2O Int4 Boc-Protected Amine (Curtius Rearrangement) Int3->Int4 DPPA, tBuOH Et3N, Reflux Product 3-Amino-5-bromo-6-isopropylpyridine (Target) Int4->Product TFA/DCM Deprotection

Caption: Step-wise synthetic pathway ensuring correct regiochemical outcome via cooperative directing effects.

Part 2: Detailed Experimental Protocols

Step 1: Negishi Coupling (Introduction of Isopropyl Group)

Objective: Convert Methyl 6-chloronicotinate to Methyl 6-isopropylnicotinate. Rationale: Palladium-catalyzed cross-coupling is superior to nucleophilic aromatic substitution (


) for introducing bulky isopropyl groups, as it minimizes elimination side products (propene formation).
  • Reagents:

    • Methyl 6-chloronicotinate (1.0 eq)

    • Isopropylzinc bromide (0.5 M in THF, 1.5 eq)

    • 
       (0.05 eq)
      
    • Solvent: Anhydrous THF

  • Protocol:

    • Charge an oven-dried flask with Methyl 6-chloronicotinate and

      
       under Argon.
      
    • Add anhydrous THF (0.2 M concentration relative to substrate).

    • Add Isopropylzinc bromide solution dropwise at 0°C.

    • Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC/LC-MS for disappearance of chloride.

    • Quench: Cool to RT, quench with saturated

      
      .
      
    • Workup: Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Flash column chromatography (Hexanes/EtOAc).

Step 2: Regioselective Bromination

Objective: Brominate position 5.[1] Rationale: The C6-isopropyl group activates position 5, while the C3-ester deactivates the ring but directs meta (to position 5). This "push-pull" dynamic makes C5 the only nucleophilic site capable of reacting with electrophilic bromine.

  • Reagents:

    • Methyl 6-isopropylnicotinate (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.2 eq) or

      
       (1.1 eq)
      
    • Solvent: DMF (for NBS) or Acetic Acid (for

      
      )
      
  • Protocol (NBS Method - Milder):

    • Dissolve the substrate in DMF (0.5 M).

    • Add NBS portion-wise at room temperature.

    • Stir at 60°C for 12 hours.

    • Workup: Dilute with water, extract with

      
       (DMF is soluble in water). Wash organic layer extensively with water to remove DMF.
      
    • Yield Check: Expect >80% conversion. The product is Methyl 5-bromo-6-isopropylnicotinate .

Step 3: Saponification

Objective: Hydrolyze the ester to the carboxylic acid.

  • Protocol:

    • Dissolve intermediate in THF/Water (3:1).

    • Add LiOH (2.0 eq). Stir at RT for 2 hours.

    • Acidification: Adjust pH to ~3 with 1N HCl.

    • Isolation: The acid 5-bromo-6-isopropylnicotinic acid usually precipitates. Filter and dry.[2][3]

Step 4: Curtius Rearrangement (The "Amine Install")

Objective: Convert the carboxylic acid to the primary amine via a Boc-protected intermediate. Rationale: The Curtius rearrangement is preferred over the Hofmann degradation for this substrate because the bromine atom can be labile under the harsh basic/oxidative conditions of the Hofmann reaction. DPPA provides a mild, one-pot transition.

  • Reagents:

    • 5-Bromo-6-isopropylnicotinic acid (1.0 eq)

    • Diphenylphosphoryl azide (DPPA) (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • tert-Butanol (tBuOH) (Excess, as solvent/reactant)

  • Protocol:

    • Dissolve the acid in anhydrous tBuOH (or Toluene/tBuOH mixture).

    • Add TEA and DPPA at room temperature.

    • Heat to 90°C (reflux).

      • Mechanism:[1][2][4][5] The acyl azide forms in situ, rearranges to the isocyanate at high temp, and is trapped by tBuOH to form the Boc-carbamate.

    • Run for 4-8 hours. Evolution of

      
       gas is observed.[1]
      
    • Workup: Evaporate volatiles. Redissolve in EtOAc, wash with

      
      .[6] Purify by column chromatography to isolate tert-butyl (5-bromo-6-isopropylpyridin-3-yl)carbamate .
      
Step 5: Deprotection

Objective: Reveal the free amine.

  • Protocol:

    • Dissolve Boc-intermediate in DCM.

    • Add Trifluoroacetic acid (TFA) (20% v/v).

    • Stir at RT for 1 hour.

    • Neutralization: Carefully quench with saturated

      
       or NaOH until basic.
      
    • Extraction: Extract with DCM.

    • Final Product: 3-Amino-5-bromo-6-isopropylpyridine .

Part 3: Data Summary & Critical Parameters

Key Process Parameters (KPP)
StepCritical ParameterTarget RangeImpact of Deviation
1. Negishi Temperature60-70°CLow temp: incomplete conversion. High temp: catalyst death/homocoupling.
1. Negishi Water Content< 0.05%Organozinc reagents are water-sensitive; reaction will stall.
2. Bromination Equivalence of NBS1.1 - 1.2 eqExcess NBS can lead to benzylic bromination on the isopropyl group.
4. Curtius Temperature> 80°CRequired for rearrangement of acyl azide to isocyanate.
Safety & Stability Note
  • DPPA (Azide): Potentially explosive. Do not distill reaction mixtures containing azides to dryness. Use a blast shield during the heating phase of the Curtius rearrangement.

  • Bromination: Benzylic bromination (on the CH of the isopropyl group) is a competing side reaction. Avoid radical initiators (light, peroxides) during the electrophilic bromination step.

References

  • Negishi Coupling on Pyridines: Knochel, P., et al. "Functionalization of Pyridines via Organometallic Intermediates." Chemical Reviews, 2008. Link

  • Bromination Regiochemistry: Schlosser, M. "Site-Selective Coupling and Functionalization of Pyridines." European Journal of Organic Chemistry, 2004. Link

  • Curtius Rearrangement Protocol: Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, 1972. Link

  • Synthesis of Methyl 6-isopropylnicotinate: (Analogous procedure) Journal of Medicinal Chemistry, 2010, 53(22), 7967–7978. Link

Sources

Exploratory

3-Amino-5-bromo-6-isopropylpyridine (CAS 1779960-28-9): A Strategic Bifunctional Scaffold in Small Molecule Drug Discovery

Executive Summary In modern small-molecule drug discovery, the strategic selection of bifunctional building blocks is paramount for the rapid synthesis of structurally diverse libraries. 3-Amino-5-bromo-6-isopropylpyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern small-molecule drug discovery, the strategic selection of bifunctional building blocks is paramount for the rapid synthesis of structurally diverse libraries. 3-Amino-5-bromo-6-isopropylpyridine (CAS: 1779960-28-9)[1] represents a highly versatile, electron-deficient heteroaromatic scaffold. As a Senior Application Scientist, I frequently leverage such pyridine derivatives to navigate complex structure-activity relationship (SAR) landscapes. This whitepaper provides an in-depth technical guide on the physicochemical properties, structural rationale, and validated synthetic workflows for functionalizing this specific pyridine core.

Physicochemical Profiling & Identifiers

To ensure rigorous tracking and analytical validation across drug development workflows, the core identifiers and quantitative physicochemical properties of the scaffold are summarized below.

Property / IdentifierValue
Chemical Name 3-Amino-5-bromo-6-isopropylpyridine
IUPAC Name 5-bromo-6-(propan-2-yl)pyridin-3-amine
CAS Registry Number 1779960-28-9[1]
Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
SMILES CC(C)c1ncc(N)cc1Br
Key Functional Groups Primary amine (-NH2), Aryl bromide (-Br), Isopropyl (-CH(CH3)2)

Structural Rationale in Medicinal Chemistry

The architectural design of 3-amino-5-bromo-6-isopropylpyridine offers three distinct vectors for pharmacological optimization:

  • The Isopropyl Group (C6): Introduces a localized lipophilic bulk (

    
    -shielding) that is highly effective at occupying hydrophobic pockets in target proteins, such as the hinge region of kinases. It also sterically protects the adjacent pyridine nitrogen, modulating its basicity and reducing off-target hERG liabilities.
    
  • The Bromo Substituent (C5): Acts as a primary electrophilic handle for palladium-catalyzed carbon-carbon bond-forming reactions (e.g., Suzuki-Miyaura, Sonogashira). Its proximity to the isopropyl group requires careful catalyst selection due to steric hindrance[2].

  • The Amino Group (C3): Serves as a versatile nucleophilic handle for carbon-nitrogen bond formation (e.g., Buchwald-Hartwig amination, amide/urea coupling), allowing for the extension of the molecule into solvent-exposed regions to improve solubility or engage in hydrogen bonding[3].

Experimental Methodologies: Orthogonal Functionalization

The true value of this scaffold lies in its orthogonal reactivity. The following self-validating protocols detail the sequential functionalization of the C5 and C3 positions.

Workflow A 3-Amino-5-bromo- 6-isopropylpyridine B C5-Bromo (Electrophile) A->B Handle 1 C C3-Amino (Nucleophile) A->C Handle 2 D Suzuki-Miyaura Coupling B->D Pd(dppf)Cl2 Arylboronic Acid E Buchwald-Hartwig Coupling C->E Pd2(dba)3 / BrettPhos Aryl Halide F Biaryl Core D->F G Extended Target Binder E->G

Orthogonal functionalization workflow of the bifunctional pyridine scaffold.

C5-Position: Suzuki-Miyaura Cross-Coupling

Causality & Expert Insight: The C5-bromo position is sterically hindered by the adjacent C6-isopropyl group. To overcome this, we utilize


, a catalyst with a large bite angle that accelerates the rate-limiting reductive elimination step in sterically congested biaryl systems[2]. An aqueous organic solvent mixture ensures the solubility of the boronic acid and the inorganic base (

), which is critical for the transmetalation step.

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried Schlenk flask with 3-amino-5-bromo-6-isopropylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane/

    
     (4:1 v/v) to achieve a substrate concentration of 0.1 M.
    
  • Catalyst Introduction: Under a positive flow of argon, add

    
     (0.05 equiv)[2].
    
  • Reaction: Seal the flask and heat to 90 °C for 12 hours with vigorous stirring. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and partition with water. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C5-arylated intermediate.

C3-Position: Buchwald-Hartwig Amination

Causality & Expert Insight: Following C5 functionalization, the C3-primary amine can be elaborated. When coupling a primary amine with an aryl halide, a common side reaction is over-arylation (diarylation). To strictly enforce mono-arylation, we employ the BrettPhos ligand. Its massive steric profile prevents the binding of a second aryl halide to the palladium center after the first coupling cycle[3].

Step-by-Step Protocol:

  • Preparation: In an argon-filled glovebox, charge a reaction vial with the C5-arylated intermediate (1.0 equiv), an aryl bromide (1.1 equiv), and

    
     (1.5 equiv).
    
  • Catalyst/Ligand Addition: Add

    
     (0.02 equiv) and BrettPhos (0.04 equiv)[3].
    
  • Solvent Addition: Suspend the reagents in anhydrous toluene (0.2 M).

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C for 16 hours.

  • Workup: Cool the mixture, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Purify the target compound via preparative HPLC (C18 column,

    
     with 0.1% TFA) to yield the final elaborated drug-like molecule.
    

Downstream Applications: Kinase Pathway Modulation

Derivatives synthesized from this scaffold are highly privileged in the development of Receptor Tyrosine Kinase (RTK) inhibitors. The pyridine nitrogen acts as a critical hydrogen bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of Met or Cys residues), while the C5 and C3 substituents project into the hydrophobic pocket and solvent channel, respectively.

Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds & Activates Ras Ras GTPase Receptor->Ras Phosphorylation Cascade Inhibitor Scaffold-Derived Inhibitor Inhibitor->Receptor ATP-Competitive Inhibition Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Disruption of the RTK/MAPK signaling pathway by scaffold-derived inhibitors.

Analytical Validation

To ensure the trustworthiness of the synthesized compounds, rigorous analytical validation must be performed:

  • 1H NMR (400 MHz, DMSO-d6): The core scaffold exhibits a characteristic singlet for the isolated C4 aromatic proton and a distinct multiplet for the isopropyl methine proton (~3.2 ppm), integrating for 1H. The primary amine typically appears as a broad singlet (~5.5 ppm, exchangeable with

    
    ).
    
  • LC-MS (ESI+): The parent scaffold (MW = 215.09) will show a characteristic isotopic doublet at m/z 215.0 and 217.0 [M+H]+ in a 1:1 ratio, confirming the presence of the single bromine atom.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Foundational

molecular structure and formula of 3-Amino-5-bromo-6-isopropylpyridine

The following technical monograph provides an in-depth analysis of 3-Amino-5-bromo-6-isopropylpyridine , a specialized heterocyclic intermediate critical in the development of next-generation kinase inhibitors. High-Valu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of 3-Amino-5-bromo-6-isopropylpyridine , a specialized heterocyclic intermediate critical in the development of next-generation kinase inhibitors.

High-Value Scaffold for Medicinal Chemistry & Kinase Inhibitor Design

Executive Summary

3-Amino-5-bromo-6-isopropylpyridine (CAS: 1779960-28-9 ) is a trisubstituted pyridine derivative characterized by a unique substitution pattern that balances steric bulk (isopropyl), electronic modulation (bromo), and a reactive handle (amino). This compound serves as a pivotal building block in the synthesis of Type I and Type II kinase inhibitors , particularly those targeting the ALK (Anaplastic Lymphoma Kinase) , ROS1 , and SHP2 pathways. Its structural architecture allows for precise orientation within the ATP-binding pocket of enzymes, where the isopropyl group often fills the hydrophobic specificity pocket (selectivity filter).

Molecular Architecture & Identity

The molecule features a pyridine core decorated with three distinct functional groups.[1] The isopropyl group at position 6 provides significant steric occlusion, preventing metabolic oxidation at the typically labile


-position while enhancing lipophilicity. The bromine at position 5  acts as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the scaffold to be elaborated into complex drug candidates.
Table 1: Chemical Identity & Identifiers[2]
PropertyDetail
IUPAC Name 5-Bromo-6-(propan-2-yl)pyridin-3-amine
Common Name 3-Amino-5-bromo-6-isopropylpyridine
CAS Number 1779960-28-9
Molecular Formula C

H

BrN

Molecular Weight 215.09 g/mol
SMILES CC(C)c1ncc(cc1Br)N
InChI Key Derived from structure
Appearance Off-white to pale yellow solid
Melting Point 65–70 °C (Predicted based on analogs)

Physicochemical Profiling

Understanding the physicochemical properties is essential for predicting the "drug-likeness" of the final pharmaceutical agent derived from this intermediate. The isopropyl group significantly increases the LogP compared to the methyl analog.

Table 2: Predicted Physicochemical Properties
PropertyValueSignificance
cLogP ~2.1 ± 0.3Moderate lipophilicity; good for membrane permeability.
TPSA 38.9 ŲFavorable for CNS penetration if required.
pKa (Conj. Acid) ~3.5 - 4.0The pyridine nitrogen is weakly basic due to the electron-withdrawing Br.
H-Bond Donors 1 (Amino group)Key interaction point with kinase hinge regions.
Rotatable Bonds 1Low flexibility leads to lower entropic penalty upon binding.

Synthetic Pathways (Retrosynthetic Analysis)

While specific industrial process patents for this exact CAS are proprietary, the most chemically sound synthetic route can be derived from established pyridine functionalization protocols used for the ethyl/methyl analogs [1, 2].

Core Challenges:
  • Regioselectivity: Directing the bromine and amino groups to the 3- and 5-positions relative to the 6-isopropyl group.

  • Deactivation: The pyridine ring is electron-deficient, making electrophilic aromatic substitution (SEAr) difficult without activating groups.

Validated Synthetic Protocol (Proposed)

The most robust route utilizes the activating nature of the alkyl group to direct subsequent substitutions, followed by a reduction step.

Step 1: Bromination of 2-Isopropylpyridine The isopropyl group activates the ring. Bromination of 2-isopropylpyridine typically occurs at the 5-position (beta to nitrogen, para to isopropyl) due to steric hindrance at the 3-position and electronic directing effects.

  • Reagents: Br

    
    , Sodium Acetate, Acetic Acid.
    

Step 2: Nitration With the 5-bromo-2-isopropylpyridine intermediate secured, nitration is performed. The isopropyl group (ortho/para director) directs the incoming nitro group to the 3-position (ortho to isopropyl). The bromine (ortho/para director) also directs to the 3-position (ortho to itself, as 6 is blocked).

  • Reagents: HNOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , H
    
    
    
    SO
    
    
    , Heat.

Step 3: Reduction The resulting 5-bromo-3-nitro-6-isopropylpyridine is reduced to the final amine.

  • Reagents: Fe/NH

    
    Cl or H
    
    
    
    , Pt/C (controlled to avoid de-halogenation).
Visualization: Synthetic Workflow

Synthesis Start 2-Isopropylpyridine (Starting Material) Inter1 5-Bromo-2-isopropylpyridine (Intermediate 1) Start->Inter1 Bromination (Br2, NaOAc, AcOH) Selectivity: Pos 5 Inter2 5-Bromo-3-nitro-2-isopropylpyridine (Intermediate 2) Inter1->Inter2 Nitration (HNO3, H2SO4) Selectivity: Pos 3 Final 3-Amino-5-bromo-6-isopropylpyridine (Target) Inter2->Final Reduction (Fe, NH4Cl) Nitro -> Amine

Caption: Proposed regioselective synthesis starting from 2-isopropylpyridine via sequential electrophilic substitution.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase drug discovery. The 2-aminopyridine motif (and its relatives) is a classic hinge-binding motif .

Mechanism of Action in Drug Design
  • Hinge Binding: The pyridine nitrogen (N1) and the exocyclic amine (3-NH2) often form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met residue).

  • Gatekeeper Interaction: The 6-isopropyl group is strategically positioned to interact with the "gatekeeper" residue. In many drug-resistant cancers, the gatekeeper mutates to a larger residue; the isopropyl group can be optimized to navigate this steric clash.

  • Solvent Front Extension: The 5-bromo position serves as a vector to extend the molecule into the solvent-exposed region or the ribose-binding pocket via Suzuki coupling with aryl boronic acids.

Experimental Workflow: Cross-Coupling

To utilize this intermediate, researchers typically perform a Suzuki-Miyaura coupling.

Protocol: Suzuki Coupling at C-5

  • Reactants: 1.0 eq 3-Amino-5-bromo-6-isopropylpyridine + 1.2 eq Aryl Boronic Acid.

  • Catalyst: 5 mol% Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    .
  • Base: 2.0 eq K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas, heat to 90°C for 12h under Argon.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
Visualization: Kinase Inhibitor Logic

KinaseLogic Scaffold 3-Amino-5-bromo-6-isopropylpyridine Hinge Hinge Region Binding (N1 & 3-NH2) Scaffold->Hinge H-Bonding Gatekeeper Gatekeeper Residue Interaction (6-Isopropyl) Scaffold->Gatekeeper Hydrophobic Interaction Solvent Solvent Front / Ribose Pocket (5-Bromo Vector) Scaffold->Solvent Suzuki Coupling Site Drug Final Kinase Inhibitor (e.g., ALK/ROS1 Inhibitor) Hinge->Drug Gatekeeper->Drug Solvent->Drug

Caption: Structural Activity Relationship (SAR) mapping of the scaffold within a kinase ATP-binding pocket.

Safety & Handling (E-E-A-T)

As a halogenated aminopyridine, this compound should be treated as a potential irritant and toxic agent.

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods; the bromide is light-sensitive.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Spill Protocol: Adsorb with sand or vermiculite. Do not flush into drains due to potential aquatic toxicity of halogenated pyridines.

References

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved March 8, 2026, from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2-Amino-5-bromopyridine and related intermediates. Retrieved March 8, 2026, from [Link]

Sources

Exploratory

3-Amino-5-bromo-6-isopropylpyridine: A Strategic Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 3-Amino-5-bromo-6-isopropylpyridine Executive Summary 3-Amino-5-bromo-6-isopropylpyridine (CAS: 1779960-28-9 ), also chemically defined as 5-bromo-6-(propan-2-yl)pyridin-3-amine , represent...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Amino-5-bromo-6-isopropylpyridine

Executive Summary

3-Amino-5-bromo-6-isopropylpyridine (CAS: 1779960-28-9 ), also chemically defined as 5-bromo-6-(propan-2-yl)pyridin-3-amine , represents a "privileged scaffold" in modern drug discovery. Its structural uniqueness lies in the dense functionalization of the pyridine ring, offering three distinct vectors for chemical expansion:

  • C3-Amino Group: A nucleophilic handle for amide coupling, urea formation, or Buchwald-Hartwig aminations.

  • C5-Bromo Group: An electrophilic site primed for Suzuki-Miyaura, Stille, or Sonogashira cross-couplings.

  • C6-Isopropyl Group: A lipophilic bulky moiety that modulates metabolic stability and fills hydrophobic pockets (e.g., the allosteric sites of phosphatases like SHP2).

This guide details the synthesis, reactivity, and application of this intermediate, specifically within the context of developing allosteric SHP2 inhibitors and Type II Kinase inhibitors .

Chemical Profile & Identity
ParameterTechnical Specification
IUPAC Name 5-Bromo-6-(propan-2-yl)pyridin-3-amine
Common Name 3-Amino-5-bromo-6-isopropylpyridine
CAS Number 1779960-28-9
Molecular Formula C₈H₁₁BrN₂
Molecular Weight 215.09 g/mol
SMILES CC(C)c1nc(cc(Br)c1)N
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calculated) ~3.5 (Pyridine N), ~6.0 (Aniline NH₂)
Strategic Synthesis: The "Make"

The synthesis of highly substituted pyridines requires careful orchestration of directing effects. Direct nitration of 2-isopropylpyridine is feasible but suffers from poor regioselectivity (yielding mixtures of 3- and 5-nitro isomers).

The Self-Validating Protocol below utilizes a Negishi Coupling / Bromination / Reduction sequence to ensure regiochemical purity.

Synthesis Pathway Diagram

SynthesisRoute SM 2-Chloro-3-nitropyridine Step1 Negishi Coupling (iPr-ZnBr, Pd cat.) SM->Step1 Inter1 2-Isopropyl-3-nitropyridine Step1->Inter1 Step2 Regioselective Bromination (NBS, H2SO4) Inter1->Step2 Inter2 5-Bromo-2-isopropyl- 3-nitropyridine Step2->Inter2 Step3 Chemoselective Reduction (Fe, NH4Cl) Inter2->Step3 Product 3-Amino-5-bromo- 6-isopropylpyridine Step3->Product

Caption: Regioselective synthesis route avoiding isomer separation challenges.

Detailed Experimental Protocol

Step 1: Negishi Coupling (Introduction of Isopropyl)

  • Rationale: Nucleophilic aromatic substitution (SnAr) with isopropyl nucleophiles is difficult on unactivated systems. Negishi coupling provides mild conditions.

  • Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Isopropylzinc bromide (0.5 M in THF, 1.2 eq), Pd(dppf)Cl₂ (0.05 eq).

  • Procedure:

    • Charge a dry flask with 2-chloro-3-nitropyridine and Pd(dppf)Cl₂ under Argon.

    • Add dry THF. Cool to 0°C.

    • Dropwise add Isopropylzinc bromide solution.

    • Warm to RT and reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Validation: Disappearance of starting chloride. Formation of a lower Rf spot.

Step 2: Regioselective Bromination

  • Rationale: The isopropyl group (ortho/para director) and the nitro group (meta director) cooperatively direct the electrophile to Position 5.

  • Reagents: 2-Isopropyl-3-nitropyridine, N-Bromosuccinimide (NBS), H₂SO₄ (catalytic) or TFA.

  • Procedure:

    • Dissolve intermediate in DMF or MeCN.

    • Add NBS (1.1 eq) portion-wise at RT.

    • Heat to 60°C for 2 hours.

    • Validation: 1H NMR should show loss of the C5-proton and retention of C4/C6 protons as singlets (or doublets with small coupling).

Step 3: Iron-Mediated Reduction

  • Rationale: Iron/Ammonium Chloride is chemoselective for nitro groups and avoids de-halogenation (which can occur with Pd/H₂).

  • Reagents: Fe powder (5 eq), NH₄Cl (5 eq), EtOH/H₂O (4:1).

  • Procedure:

    • Suspend nitro-bromide intermediate in EtOH/H₂O.

    • Add NH₄Cl and Fe powder.

    • Heat to 80°C for 1 hour. Vigorously stir.

    • Filter hot through Celite. Concentrate filtrate.[1]

    • Purification: Recrystallize from Ethanol/Heptane.

Reactivity & Applications: The "Use"

This scaffold is a critical "linchpin" in Fragment-Based Drug Discovery (FBDD).

Mechanism of Action in SHP2 Inhibition

SHP2 (Src Homology-2 domain-containing Phosphatase 2) is a difficult-to-drug oncogenic target. Allosteric inhibitors function by "gluing" the enzyme in an auto-inhibited conformation.

  • The Pyridine Amine often forms a critical H-bond hinge interaction or interacts with the central tunnel of SHP2.

  • The Isopropyl Group occupies a hydrophobic pocket, providing potency and selectivity over SHP1.

  • The Bromo Group allows for the attachment of a "tail" moiety (often a piperazine or spirocycle) that extends into solvent to modulate pharmacokinetics.

Reactivity Map

Reactivity Center 3-Amino-5-bromo- 6-isopropylpyridine Suzuki Suzuki Coupling (C5-Br) Reagents: Ar-B(OH)2, Pd(PPh3)4 Outcome: Biaryl formation Center->Suzuki Buchwald Buchwald Amination (C5-Br) Reagents: R2NH, Pd2(dba)3, XPhos Outcome: C-N Bond formation Center->Buchwald Amide Amide Coupling (C3-NH2) Reagents: R-COCl, Pyridine Outcome: Amide linker Center->Amide Sandmeyer Sandmeyer Reaction (C3-NH2) Reagents: NaNO2, CuX Outcome: Halogen exchange (F/Cl/I) Center->Sandmeyer

Caption: Divergent synthesis vectors from the core scaffold.

Case Study: SHP2 Allosteric Inhibitors

Recent patents (e.g., from Novartis, Relay Therapeutics) highlight the utility of 3-amino-pyridines.

  • Pharmacophore Alignment:

    • Core: The pyridine ring acts as a bioisostere for the pyrazine ring found in TNO155.

    • Modification: Replacing the pyrazine with 3-amino-5-bromo-6-isopropylpyridine allows for fine-tuning of the pKa (pyridine N is more basic than pyrazine N), potentially improving solubility and lysosomal trapping properties.

Comparative Data: Pyridine vs. Pyrazine Cores

Property3-Amino-Pyridine CoreAmino-Pyrazine Core (TNO155)Impact
Lipophilicity (LogP) ~2.5~1.8Pyridine is more lipophilic; better membrane permeability.
Basic pKa ~3.5~0.6Pyridine is more basic; affects solubility.
Metabolic Stability Moderate (C2/C6 oxidation)HighIsopropyl group at C6 blocks metabolic soft spot.
References
  • Chemical Identity & CAS: 5-Bromo-6-isopropylpyridin-3-amine. CAS Common Chemistry. Link

  • Synthetic Methodology (Negishi Coupling): Knochel, P., et al. "Functionalization of Pyridines via Organozinc Reagents." Chemical Reviews, 2008. Link

  • SHP2 Inhibitor Structural Biology: Chen, Y.N., et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature, 2016. (Foundational text on the pharmacophore). Link

  • Nitration of Pyridines: Scriven, E.F.V. "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry II. (General reference for regioselectivity rules).
  • Patent Context: Substituted Pyridines as SHP2 Inhibitors. (Representative Patent Class: WO2019/075265). Link

Sources

Foundational

Orthogonal Functionalization and Reactivity Profiling of 3-Amino-5-bromo-6-isopropylpyridine: A Technical Guide for Advanced Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 1779960-28-9 Executive Summary In modern medicinal chemistry, polysubstituted pyridines serve as privileged scaffolds due...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 1779960-28-9

Executive Summary

In modern medicinal chemistry, polysubstituted pyridines serve as privileged scaffolds due to their ability to modulate lipophilicity, improve metabolic stability, and engage in critical hydrogen-bonding interactions within target binding pockets. 3-Amino-5-bromo-6-isopropylpyridine (CAS: 1779960-28-9) is a highly versatile, tri-functionalized building block. As a Senior Application Scientist, I have observed that the successful deployment of this scaffold relies entirely on understanding the electronic and steric interplay between its three distinct functional groups.

This whitepaper provides an in-depth analysis of the reactivity profile of 3-Amino-5-bromo-6-isopropylpyridine, detailing the causality behind chemoselective transformations, and providing field-validated protocols for its orthogonal functionalization.

Structural Analysis & Functional Group Profiling

The reactivity of this molecule cannot be viewed as the sum of isolated parts; it is a highly integrated electronic system.

  • The Pyridine Core: Inherently electron-deficient and basic. It acts as a

    
    -acceptor, which generally accelerates nucleophilic aromatic substitution (
    
    
    
    ) but decelerates electrophilic aromatic substitution (
    
    
    ).
  • C3-Amino Group (-NH₂): A primary amine that exerts a strong electron-donating resonance effect (+M). This increases the electron density of the pyridine ring, partially counteracting the nitrogen's electron-withdrawing nature. It serves as an excellent handle for acylation, reductive amination, or Buchwald-Hartwig cross-coupling [1].

  • C5-Bromo Group (-Br): An aryl halide primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Negishi, Sonogashira). Because it is positioned meta to the amino group, it is less deactivated by the amine's +M effect than an ortho or para position would be, maintaining sufficient electrophilicity for oxidative addition [4].

  • C6-Isopropyl Group (-CH(CH₃)₂): A bulky, lipophilic alkyl group. Its placement adjacent to the C5-bromide is the most critical steric feature of the molecule. It severely restricts the trajectory of incoming transition metal complexes, necessitating the use of specialized, sterically demanding ligands during cross-coupling reactions.

Causality in Reactivity: The Challenge of Sterics and Coordination

When designing synthetic routes using 3-Amino-5-bromo-6-isopropylpyridine, chemists frequently encounter two major failure modes: catalyst poisoning and steric stalling .

  • Catalyst Poisoning via the C3-Amine: The free primary amine, combined with the pyridine nitrogen, can act as a bidentate or bridging ligand, sequestering palladium or copper catalysts and stalling the catalytic cycle [2]. Solution: Transient protection of the amine (e.g., as a Boc carbamate or acetamide) or the use of highly active, bulky pre-catalysts that outcompete the amine for coordination.

  • Steric Stalling at C5: The oxidative addition of Pd(0) into the C5-Br bond is sterically hindered by the adjacent C6-isopropyl group. Standard ligands like triphenylphosphine (

    
    ) often fail here because they cannot adequately stabilize the monoligated palladium intermediate in such a crowded environment. Solution: The use of dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) is required. The bulky lower ring of XPhos interacts with the palladium center, accelerating reductive elimination while accommodating the steric bulk of the isopropyl group [2].
    

Reaction Pathway Visualization

The following diagram illustrates the orthogonal functionalization strategy, allowing for divergent synthesis without cross-reactivity.

ReactivityPathway Core 3-Amino-5-bromo- 6-isopropylpyridine C5_Coupling C5 Cross-Coupling (Suzuki/Negishi) Core->C5_Coupling Pd Catalyst, Boronic Acid, Bulky Ligand C3_Deriv C3 Amine Derivatization (Acylation/Alkylation) Core->C3_Deriv Electrophile, Non-nucleophilic Base Bifunctional Advanced Drug Scaffold (Dual Functionalized) C5_Coupling->Bifunctional Electrophile (C3 Reactivity) C3_Deriv->Bifunctional Pd Catalyst (C5 Reactivity)

Caption: Divergent orthogonal functionalization pathways of 3-Amino-5-bromo-6-isopropylpyridine.

Quantitative Data: Cross-Coupling Optimization Matrix

To empirically demonstrate the causality of ligand and base selection, the following table summarizes the expected performance of various catalytic systems when applied to the sterically hindered C5-bromide of this scaffold, based on established bromopyridine reactivity profiles [2, 3].

Catalyst SystemLigandBaseSolvent / TempExpected YieldMechanistic Rationale

(5 mol%)
None

Toluene/H₂O (80°C)< 20% Insufficient steric bulk;

fails to promote reductive elimination past the C6-isopropyl group.

(5 mol%)
None

DMF (90°C)40-50% Bidentate ligand prevents amine coordination but struggles with the steric hindrance at C5.

(2 mol%)
XPhos (4 mol%)

Dioxane/H₂O (100°C)> 85% Biaryl phosphine perfectly accommodates the isopropyl bulk; mild base prevents functional group degradation [2].
CuI (10 mol%)Proline

DMSO (110°C)< 10% Ullmann-type couplings are highly sensitive to steric hindrance; fails at the C5 position [5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the physical or chemical causality ensuring the integrity of the reaction.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling at C5

Objective: Couple an aryl boronic acid to the C5 position while leaving the C3-amine intact.

  • Preparation (Inert Atmosphere): To an oven-dried Schlenk tube, add 3-Amino-5-bromo-6-isopropylpyridine (1.0 equiv), the desired aryl boronic acid (1.2 equiv),

    
     (0.02 equiv), XPhos (0.04 equiv), and anhydrous 
    
    
    
    (2.0 equiv).
    • Causality:

      
       is an air-sensitive Pd(0) source. Assembling solid reagents before degassing prevents premature oxidation of the catalyst.
      
  • Degassing: Seal the tube, evacuate, and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and water (4:1 ratio, 0.2 M concentration) via syringe.

    • Causality: Water is strictly required to form the reactive boronate complex

      
      , which is the actual species that undergoes transmetalation with the Pd(II) intermediate.
      
  • Reaction: Heat the vigorously stirring mixture to 100 °C for 12 hours. Monitor via LC-MS.

    • Validation Check: If the reaction stalls at 50% conversion, it indicates catalyst poisoning by the free C3-amine. If this occurs, pre-protect the amine as a Boc-derivative prior to step 1.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via silica gel chromatography.
    
Protocol B: Chemoselective N-Acylation of the C3-Amine

Objective: Functionalize the C3-amine without inducing cross-reactivity at the C5-bromide.

  • Dissolution: Dissolve 3-Amino-5-bromo-6-isopropylpyridine (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under Argon.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It will scavenge the HCl byproduct of the acylation without competing with the C3-amine for the electrophile.

  • Electrophile Addition: Cool the reaction to 0 °C using an ice bath. Add the desired acid chloride (1.05 equiv) dropwise over 10 minutes.

    • Causality: Kinetic control at 0 °C is critical. The primary amine is highly nucleophilic, but at room temperature, over-acylation to the di-imide can occur. The slight excess (1.05 equiv) ensures full conversion while minimizing side reactions.

  • Workup: Quench with saturated aqueous

    
    , extract with DCM, and concentrate in vacuo.
    

References

  • Title: Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 Source: Benchchem URL
  • Title: Troubleshooting low yields in 3-Bromopyridine-D4 functionalization Source: Benchchem URL
  • Title: Synthesis of Phosphorus(V)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: Chemical Reviews (ACS Publications)
Exploratory

The Pharmacological Architecture of 3-Amino-5-bromo-6-isopropylpyridine: Scaffold Mechanics and Biological Mechanisms of Action

Executive Summary In modern targeted therapeutics, the transition from a raw chemical intermediate to a highly selective biological probe requires a deep understanding of pharmacophore mechanics. 3-Amino-5-bromo-6-isopro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted therapeutics, the transition from a raw chemical intermediate to a highly selective biological probe requires a deep understanding of pharmacophore mechanics. 3-Amino-5-bromo-6-isopropylpyridine (CAS: 1779960-28-9) is a privileged bifunctional building block widely utilized in the synthesis of pharmaceuticals targeting neurological disorders and oncology pathways[1].

While raw aminobromopyridines exhibit baseline biological activities—such as antimicrobial and anti-inflammatory effects[2]—the true mechanism of action (MoA) of 3-Amino-5-bromo-6-isopropylpyridine is realized when it acts as a structural anchor (pharmacophore) within a larger active pharmaceutical ingredient (API). This whitepaper deconstructs the structural biology of this scaffold, detailing how its specific functional groups dictate target engagement, and provides field-proven, self-validating protocols for evaluating its biological efficacy.

Structural Biology & Pharmacophore Mechanics

The reactivity and biological utility of 3-Amino-5-bromo-6-isopropylpyridine are governed by the electronic interplay between its electron-donating and electron-withdrawing substituents on an electron-deficient pyridine ring[3]. When integrated into a drug molecule, each moiety serves a distinct mechanistic purpose:

  • The Pyridine Core & 3-Amino Group (The Anchor): The lone pair of electrons on the 3-amino nitrogen increases the electron density of the pyridine ring[3]. Biologically, the pyridine nitrogen acts as a hydrogen-bond (H-bond) acceptor, while the 3-amino group acts as an H-bond donor. Together, they form a bidentate interaction network, typically engaging the backbone amides of a kinase hinge region.

  • The 6-Isopropyl Group (The Shield): Positioned adjacent to the pyridine nitrogen, this bulky, lipophilic group serves a dual purpose. It inserts into adjacent hydrophobic pockets (e.g., the gatekeeper pocket in kinases) to drive binding affinity via Van der Waals forces, and it provides steric shielding to the pyridine nitrogen, improving the molecule's metabolic stability against N-oxidation by cytochrome P450 enzymes.

  • The 5-Bromo Group (The Vector): The carbon-bromine bond is highly susceptible to metal-catalyzed cross-coupling reactions[3]. In biological systems, the bromo group itself can form halogen bonds with backbone carbonyls, but it is primarily used as the synthetic vector to extend the molecule into solvent-exposed channels or allosteric sites.

ScaffoldMechanics cluster_scaffold 3-Amino-5-bromo-6-isopropylpyridine Scaffold cluster_target Biological Target (e.g., Kinase Domain) N1 Pyridine Nitrogen (H-Bond Acceptor) Hinge Hinge Region Backbone N1->Hinge Bidentate H-Bond NH2 3-Amino Group (H-Bond Donor) NH2->Hinge iPr 6-Isopropyl Group (Steric Shield / Lipophilic) Pocket Hydrophobic Pocket iPr->Pocket Van der Waals Br 5-Bromo Group (Coupling Vector) Solvent Solvent Channel Br->Solvent Functionalization

Fig 1. Pharmacophore mapping of the 3-Amino-5-bromo-6-isopropylpyridine scaffold to a biological target.

Mechanism of Action: The Kinase Inhibition Paradigm

When 3-Amino-5-bromo-6-isopropylpyridine is elaborated into a mature therapeutic, its primary MoA is often ATP-competitive kinase inhibition .

Causality of Binding: The intracellular concentration of ATP is exceptionally high (in the millimolar range). To outcompete ATP, an inhibitor must possess exquisite shape complementarity and high-enthalpy interactions. The 3-amino-pyridine motif mimics the adenine ring of ATP. By establishing a donor-acceptor H-bond motif with the hinge region (often interacting with Met and Leu residues), the scaffold anchors the molecule. Simultaneously, the 6-isopropyl group rotates into the hydrophobic pocket adjacent to the gatekeeper residue, displacing high-energy water molecules and driving the thermodynamics of binding through the hydrophobic effect.

Once bound, the functionalized derivative prevents ATP from phosphorylating downstream substrates, effectively halting aberrant signal transduction pathways responsible for uncontrolled cellular proliferation in oncology models.

Experimental Workflows & Protocols

To validate the biological MoA of compounds derived from this scaffold, a rigorous, self-validating workflow is required. The following protocols transition from chemical functionalization to phenotypic validation.

BioWorkflow Step1 1. Scaffold Functionalization (Suzuki-Miyaura Coupling) Step2 2. Target Engagement (TR-FRET Kinase Assay) Step1->Step2 Step3 3. Phenotypic Screening (MTT Cell Viability Assay) Step2->Step3 Step4 4. Mechanism Confirmation (Western Blotting) Step3->Step4

Fig 2. Step-by-step workflow from scaffold functionalization to biological mechanism confirmation.

Protocol 3.1: Scaffold Functionalization (Suzuki-Miyaura Coupling)

Purpose: To substitute the 5-bromo group with an aryl/heteroaryl motif to generate the active biological probe[3].

  • Step 1: In a Schlenk flask under inert argon, dissolve 1.0 eq of 3-Amino-5-bromo-6-isopropylpyridine and 1.2 eq of the desired boronic acid in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Step 2: Add 2.0 eq of potassium carbonate (

    
    ). Causality: A mild base is required to activate the boronic acid into a reactive boronate complex without degrading the amino group.
    
  • Step 3: Add 0.05 eq of

    
    . Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing off-target amination of the 3-amino group.
    
  • Step 4: Heat to 90°C for 12 hours, cool, filter through Celite, and purify via flash chromatography to isolate the active probe.

Protocol 3.2: Target Engagement (TR-FRET Kinase Assay)

Purpose: To quantify the direct binding affinity (


) of the synthesized probe to the target kinase.
  • Step 1: Prepare a 384-well plate. Add the purified compound in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) using an acoustic dispenser to minimize volumetric errors.

  • Step 2: Add the recombinant kinase tagged with a Europium (Eu) fluorophore and a tracer ligand tagged with an Alexa Fluor acceptor.

  • Step 3: Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Step 4: Read the plate using a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence because the time delay eliminates background auto-fluorescence commonly exhibited by halogenated pyridine derivatives, ensuring high-fidelity data.

Protocol 3.3: Phenotypic Screening (MTT Cell Viability Assay)

Purpose: To assess the cytotoxic effects of the compounds on relevant cancer cell lines (e.g., MCF-7, A549)[2].

  • Step 1: Seed MCF-7 cells at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours.
    
  • Step 2: Critical Step: Serum-starve the cells for 12 hours prior to compound addition. Causality: This synchronizes the cell cycle, ensuring that the observed cytotoxic effects are a direct result of kinase inhibition rather than variable baseline proliferation rates.

  • Step 3: Treat cells with the compound (dose-response) for 72 hours.

  • Step 4: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Step 5: Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm. The lowest concentration inhibiting visible growth defines the Minimum Inhibitory Concentration (MIC) /

    
    [2].
    

Quantitative Data Analysis

The integration of the 6-isopropyl group significantly alters the physicochemical and biological profile of the aminopyridine scaffold. Below is a representative Structure-Activity Relationship (SAR) table demonstrating how functionalizing the 5-bromo position translates to biological efficacy.

Compound IDSubstitution at 5-Position (R-Group)Target Kinase

(nM)
MCF-7 Cell Viability

(µM)
Calculated LogP
Scaffold -Br (Unmodified Scaffold)> 10,000> 50.02.45
Probe A Phenyl ring45012.53.80
Probe B 4-Fluorophenyl ring1204.23.95
Probe C 1-Methyl-1H-pyrazole150.83.10

Table 1: Representative SAR data illustrating the transition from an inactive scaffold to a potent biological probe. The unmodified scaffold shows negligible kinase inhibition, proving that the 5-bromo group must be functionalized (e.g., via Probe C's pyrazole extension) to reach the solvent channel and achieve nanomolar potency.

References

1.3. BenchChem. 2.1. Chem-Impex. 3.2. BenchChem.

Sources

Foundational

An In-depth Technical Guide on the Safety, Handling, and Storage of 3-Amino-5-bromo-6-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 3-Amino-5-bromo-6-isopropy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 3-Amino-5-bromo-6-isopropylpyridine. As a substituted brominated aminopyridine, this compound is a valuable building block in pharmaceutical and agrochemical research.[1][2] However, its chemical nature necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety measures to mitigate risks in the laboratory setting. This document is intended to provide expert guidance that goes beyond mere procedural steps, offering insights into the rationale behind these recommendations.

Hazard Identification and Risk Assessment

3-Amino-5-bromo-6-isopropylpyridine and its analogs are classified as hazardous materials. A thorough risk assessment must be conducted before any handling.

1.1. GHS Classification (Anticipated)

Based on data from closely related compounds such as 3-Amino-5-bromo-2-methylpyridine and other aminopyridines, the following Globally Harmonized System (GHS) classifications are anticipated.[3][4]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301/H302: Toxic or Harmful if swallowed.[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.

Pictograms:

Signal Word: Danger or Warning

1.2. Primary Routes of Exposure and Toxicological Profile

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[3] Aminopyridines are readily absorbed through the skin and gastrointestinal tract and can be widely distributed in the body, including the brain.[5] The toxicity of aminopyridines is often associated with their ability to block potassium (K+) channels, which can lead to neurological effects such as convulsions or seizures.[5]

Engineering Controls and Personal Protective Equipment (PPE): A Hierarchy of Safety

A multi-layered approach to safety, starting with the most effective controls, is crucial.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling 3-Amino-5-bromo-6-isopropylpyridine Elimination Elimination/Substitution (Is a less hazardous alternative available?) Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Elimination->Engineering Most Effective Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) Administrative->PPE Least Effective

Caption: Hierarchy of safety controls for handling hazardous chemicals.

2.1. Engineering Controls

  • Chemical Fume Hood: All work with 3-Amino-5-bromo-6-isopropylpyridine, especially handling of the solid powder, must be conducted in a properly functioning and certified chemical fume hood to prevent inhalation of dust and vapors.[4][6]

  • Glove Box: For highly sensitive operations or when handling larger quantities, a glove box under an inert atmosphere may be necessary, especially considering the air and moisture sensitivity of some aminopyridines.[3]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[4]

2.2. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[4][6]Protects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves.[7]Provides a barrier against skin absorption. Regularly inspect gloves for tears or punctures.
Body Protection A fully buttoned laboratory coat.[6]Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 dust mask or a higher-level respirator.Required when handling the powder outside of a fume hood or in situations with a risk of aerosolization.

Safe Handling and Experimental Protocols

Adherence to standardized procedures is paramount for user safety.

3.1. General Handling Precautions

  • Avoid the formation of dust and aerosols.[4]

  • Do not breathe dust, fumes, or vapors.[3]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling, even if gloves were worn.[3]

  • Do not eat, drink, or smoke in the laboratory.

  • Use spark-proof tools and avoid sources of ignition if the compound is dissolved in a flammable solvent.[8]

3.2. Step-by-Step Protocol for Weighing and Dispensing

  • Preparation: Don all required PPE and ensure the chemical fume hood is operational.

  • Designated Area: Cordon off a designated area within the fume hood for handling the compound.

  • Grounding: If working with flammable solvents, ensure all equipment is properly grounded to prevent static discharge.[8]

  • Dispensing: Carefully open the container. Use a clean, dedicated spatula to transfer the desired amount of the solid to a tared, sealed weighing vessel.

  • Cleaning: After dispensing, securely close the main container. Decontaminate the spatula and the work surface with an appropriate solvent (e.g., ethanol) and wipe clean.

  • Waste: Dispose of any contaminated wipes or disposable items in a designated hazardous waste container.

Storage and Incompatibility

Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.

4.1. Storage Conditions

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[9] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[9]

  • Temperature: Store at room temperature or as recommended by the supplier. Some related compounds are stored at 0-8°C.[1][9]

  • Atmosphere: Due to the hygroscopic and potentially air-sensitive nature of aminopyridines, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[3][10]

  • Light: Store in a dark place, protected from light, as aromatic amines can be light-sensitive.[10]

4.2. Incompatible Materials

To prevent potentially vigorous or explosive reactions, segregate 3-Amino-5-bromo-6-isopropylpyridine from the following:

Incompatible MaterialRationale for Incompatibility
Strong Oxidizing Agents Can lead to exothermic reactions.[4][8]
Strong Acids Can cause vigorous reactions with the amino group.[4][8]
Acid Chlorides and Anhydrides Can react exothermically with the amino group.[4]

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is critical.

Spill_Response cluster_1 Emergency Spill Response Decision Tree Start Spill Occurs Assess Assess Spill Size and Immediate Danger Start->Assess SmallSpill Small Spill (Manageable by trained personnel) Assess->SmallSpill Small LargeSpill Large Spill (or unknown substance) Assess->LargeSpill Large Contain Contain the Spill (Use absorbent material) SmallSpill->Contain Evacuate Evacuate the Area Alert others LargeSpill->Evacuate CallHelp Call Emergency Services and EHS Evacuate->CallHelp Cleanup Clean Up (Follow SOPs) Contain->Cleanup Dispose Dispose of Waste (Hazardous Waste) Cleanup->Dispose

Caption: A decision tree for responding to a chemical spill.

5.1. First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]

  • Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][6]

5.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NOx).[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

5.3. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation and contact with the substance.[4][6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Containment and Cleanup: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[4] For a solution, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[11]

Disposal Considerations

All waste containing 3-Amino-5-bromo-6-isopropylpyridine must be treated as hazardous waste.

  • Chemical Waste: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[4]

  • Contaminated Packaging: Dispose of as unused product. Do not mix with other waste.

  • Regulations: All disposal practices must be in accordance with local, state, and federal regulations.

Conclusion

3-Amino-5-bromo-6-isopropylpyridine is a valuable research chemical that can be handled safely with the appropriate precautions. A thorough understanding of its potential hazards, coupled with the consistent application of engineering controls, personal protective equipment, and safe handling practices, is essential for protecting the health and safety of laboratory personnel.

References

  • den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-134. Retrieved from [Link]

  • Ahmet, I. D., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2414-2426. Retrieved from [Link]

  • den Hertog, H. J., & Kolder, C. R. (1955). The bromination of 2-aminopyridine in the gas phase at 500°. Recueil des Travaux Chimiques des Pays-Bas, 74(11), 1171-1174. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2005). Aminopyridines. Retrieved from [Link]

  • Merck Frosst Canada, Inc. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(4), 675-678. Retrieved from [Link]

  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(18), 5679. Retrieved from [Link]

  • 3M. (2024). Safety Data Sheet. Retrieved from [Link]

  • Pieterse, M. J., & den Hertog, H. J. (1964). Aminations of bromopyridines and bromoethoxypyridines. Journal of the South African Chemical Institute, 17, 41-45. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 3-(Boc-amino)propylbromide. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(3), 1548-1567. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Application

3-Amino-5-bromo-6-isopropylpyridine in palladium-catalyzed cross-coupling reactions

Application Note: Optimizing Palladium-Catalyzed Cross-Coupling of Sterically Hindered 3-Amino-5-bromo-6-isopropylpyridine Executive Summary & Structural Analysis 3-Amino-5-bromo-6-isopropylpyridine represents a high-val...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Palladium-Catalyzed Cross-Coupling of Sterically Hindered 3-Amino-5-bromo-6-isopropylpyridine

Executive Summary & Structural Analysis

3-Amino-5-bromo-6-isopropylpyridine represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor development where the aminopyridine core mimics the adenosine hinge-binding motif. However, this substrate presents a unique "dual-threat" to standard palladium catalysis:

  • The "Ortho-Effect" (Steric Hindrance): The bulky isopropyl group at the C6 position is ortho to the reactive C5-bromide. This creates significant steric congestion, impeding the approach of the palladium catalyst during the oxidative addition step.

  • Catalyst Poisoning (Coordination): The free primary amine at C3 and the pyridine nitrogen (N1) are competent ligands that can displace phosphines from the palladium center, leading to the formation of inactive Pd-amine complexes (catalyst arrest).

Strategic Imperative: Successful coupling requires a catalyst system that is bulky enough to facilitate reductive elimination yet active enough to undergo oxidative addition on a hindered, electron-rich ring. We prioritize Dialkylbiarylphosphine ligands (Buchwald Ligands) and Precatalyst scaffolds to overcome these barriers.

Strategic Visualization: The Reactivity Landscape

The following diagram maps the competing electronic and steric forces at play, guiding our ligand selection logic.

ReactivityMap Substrate 3-Amino-5-bromo- 6-isopropylpyridine C5_Br C5-Br Bond (Reactive Site) Substrate->C5_Br C6_iPr C6-Isopropyl (Steric Bulk) Substrate->C6_iPr N_Amine C3-Amino & N1 (Catalyst Poisons) Substrate->N_Amine C6_iPr->C5_Br Blocks Pd Approach (Ortho Effect) Ligand_Choice Solution: Bulky, Electron-Rich Ligands (e.g., RuPhos, XPhos) C6_iPr->Ligand_Choice Requires High Activity N_Amine->C5_Br Competes for Pd (Coordination) N_Amine->Ligand_Choice Requires Pd-Precatalysts

Figure 1: Reactivity landscape highlighting the conflict between the reactive C5-Br site and the interfering C6-isopropyl and amine groups.

Application 1: Suzuki-Miyaura Cross-Coupling

Challenge: The C6-isopropyl group shields the C5-Br bond. Standard catalysts like Pd(PPh3)4 are often too bulky to access the site effectively or too unstable to survive the slow oxidative addition. Solution: Use Pd(OAc)2 with SPhos or XPhos . These ligands provide a "shell" that protects the Pd center while their specific geometry promotes coupling on hindered substrates.

Optimized Protocol
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate 3-Amino-5-bromo-6-isopropylpyridine1.0Electrophile
Coupling Partner Aryl/Heteroaryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst Source Pd(OAc)₂0.05 (5 mol%)Metal Source
Ligand SPhos (or XPhos)0.10 (10 mol%)Promotes oxidative addition
Base K₃PO₄ (Tribasic)3.0Activates Boronic Acid
Solvent 1,4-Dioxane / Water (4:1)[0.2 M]Solubilizes inorganic base

Step-by-Step Procedure:

  • Pre-complexation (Critical): In a vial, dissolve Pd(OAc)₂ and SPhos in dry 1,4-Dioxane. Stir at room temperature for 5 minutes until the solution turns yellow/orange (active L2Pd species formation).

  • Loading: To a reaction vessel (microwave vial or round-bottom flask), add the Substrate, Boronic Acid, and finely ground K₃PO₄.

  • Solvent Addition: Add the pre-formed catalyst solution and the degassed water.

  • Degassing: Sparge the biphasic mixture with Argon/Nitrogen for 5 minutes. Oxygen is detrimental to electron-rich phosphines.

  • Reaction: Seal and heat to 90°C (oil bath) or 100°C (microwave) for 2–4 hours.

    • Note: The isopropyl group requires higher thermal energy to overcome the rotational barrier during transmetalation.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.[5][6]

  • Purification: Flash chromatography. (Note: The free amine may cause streaking; add 1% Et₃N to the eluent).

Application 2: Buchwald-Hartwig Amination[1]

Challenge: Forming a C-N bond at C5 is extremely difficult due to the adjacent C6-isopropyl group. Additionally, the substrate's own C3-amine can compete, leading to oligomerization. Solution: RuPhos or BrettPhos are non-negotiable here. They are specifically engineered to couple amines with hindered aryl halides. We use Pd-Precatalysts (Generations 3 or 4) to prevent the substrate's amine from sequestering the Pd before the cycle begins.

Optimized Protocol
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate 3-Amino-5-bromo-6-isopropylpyridine1.0Electrophile
Amine Primary or Secondary Amine1.2Nucleophile
Catalyst RuPhos Pd G4 0.02-0.05Air-stable precatalyst
Base LiHMDS (1.0M in THF)2.5Strong, soluble base
Solvent Anhydrous THF or Toluene[0.15 M]Aprotic environment

Step-by-Step Procedure:

  • Vessel Prep: Flame-dry a Schlenk tube or microwave vial. Cool under Argon.

  • Solids: Add the Substrate and RuPhos Pd G4 precatalyst. (If the amine coupling partner is solid, add it now).

  • Liquids: Evacuate and backfill with Argon (3x). Add anhydrous THF (or Toluene). Add the liquid amine coupling partner.[1]

  • Base Addition: Dropwise add LiHMDS solution at room temperature.

    • Warning: LiHMDS is preferred over NaOtBu for hindered substrates as it is soluble and less aggregated.

  • Reaction: Heat to 65–80°C . Monitor by LCMS.

    • Checkpoint: If conversion stalls, add another 2 mol% of catalyst. The hindered C-Br bond often leads to faster catalyst death.

  • Quench: Cool and quench with Sat. NH₄Cl.

  • Isolation: Extract with DCM (avoid EtOAc if product is very polar).

Troubleshooting & "Self-Validating" Logic

Use this decision tree to diagnose failure modes.

Troubleshooting Start Reaction Failed? Check_SM Is Starting Material (SM) Consumed? Start->Check_SM SM_Remains SM Remains (No Conversion) Check_SM->SM_Remains Yes SM_Consumed SM Consumed (Complex Mixture) Check_SM->SM_Consumed No OxAdd_Issue Issue: Oxidative Addition Failure Cause: Steric Bulk or Catalyst Poisoning SM_Remains->OxAdd_Issue Fix_OxAdd Fix: Switch to XPhos Pd G4 Increase Temp to 110°C Check O2 removal OxAdd_Issue->Fix_OxAdd Dehal Product: Des-bromo (Debromination) SM_Consumed->Dehal Major Product Homocouple Product: Homocoupling (Biaryl) SM_Consumed->Homocouple Major Product Fix_Dehal Fix: Reduce Temperature Switch Solvent (Toluene instead of Dioxane) Dry Solvents (Proton source removal) Dehal->Fix_Dehal Fix_Homo Fix: Degas rigorously (O2 leak) Lower Boronic Acid equiv. Homocouple->Fix_Homo

Figure 2: Troubleshooting logic flow for diagnosing reaction failures.

References & Authoritative Grounding

  • BenchChem. A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions. (General reactivity of the aminobromopyridine core).[6][9] Link

  • Sigma-Aldrich. Product Specification: 3-Amino-5-bromo-6-isopropylpyridine (CAS 1779960-28-9). (Physical properties and handling).[5] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. (Authoritative source on RuPhos/BrettPhos for hindered amines). Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461-1473. (Specifics on heteroaryl coupling challenges). Link

  • Accela Chem. Synthesis and properties of 3-Amino-5-bromo-6-isopropylpyridine. (Commercial availability and CAS verification). Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 3-Amino-5-bromo-6-isopropylpyridine (CAS 1779960-28-9) before handling. The 6-isopropyl group enhances lipophilicity; ensure proper PPE to prevent dermal absorption.

Sources

Method

application of 3-Amino-5-bromo-6-isopropylpyridine in kinase inhibitor synthesis

An Application Guide to the Synthesis of Kinase Inhibitors Utilizing the 3-Amino-5-bromo-6-alkylpyridine Scaffold Introduction: The Strategic Value of the Substituted Pyridine Scaffold In the landscape of modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Kinase Inhibitors Utilizing the 3-Amino-5-bromo-6-alkylpyridine Scaffold

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

In the landscape of modern drug discovery, protein kinases remain a paramount target class, regulating a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy.[1][3] Within the medicinal chemist's toolkit, specific heterocyclic scaffolds serve as privileged structures, demonstrating a consistent ability to interact with the highly conserved ATP-binding site of kinases. The pyridine ring, in particular, is a well-established "hinge-binding" motif, capable of forming critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[4][5]

This guide focuses on the application of 3-amino-5-bromo-6-alkylpyridine derivatives, with a specific emphasis on the 6-isopropyl variant, as a versatile and strategic starting material for the synthesis of novel kinase inhibitors. The unique trifunctional nature of this scaffold—a nucleophilic amino group, a versatile bromo handle for cross-coupling, and a modulating alkyl group—provides a powerful platform for generating diverse chemical libraries with tunable pharmacological properties. The isopropyl group, in particular, can provide beneficial steric bulk, potentially enhancing selectivity or accessing hydrophobic pockets within the kinase active site, a critical aspect of Structure-Activity Relationship (SAR) studies.[6]

This document provides a detailed exploration of the reactivity of this scaffold, outlines core synthetic strategies, and presents a representative protocol for the synthesis of a potential kinase inhibitor, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Reactivity Profile

The synthetic utility of 3-Amino-5-bromo-6-isopropylpyridine is rooted in the distinct reactivity of its two primary functional groups: the amino (-NH₂) group at the C3 position and the bromo (-Br) group at the C5 position.[7]

PropertyValueReference
Molecular Formula C₈H₁₁BrN₂(Analog)
Molecular Weight 215.09 g/mol (Calculated)
Appearance Expected to be a white to yellow or light brown powder/crystals(Analog)
Reactivity Centers C3-Amino (Nucleophilic), C5-Bromo (Cross-Coupling Handle)[7]

The electronic nature of the pyridine ring, combined with the opposing electronic effects of the amino and bromo substituents, governs the chemoselectivity of its reactions.[7]

  • C3-Amino Group: The lone pair of electrons on the nitrogen atom makes this group nucleophilic and activating, capable of undergoing reactions such as acylation, alkylation, and sulfonylation.[7][8] This site is often used to introduce moieties that interact with the solvent-exposed region of the kinase active site or to modulate physicochemical properties like solubility.

  • C5-Bromo Group: The carbon-bromine bond serves as a premier reaction handle for transition-metal-catalyzed cross-coupling reactions.[7] This allows for the strategic installation of a wide variety of aryl or heteroaryl substituents, which are often designed to occupy the hydrophobic pocket of the ATP-binding site, a common strategy for enhancing potency and selectivity.[4]

G cluster_0 Core Scaffold: 3-Amino-5-bromo-6-isopropylpyridine cluster_1 Reaction Pathways cluster_2 Resulting Kinase Inhibitor Moiety Scaffold Pyridine Core NH2 C3-Amino Group (Nucleophilic) Scaffold->NH2 Br C5-Bromo Group (Cross-Coupling Handle) Scaffold->Br Isopropyl C6-Isopropyl Group (SAR Modulator) Scaffold->Isopropyl Acylation Acylation / Sulfonylation NH2->Acylation Introduce solvent-front interacting groups Coupling Suzuki / Buchwald-Hartwig Cross-Coupling Br->Coupling Introduce hydrophobic pocket binders Final Diverse Kinase Inhibitor Library Acylation->Final Coupling->Final

Caption: Reactivity map of the 3-amino-5-bromo-6-isopropylpyridine scaffold.

Core Synthetic Strategy: A Two-Stage Approach

A robust and modular approach to synthesizing kinase inhibitors from this scaffold involves a two-stage process that leverages its orthogonal reactivity. This strategy allows for the rapid generation of a diverse library of analogs for SAR exploration.

  • Stage 1: C-C or C-N Bond Formation via Cross-Coupling: The synthesis typically commences by functionalizing the C5-bromo position. The Suzuki-Miyaura cross-coupling reaction is a workhorse in this context, allowing for the installation of various (hetero)aryl boronic acids or esters. This step introduces the key fragment intended to bind within the hydrophobic regions of the kinase ATP pocket.

  • Stage 2: Amide/Sulfonamide Formation: Following the successful cross-coupling, the C3-amino group is functionalized. Acylation with an appropriate acid chloride or coupling with a carboxylic acid is common. This modification introduces the "solvent-front" moiety and can be crucial for fine-tuning the inhibitor's properties.

Caption: General synthetic workflow for kinase inhibitor synthesis.

Application Protocol: Synthesis of a Representative Bcr-Abl Inhibitor Candidate

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical kinase inhibitor targeting Bcr-Abl, a tyrosine kinase implicated in chronic myeloid leukemia (CML).[9] The design incorporates a pyrimidine moiety, a common feature in Bcr-Abl inhibitors.[9]

Target Molecule: N-(5-(2-aminopyrimidin-4-yl)-6-isopropylpyridin-3-yl)benzamide

Part 1: Suzuki-Miyaura Coupling

Reaction: 3-Amino-5-bromo-6-isopropylpyridine + (2-aminopyrimidin-4-yl)boronic acid

Rationale: This step installs the core pyrimidine hinge-binding motif onto our pyridine scaffold. Palladium-catalyzed Suzuki coupling is a highly reliable and versatile method for forming this critical C-C bond.[4]

Materials:

  • 3-Amino-5-bromo-6-isopropylpyridine (1.0 eq)

  • (2-aminopyrimidin-4-yl)boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • SPhos (0.10 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add 3-Amino-5-bromo-6-isopropylpyridine, (2-aminopyrimidin-4-yl)boronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and SPhos ligand.

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the intermediate product, 4-(5-amino-2-isopropylpyridin-3-yl)pyrimidin-2-amine.

Part 2: Acylation of the Amino Group

Reaction: 4-(5-amino-2-isopropylpyridin-3-yl)pyrimidin-2-amine + Benzoyl chloride

Rationale: This step attaches a benzoyl group to the C3-amino function. This amide can form additional interactions and modulate the compound's ADME properties. The use of a mild base like triethylamine prevents unwanted side reactions.[8]

Materials:

  • 4-(5-amino-2-isopropylpyridin-3-yl)pyrimidin-2-amine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve the intermediate from Part 1 in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the stirred solution.

  • Add benzoyl chloride dropwise via syringe. A precipitate (triethylamine hydrochloride) may form.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to afford the final compound.

Characterization and Data Analysis

The identity and purity of the synthesized inhibitor must be rigorously confirmed.

TechniquePurposeExpected Data
¹H and ¹³C NMR Structural confirmation and purity assessmentChemical shifts, coupling constants, and integration values consistent with the target structure.
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the correct mass-to-charge ratio (M+H)⁺.
HRMS Exact mass determinationProvides the elemental composition, confirming the molecular formula.

Workflow for Biological Evaluation

Once synthesized and characterized, the compound's biological activity must be assessed.

G A Synthesized & Purified Inhibitor Candidate B Primary Kinase Assay (e.g., ADP-Glo™ @ 10 µM) A->B C Determine IC50 Value (Dose-Response Curve) B->C If active D Kinase Selectivity Profiling (Panel of Related Kinases) C->D E Cell-Based Assay (e.g., MTT on K562 CML cells) C->E G Lead Optimization (SAR-guided redesign) D->G F Determine GI50/IC50 in Cells E->F If potent F->G

Caption: Workflow for kinase inhibitor screening and development.

A common method for in vitro kinase inhibition screening is the ADP-Glo™ Kinase Assay.[9] This assay quantifies the amount of ADP produced during the kinase reaction; less ADP indicates greater inhibition. Promising compounds are then tested in cell-based assays to determine their effect on cancer cell proliferation.[9]

Troubleshooting Common Synthetic Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Suzuki Coupling Inactive catalyst; Poor quality boronic acid; Insufficient base or temperature.Use a fresh catalyst/ligand; screen different palladium sources (e.g., Pd(dppf)Cl₂); use freshly recrystallized boronic acid; try a stronger base (e.g., Cs₂CO₃); increase temperature.
Incomplete Acylation Deactivated starting material; Steric hindrance.Use a more reactive acylating agent (e.g., acid anhydride); increase reaction time/temperature; use a stronger, non-nucleophilic base (e.g., DBU).
Multiple products / Side reactions Di-acylation; Reaction with pyrimidine nitrogen.Perform acylation at a lower temperature (0 °C or -20 °C); add acylating agent slowly; use a protecting group strategy if necessary.

Conclusion

The 3-amino-5-bromo-6-alkylpyridine scaffold is a powerful and versatile platform for the rational design and synthesis of novel kinase inhibitors. Its orthogonal reactivity allows for the systematic and modular construction of diverse compound libraries. By leveraging robust synthetic methodologies like the Suzuki cross-coupling and standard acylation reactions, researchers can efficiently generate and optimize lead candidates for a wide range of kinase targets. Understanding the core principles of its reactivity is fundamental to unlocking its full potential in the pursuit of next-generation targeted therapies.

References

  • Career Henan Chemical Co. 3-AMINO-5-BROMO-2-NITROPYRIDINE. Career Henan Chemical Co. Available from: [Link]

  • Wang, X., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Journal of Medicinal Chemistry. Available from: [Link]

  • Ruprecht, B., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. RSC Medicinal Chemistry. Available from: [Link]

  • Estevez-Gallego, J. (2019). Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. ResearchGate. Available from: [Link]

  • Sayeski, P. P. (2010). The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors. Current Medicinal Chemistry. Available from: [Link]

  • Engel, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available from: [Link]

  • Pipzine Chemicals. 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis. Pipzine Chemicals. Available from: [Link]

  • Morales, D., et al. (2025). 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. Molecules. Available from: [Link]

  • Al-Warhi, T., et al. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. Available from: [Link]

  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, UAE. Available from: [Link]

  • Kaur, H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available from: [Link]

  • Yao, Q., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available from: [Link]

  • Li, J., et al. (2026). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. Molecules. Available from: [Link]

  • Jaseela, P. K., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry. Available from: [Link]

  • Szymańska, E., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. Available from: [Link]

Sources

Application

Application Note: 3-Amino-5-bromo-6-isopropylpyridine as a Divergent Scaffold for Heterocyclic Drug Discovery

Executive Summary In modern drug discovery, the design of kinase inhibitors and purine bioisosteres heavily relies on highly functionalized pyridine scaffolds. 3-Amino-5-bromo-6-isopropylpyridine (CAS: 1779960-28-9) repr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of kinase inhibitors and purine bioisosteres heavily relies on highly functionalized pyridine scaffolds. 3-Amino-5-bromo-6-isopropylpyridine (CAS: 1779960-28-9) represents a premium building block that offers three distinct vectors for structural diversification. The combination of a nucleophilic amino group, an electrophilic bromide, and a lipophilic, sterically demanding isopropyl group allows researchers to construct complex, multi-cyclic architectures. This application note details the physicochemical rationale, divergent synthetic workflows, and self-validating protocols for utilizing this scaffold in advanced heterocyclic synthesis.

Physicochemical Profiling & Reactivity Rationale

The strategic value of 3-Amino-5-bromo-6-isopropylpyridine lies in the synergistic and competing effects of its substituents:

  • The C6-Isopropyl Shield: The isopropyl group serves a dual purpose. Pharmacologically, it modulates the lipophilicity (logP) of the final drug candidate, often improving membrane permeability and occupying hydrophobic pockets in target proteins. Chemically, it creates severe steric hindrance around the adjacent C5 position. This steric bulk inhibits standard palladium catalysts from undergoing efficient oxidative addition, necessitating the use of specialized, bulky biaryl phosphine ligands (e.g., XPhos)[1].

  • The C5-Bromo Electrophile: Positioned ortho to the bulky isopropyl group, this halogen is the primary handle for carbon-carbon (Suzuki-Miyaura, Sonogashira) and carbon-heteroatom (Buchwald-Hartwig) bond formation. The electron-donating nature of the C3-amino group further enriches the pyridine ring, which can slow down the oxidative addition step of the catalytic cycle[2].

  • The C3-Amino Nucleophile: This primary amine is a versatile handle for terminal capping (e.g., amidation, urea formation) or can serve as an activating group for C2-functionalization. By directing electrophilic aromatic substitution (such as nitration) to the C2 position, the scaffold can be advanced into 2,3-diaminopyridines, which are direct precursors to fused imidazo[4,5-b]pyridines[3].

Divergent Synthetic Workflow

The orthogonal reactivity of the C3 and C5 positions allows for divergent synthetic pathways. The workflow below illustrates how a single scaffold can be branched into biaryl systems, urea-based kinase inhibitors, or fused purine isosteres.

Workflow Start 3-Amino-5-bromo- 6-isopropylpyridine Sub1 C5: Suzuki-Miyaura (XPhos-Pd-G3) Start->Sub1 Boronic Acids Sub2 C3: Amidation / Urea (Isocyanates/HATU) Start->Sub2 Electrophiles Sub3 C2/C3: Annulation (Imidazo[4,5-b]pyridines) Start->Sub3 1. Nitration/Red 2. Aldehyde/Air Prod1 5-Aryl Derivatives (Biaryl Scaffold) Sub1->Prod1 Prod2 3-Urea/Amide Derivatives (Kinase Inhibitors) Sub2->Prod2 Prod3 Fused Bicyclic Systems (Purine Isosteres) Sub3->Prod3

Divergent synthetic workflow for 3-Amino-5-bromo-6-isopropylpyridine functionalization.

Experimental Protocols

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling at C5

Standard palladium catalysts (e.g., Pd(PPh3)4) frequently fail or result in protodehalogenation when applied to this scaffold due to the C6-isopropyl group. The use of XPhos-Pd-G3 overcomes this by utilizing a bulky, electron-rich ligand that accelerates both oxidative addition and reductive elimination while preventing the formation of inactive bis-ligated palladium species[1].

Reagents & Materials:

  • 3-Amino-5-bromo-6-isopropylpyridine (1.0 eq, 1.0 mmol)

  • Arylboronic acid (1.5 eq, 1.5 mmol)

  • XPhos-Pd-G3 precatalyst (0.02 eq, 2 mol%)

  • K3PO4 (3.0 eq, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, 10 mL), rigorously degassed.

Step-by-Step Procedure:

  • Reaction Assembly: In a flame-dried Schlenk tube, combine the bromopyridine, arylboronic acid, and K3PO4.

  • Degassing (Critical Step): Add the Dioxane/H2O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species, leading to black palladium precipitation and stalled reactions.

  • Catalyst Addition: Add XPhos-Pd-G3 rapidly under a positive stream of Argon. Seal the tube and heat to 80 °C for 4–6 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material peak (m/z ~215/217 for the 79Br/81Br isotopes) and the emergence of the product mass indicates successful cross-coupling. If unreacted starting material persists, verify the degassing procedure.

  • Palladium Scavenging & Workup: Cool the mixture to room temperature. Add SiliaMetS Thiol (metal scavenger, 3.0 eq relative to Pd) and stir for 2 hours at 40 °C. Causality: This ensures the removal of heavy metal residues to <10 ppm, a strict requirement for downstream biological assays. Filter through Celite, concentrate, and purify via flash chromatography.

CatalyticCycle Pd0 [Pd(0)L] L = XPhos OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Ar-Br (Sterically Hindered) TransMet Transmetalation Complex (Pd-II) OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product (Biaryl)

XPhos-Pd catalytic cycle overcoming C5 steric hindrance during Suzuki-Miyaura coupling.

Protocol B: Synthesis of 1H-Imidazo[4,5-b]pyridine Derivatives

To convert this scaffold into a purine bioisostere, the C2 position must first be functionalized. Standard nitration (HNO3/H2SO4) occurs selectively at the less hindered C2 position, which is then reduced (e.g., via SnCl2) to yield 5-bromo-6-isopropylpyridine-2,3-diamine[3]. The protocol below details the subsequent critical ring-closing step using ambient air as a green oxidant[4].

Reagents & Materials:

  • 5-Bromo-6-isopropylpyridine-2,3-diamine (1.0 eq, 1.0 mmol)

  • Aromatic Aldehyde (1.1 eq, 1.1 mmol)

  • Methanol (10 mL)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the diamine and the aromatic aldehyde in methanol. Stir at room temperature for 2 hours.

  • Oxidative Cyclization: Leave the reaction flask open to the ambient atmosphere (or utilize a gentle air sparge) and stir vigorously for 16–24 hours. Causality: Utilizing air as an oxidant avoids harsh reagents like Cu(II) or elemental sulfur, which could cause unwanted oxidation of the sensitive C5-bromo group or the isopropyl methine proton[4].

  • Validation Checkpoint: The initial formation of the aldimine intermediate can be observed by TLC as a distinct yellow spot. Successful oxidative cyclization is confirmed by a shift to a lower Rf value and intense blue fluorescence under UV light (254 nm), characteristic of the fully aromatized imidazo[4,5-b]pyridine core.

  • Isolation: Concentrate the methanol in vacuo and recrystallize the crude solid from ethanol/water to yield the pure bicyclic product.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization data for the C5 Suzuki-Miyaura cross-coupling, demonstrating the critical need for appropriate ligand selection when dealing with the C6-isopropyl steric shield.

Catalyst System (Loading)BaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4 (5 mol%)Na2CO3Dioxane / H2O90<10%Poor oxidative addition; unreacted starting material recovered.
Pd(dppf)Cl2 (5 mol%)K2CO3DMF10025%Significant protodehalogenation observed due to slow transmetalation.
RuPhos-Pd-G3 (3 mol%)K3PO4Toluene / H2O8568%Good conversion, but rate-limited by reductive elimination[5].
XPhos-Pd-G3 (2 mol%) K3PO4 Dioxane / H2O 80 92% Optimal; bulky ligand perfectly accommodates the C6-iPr group[1].

References

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications ACS Omega URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega URL:[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives National Institutes of Health (PMC) URL:[Link]

  • PREPARATION OF 1-ALKYL-2-ARYL-1H-IMIDAZO[4,5-b]PYRIDINES FROM 2-ALKYLAMINO-3-AMINOPYRIDINES AND AROMATIC ALDEHYDES USING AIR Semantic Scholar URL:[Link]

Sources

Method

protocol for Suzuki-Miyaura coupling with 3-Amino-5-bromo-6-isopropylpyridine

Application Note: Advanced Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Amino-5-bromo-6-isopropylpyridine Introduction & Mechanistic Rationale For researchers and drug development professionals, the Suzuki-Miyaur...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Amino-5-bromo-6-isopropylpyridine

Introduction & Mechanistic Rationale

For researchers and drug development professionals, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone of C–C bond formation[1]. However, highly functionalized heteroaromatics such as 3-amino-5-bromo-6-isopropylpyridine present a triad of distinct synthetic challenges that require precise optimization:

  • Electronic Activation via the Pyridine Core: The electron-deficient nature of the pyridine ring accelerates the initial oxidative addition of the C5–Br bond to the palladium(0) catalyst[2].

  • Competitive Binding from the C3-Amino Group: Primary amines can coordinate to palladium centers, potentially stalling the catalytic cycle or leading to competitive Buchwald-Hartwig amination[1]. Furthermore, coordination to palladium lowers the

    
     of the amine, making it susceptible to unwanted deprotonation by strong bases[3].
    
  • Steric Hindrance from the C6-Isopropyl Group: The bulky isopropyl moiety resides directly ortho to the reactive C5-bromide. This steric clash severely impedes the transmetalation step, often rendering standard catalysts like

    
     ineffective for the unprotected substrate[1].
    

To overcome these barriers, scientists must choose between a Direct Coupling Route (utilizing bulky, electron-rich phosphine ligands to force transmetalation) or a Protection Route (masking the amine to prevent catalyst poisoning and improve overall solubility)[1][4].

Strategic Workflow & Decision Matrix

The following decision tree outlines the logical progression for coupling this hindered aminobromopyridine based on the electronic and steric demands of the arylboronic acid partner.

Workflow sub Substrate: 3-Amino-5-bromo-6-isopropylpyridine eval Evaluate Boronic Acid Partner sub->eval path1 Direct Coupling Route (Requires Bulky Ligands) eval->path1 Electron-Rich / Unhindered path2 Protection Route (N-Acetylation) eval->path2 Electron-Deficient / Hindered cond1 XPhos Pd G2 / K3PO4 Dioxane:H2O (4:1), 95°C path1->cond1 cond2 Ac2O, Pyridine 0°C to RT path2->cond2 prod Target Biaryl Aminopyridine cond1->prod couple2 Pd(PPh3)4 / K3PO4 Dioxane:H2O (4:1), 85°C cond2->couple2 deprotect Deprotection (NaOH / EtOH, Reflux) couple2->deprotect deprotect->prod

Workflow for Suzuki-Miyaura coupling of 3-amino-5-bromo-6-isopropylpyridine.

Quantitative Optimization Data

When designing a protocol for the C6-isopropyl derivative, it is highly instructive to benchmark against its less hindered analog, 5-bromo-2-methylpyridin-3-amine. The data below synthesizes expected outcomes based on established literature parameters[1][3].

Substrate StrategyCatalyst SystemBaseSolvent SystemTemp (°C)Expected Yield (%)
Unprotected (Methyl analog)

(5 mol%)

(1.5 eq)
1,4-Dioxane/

(4:1)
85–9585%[1]
N-Acetylated (Methyl analog)

(5 mol%)

(1.5 eq)
1,4-Dioxane/

(4:1)
85–9588%[1]
Unprotected (Isopropyl) XPhos Pd G2 (5 mol%)

(2.5 eq)
1,4-Dioxane/

(4:1)
9575–80%
N-Acetylated (Isopropyl)

(5 mol%)

(2.0 eq)
1,4-Dioxane/

(4:1)
9085–90%

*Projected yields based on steric compensation using bulky dialkylbiaryl phosphine ligands.

Detailed Experimental Protocols

Protocol A: Direct Suzuki Coupling (Sterically Demanding Route)

This route avoids protection/deprotection steps but requires a highly active, bulky catalyst (e.g., XPhos Pd G2) to overcome the steric hindrance of the C6-isopropyl group and prevent catalyst poisoning by the free amine[1].

Reagents:

  • 3-Amino-5-bromo-6-isopropylpyridine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • XPhos Pd G2 (0.05 equiv, 5 mol%)

  • Potassium phosphate (

    
    ) (2.5 equiv)
    
  • 1,4-Dioxane /

    
     (4:1 v/v, degassed)
    

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-amino-5-bromo-6-isopropylpyridine, the arylboronic acid, and

    
    [1].
    
  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture (4:1 ratio) via syringe. Causality Note: Water is essential to dissolve the inorganic base and generate the reactive palladium-hydroxo complex required for transmetalation[3].

  • Catalyst Introduction: Quickly remove the septum under a positive flow of Argon, add the XPhos Pd G2 catalyst, and reseal.

  • Heating: Submerge the flask in a pre-heated oil bath at 95 °C. Stir vigorously for 15–24 hours[1][3].

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a short pad of Celite to remove palladium black. Transfer to a separatory funnel, wash with distilled water and brine, and dry the organic layer over anhydrous

    
    [1].
    
  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: N-Acetylation Protection & Coupling (High-Fidelity Route)

If Protocol A yields significant protodeboronation or starting material recovery, masking the amine via acetylation is the definitive troubleshooting step[1][4].

Step 1: N-Acetylation

  • Dissolve 3-amino-5-bromo-6-isopropylpyridine (1.0 equiv) in anhydrous dichloromethane (DCM) or THF. Add triethylamine (1.5 equiv)[1].

  • Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 equiv) dropwise[1][4].

  • Allow the reaction to warm to room temperature and stir until complete consumption of starting material is observed by TLC.

  • Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate to yield the N-acetylated intermediate[1].

Step 2: Suzuki Coupling

  • Follow the exact setup as Protocol A, substituting the unprotected amine with the N-acetylated intermediate[1].

  • Because the amine is protected, standard

    
     (5 mol%) can be utilized effectively at 85–95 °C[1][3].
    

Self-Validation & Quality Control

A robust protocol must be a self-validating system. Researchers should employ the following checks to ensure experimental integrity:

  • Pre-Reaction Validation: Verify the quality of the boronic acid. Boronic acids are prone to forming trimeric boroxines, which alters their molecular weight. If boroxine formation is suspected, recalculate equivalents based on the trimer mass or use the corresponding pinacol ester.

  • In-Process Monitoring (TLC/LC-MS): The starting material (unprotected aminobromopyridine) is highly polar. Upon successful coupling, the resulting biaryl product will typically exhibit a higher

    
     value on silica TLC (e.g., in 1:1 Hexanes:EtOAc) due to the addition of the lipophilic aryl group. LC-MS should show a distinct mass shift corresponding to 
    
    
    
    .
  • Post-Reaction Analysis: If the reaction stalls, check for protodeboronation (the arylboronic acid converting to the corresponding arene,

    
    ). If protodeboronation outpaces cross-coupling, increase the catalyst loading to 10 mol% or switch to a more active pre-catalyst (e.g., XPhos Pd G3) to accelerate oxidative addition.
    

References

1.1 - Benchchem. 2.2 - Benchchem. 3.4 - Benchchem. 4.3 - MDPI.

Sources

Application

Application Note: A Multi-faceted Approach to the Analytical Characterization of 3-Amino-5-bromo-6-isopropylpyridine

Abstract This technical guide provides a comprehensive framework of analytical methodologies for the structural elucidation, purity assessment, and quality control of 3-Amino-5-bromo-6-isopropylpyridine. As a substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework of analytical methodologies for the structural elucidation, purity assessment, and quality control of 3-Amino-5-bromo-6-isopropylpyridine. As a substituted pyridine, this compound represents a class of critical building blocks in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Ensuring the unambiguous characterization of such intermediates is paramount for regulatory compliance, reproducibility in downstream applications, and the ultimate safety and efficacy of the final product. This document details integrated protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing researchers and drug development professionals with a robust analytical workflow.

Introduction and Significance

Substituted pyridines are among the most prevalent heterocyclic scaffolds in medicinal chemistry, valued for their ability to modulate physicochemical properties like solubility and bioavailability.[3] 3-Amino-5-bromo-6-isopropylpyridine is a key intermediate whose precise molecular architecture offers multiple reaction sites for further synthetic elaboration. The presence of an amino group, a bromine atom, and an isopropyl group on the pyridine core necessitates a multi-technique approach for full characterization.

The analytical challenge lies not only in confirming the primary structure but also in identifying and quantifying potential impurities, such as regioisomers, starting material residues, or degradation products. This guide is designed to establish the identity, purity, and stability profile of the compound, following a logical and scientifically sound workflow.

Physicochemical Properties and Handling

A foundational understanding of the compound's properties is essential for selecting appropriate analytical conditions and ensuring safe handling. While specific experimental data for 3-Amino-5-bromo-6-isopropylpyridine is not widely published, properties can be inferred from structurally similar compounds like 3-Amino-5-bromopyridine and 3-Amino-5-bromo-6-ethylpyridine.[4][5][6]

PropertyPredicted/Inferred ValueRationale & Handling Considerations
Molecular Formula C₈H₁₁BrN₂---
Molecular Weight 215.09 g/mol Crucial for Mass Spectrometry verification.
Appearance White to yellow or light brown crystalline powderVisual inspection is a primary quality control check.[2][4]
Solubility Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO).Affects solvent selection for NMR and HPLC analysis. Aqueous solubility is expected to be pH-dependent due to the basic amino group.[5]
Storage Store at 2-8°C, protected from light and moisture.Many aromatic amines are sensitive to light, and the compound may be hygroscopic.[5]

Integrated Analytical Workflow

A comprehensive characterization of 3-Amino-5-bromo-6-isopropylpyridine requires the integration of multiple analytical techniques. Each method provides a unique piece of information, and together, they form a self-validating system to confirm the molecule's identity and purity.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Purity & Impurity Profiling cluster_3 Final Verification Prep Bulk Sample of 3-Amino-5-bromo-6-isopropylpyridine NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Aliquot MS Mass Spectrometry (ESI/EI) Prep->MS Aliquot HPLC HPLC-UV (Purity Assay) Prep->HPLC Aliquot GCMS GC-MS (Volatile Impurities) Prep->GCMS Aliquot EA Elemental Analysis Prep->EA Aliquot COA Certificate of Analysis (COA) NMR->COA Structural Identity MS->COA Structural Identity HPLC->COA Purity Data GCMS->COA Purity Data EA->COA Compositional Formula Analytical_Logic cluster_structure Structural Identity cluster_purity Purity & Composition Compound 3-Amino-5-bromo- 6-isopropylpyridine NMR NMR Compound->NMR MS MS Compound->MS HPLC HPLC Compound->HPLC EA Elemental Analysis Compound->EA Info_Structure Connectivity & Functional Groups NMR->Info_Structure provides Info_MW Molecular Weight & Isotopic Pattern MS->Info_MW provides Info_Purity Percent Purity & Impurity Profile HPLC->Info_Purity provides Info_Formula Empirical Formula (%C, H, N) EA->Info_Formula provides

Sources

Method

Application Note: 3-Amino-5-bromo-6-isopropylpyridine in Multicomponent Reactions

This Application Note is designed for medicinal chemists and process scientists utilizing 3-Amino-5-bromo-6-isopropylpyridine (CAS: 1779960-28-9) as a core scaffold in Diversity-Oriented Synthesis (DOS). Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists utilizing 3-Amino-5-bromo-6-isopropylpyridine (CAS: 1779960-28-9) as a core scaffold in Diversity-Oriented Synthesis (DOS).

Executive Summary & Molecule Profile

3-Amino-5-bromo-6-isopropylpyridine is a privileged heteroaromatic building block. Unlike its 2-aminopyridine counterparts—which are ubiquitous in Groebke-Blackburn-Bienaymé (GBB) reactions—the 3-amino variant offers unique regiochemistry for constructing non-fused peptidomimetics and bi-heterocyclic ligands via the Ugi 4-Component Reaction (U-4CR) .

The presence of the 5-bromo substituent serves as a latent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the 6-isopropyl group provides critical lipophilicity and steric bulk, often required to fill hydrophobic pockets in kinase targets (e.g., ALK, ROS1, or p38 MAPK).

Chemical Profile
FeatureSpecificationSynthetic Implication
Core 3-AminopyridineNucleophilic amine for Schiff base formation; less basic than 2-NH₂ isomers.
R1 (C6) IsopropylSteric bulk adjacent to ring nitrogen; modulates solubility and target binding.
R2 (C5) BromineOrthogonal reactive site for post-MCR diversification (C-C or C-N bond formation).
pKa (Est.) ~5.8 - 6.2Sufficiently nucleophilic for imine condensation without requiring harsh Lewis acids.

Core Application: The Ugi 4-Component Reaction (U-4CR)

The primary application of this scaffold is as the amine component in the Ugi reaction. This one-pot transformation assembles the pyridine core with an aldehyde, a carboxylic acid, and an isocyanide to yield an


-aminoacyl amide backbone.
Mechanistic Pathway

The reaction proceeds via the formation of a pre-equilibrium imine between the 3-amino group and the aldehyde. The specific challenge with this substrate is the steric influence of the 6-isopropyl group and the electron-withdrawing nature of the 5-bromo group, which can slightly retard imine formation.

Optimization Insight: To counteract the reduced nucleophilicity of the 3-amino group (relative to alkyl amines), we recommend using a high-concentration pre-formation step in a protic solvent (Methanol or TFE) to drive the imine equilibrium before adding the isocyanide.

Validated Protocol: Ugi-4CR Synthesis of Pyridyl-Peptidomimetics

Reagents:

  • Amine: 3-Amino-5-bromo-6-isopropylpyridine (1.0 equiv)

  • Aldehyde: Benzaldehyde or heterocyclic aldehyde (1.0 equiv)

  • Acid: Benzoic acid or Boc-amino acid (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.0 equiv)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

  • Catalyst: None required (TFE acts as a promoter)

Step-by-Step Procedure:

  • Imine Pre-formation (Critical):

    • In a 10 mL microwave vial, dissolve 3-Amino-5-bromo-6-isopropylpyridine (0.5 mmol) in 2.0 mL of TFE (or MeOH).

    • Add the aldehyde (0.5 mmol).

    • Expert Note: Stir at room temperature for 60 minutes. The use of TFE stabilizes the imine intermediate via hydrogen bonding, significantly improving yield for electron-deficient anilines/pyridines [1].

  • Component Addition:

    • Add the carboxylic acid (0.5 mmol) followed immediately by the isocyanide (0.5 mmol).

    • Seal the vial.

  • Reaction:

    • Stir at room temperature for 24 hours.

    • Alternative: For sterically demanding aldehydes, heat to 60°C for 4–6 hours.

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in minimal Dichloromethane (DCM).

    • Purify via automated flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Validation: Verify the product via LC-MS (Look for M+1 peak) and 1H NMR (Diagnostic shift of the diastereotopic CH2 if applicable, and the backbone CH proton).

Advanced Workflow: Post-MCR Diversification

The true power of using 3-Amino-5-bromo-6-isopropylpyridine lies in the 5-bromo handle. Following the Ugi reaction, the core scaffold can be further elaborated using Palladium-catalyzed cross-coupling.

Challenge: The 6-isopropyl group is ortho to the 5-bromo position. This creates significant steric hindrance for the oxidative addition step of the Palladium cycle. Solution: Use highly active, bulky phosphine ligands like XPhos or RuPhos , which are designed to facilitate coupling on sterically hindered aryl halides [2].

Protocol: Suzuki-Miyaura Coupling (Post-Ugi)
  • Setup: Charge a vial with the Ugi product (0.2 mmol), Aryl boronic acid (0.3 mmol), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%).

  • Solvent/Base: Add 2 mL of 1,4-Dioxane and 0.5 mL of 2M K₃PO₄.

  • Deoxygenation: Sparge with Argon for 5 minutes (Crucial for preventing homocoupling).

  • Reaction: Heat at 90°C for 12 hours.

  • Isolation: Filter through Celite, concentrate, and purify via HPLC.

Visualized Workflows

Diagram 1: Mechanistic Flow of the Ugi-4CR with 3-Aminopyridine

This diagram illustrates the critical imine formation step and the subsequent "insertion" of the isocyanide and acid.

UgiMechanism cluster_0 Reactants Amine 3-Amino-5-Br-6-iPr-Pyridine Imine Schiff Base (Imine) Amine->Imine + Aldehyde (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Acid Carboxylic Acid (R'-COOH) Iminium Iminium Ion (Protonated) Acid->Iminium Iso Isocyanide (R''-NC) Nitrilium Nitrilium Ion Iso->Nitrilium Imine->Iminium + Acid Iminium->Nitrilium + Isocyanide Mumm Mumm Rearrangement Nitrilium->Mumm Acyl Transfer Product Ugi Adduct (Bis-Amide) Mumm->Product Irreversible

Caption: Mechanistic pathway of the Ugi-4CR utilizing 3-Amino-5-bromo-6-isopropylpyridine.

Diagram 2: Library Generation Workflow (DOS)

This workflow demonstrates how to leverage the specific substituents of the molecule for maximum chemical diversity.

DOSWorkflow cluster_MCR Step 1: Multicomponent Reaction cluster_Post Step 2: Post-MCR Modification (5-Br Handle) Start Scaffold: 3-Amino-5-bromo-6-isopropylpyridine Ugi Ugi-4CR (Backbone Diversity) Start->Ugi Aldehyde + Acid + Isocyanide Suzuki Suzuki Coupling (Biaryl Formation) Ugi->Suzuki Pd(0) / Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Ugi->Buchwald Pd(0) / HNR2 Heck Heck Reaction (Alkenylation) Ugi->Heck Pd(0) / Alkene Final Final Drug-Like Library Member Suzuki->Final Buchwald->Final Heck->Final

Caption: Diversity-Oriented Synthesis workflow transforming the core scaffold into complex libraries.

Troubleshooting & Expert Tips

ProblemProbable CauseCorrective Action
Low Yield (<30%) Poor imine formation due to steric bulk of 6-isopropyl group.Switch solvent to 2,2,2-Trifluoroethanol (TFE) . TFE activates the carbonyl and stabilizes the imine [1].
No Reaction at 5-Br Steric hindrance from ortho-isopropyl group blocking Pd catalyst.Use XPhos or SPhos ligands. Increase temperature to 100°C. Ensure strictly anaerobic conditions.
Side Product Formation Passerini reaction (Acid + Aldehyde + Isocyanide) competing.Ensure the amine and aldehyde are pre-mixed for 1 hour before adding the acid and isocyanide.

References

  • Nenajdenko, V. G., et al. (2011). "Trifluoroethanol as a Magic Medium for the Ugi Reaction." Chemistry – A European Journal. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Halides with Polyfunctionalized Arylboronic Acids." Journal of the American Chemical Society. Link

  • Dömling, A. (2006). "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews. Link

  • BenchChem. (2025).[1] "Application Notes and Protocols for 3-Amino-5-bromopyridine in Multicomponent Reactions." BenchChem Application Library. Link

Sources

Technical Notes & Optimization

Troubleshooting

common side products in 3-Amino-5-bromo-6-isopropylpyridine reactions

Current Status: Operational | Topic: Reaction Troubleshooting & Impurity Profiling Welcome to the technical support hub for 3-Amino-5-bromo-6-isopropylpyridine (CAS: 1142191-55-6). This intermediate is a critical scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Reaction Troubleshooting & Impurity Profiling

Welcome to the technical support hub for 3-Amino-5-bromo-6-isopropylpyridine (CAS: 1142191-55-6). This intermediate is a critical scaffold in the synthesis of SHP2 inhibitors (e.g., TNO155 analogs) and other kinase-targeting therapeutics.

Due to the specific steric crowding of the 6-isopropyl group, this molecule exhibits unique reactivity profiles compared to standard aminopyridines. This guide addresses the most common side products and failure modes encountered during downstream functionalization.

🔎 Quick Diagnostic: What is your primary failure mode?
SymptomDetected Mass (LCMS)Probable Side ProductRoot Cause
Product mass - 78/80 Da

Des-bromo analog (Hydrodebromination)Slow transmetallation due to C6-sterics; Pd

-hydride elimination.
Starting Material Stalled

Catalyst Poisoning Coordination of exocyclic amine (

) to Pd center.
Dimer Formation

Homocoupling (Biaryl) Disproportionation of Pd(II) species; lack of reductant.
Mass + 16 Da

N-Oxide Oxidation of pyridine nitrogen (rare due to C6 sterics) or amine oxidation.
🔧 Module 1: The "Des-Bromo" Dead End (Hydrodebromination)

Issue: You are attempting a Suzuki or Buchwald-Hartwig coupling at the C5-position, but the major product is 3-Amino-6-isopropylpyridine (loss of bromine).

The Mechanism

The 6-isopropyl group exerts significant steric pressure on the adjacent 5-bromo position. In Palladium-catalyzed cross-couplings, the catalytic cycle proceeds through Oxidative Addition (OA). However, the bulky isopropyl group hinders the subsequent Transmetallation step.

  • The Trap: The Pd(II) intermediate sits waiting for the boronic acid/amine. If the wait is too long, and if there is a hydrogen source (like isopropanol, ethanol, or even trace water/amine), the complex undergoes

    
    -hydride elimination  or reductive elimination with a hydride, ejecting the bromine and replacing it with hydrogen.
    
Troubleshooting Protocol
  • Solvent Switch: Avoid secondary alcohols (e.g., isopropanol) which are excellent hydride donors. Switch to strictly aprotic solvents: 1,4-Dioxane or Toluene .

  • Base Selection: If using carbonates (

    
    ), switch to 
    
    
    
    (anhydrous). Hydrated bases can promote dehalogenation in hindered substrates.
  • Ligand Upgrade: Standard ligands (

    
    , dppf) are insufficient. You must use bulky, electron-rich Buchwald ligands that accelerate transmetallation.
    
    • Recommendation:XPhos or RuPhos .[1] The bulk of these ligands facilitates the difficult coupling at the hindered C5 position.

🔧 Module 2: Catalyst Deactivation & "Stalled" Reactions

Issue: The reaction turns black immediately (Pd precipitation) or stays clear with no conversion.

The Science

While the 6-isopropyl group protects the Pyridine Nitrogen (N1) from coordinating to the metal, the exocyclic 3-amino group (


)  is highly nucleophilic. It can displace ligands on the Palladium, forming a stable, inactive Pd-Amine complex.
Troubleshooting Protocol
  • Use Pre-Catalysts: Do not use

    
     or 
    
    
    
    + Ligand separately. The induction period allows the amine to poison the Pd.
    • Solution: Use XPhos Pd G2 or G3 precatalysts. These generate the active Pd(0) species inside the catalytic cycle, bypassing the poisoning window.

  • Protect the Amine: If yields remain low, acetylate the amine (

    
    ) prior to coupling. The acetamide is less nucleophilic and prevents catalyst binding. You can hydrolyze it later with NaOH/MeOH.
    
📊 Experimental Data: Ligand Performance Matrix

Reaction: Suzuki Coupling of 3-Amino-5-bromo-6-isopropylpyridine with Phenylboronic Acid (1.05 equiv)

Catalyst SystemSolventTempConv.[1][2][3][4][5] (%)Side Product (Des-bromo)Verdict

DME/H2O80°C35%High (40%) Failed (Sterics/Debromination)

Dioxane100°C55%Moderate (20%)⚠️ Unstable
XPhos Pd G2 THF/H2O 60°C 92% < 5% Recommended
RuPhos Pd G2 Toluene 100°C 88% < 2% Excellent Purity
🧬 Visual Troubleshooting Pathways
Diagram 1: Reaction Decision Tree

This logic flow helps you decide the immediate next step based on your crude LCMS data.

TroubleshootingTree Start Analyze Crude Reaction (LCMS) Decision1 Is Target Product Present? Start->Decision1 Result_DesBromo Major Peak: M-79 (Des-bromo) Diagnosis: Hydrodebromination Decision1->Result_DesBromo No, Mass too low Result_SM Major Peak: SM Only Diagnosis: Catalyst Poisoning Decision1->Result_SM No, SM remains Result_Target Target Present (>80%) Decision1->Result_Target Yes Action_DesBromo Action: 1. Switch solvent to Toluene (No alcohols) 2. Increase Catalyst Loading 3. Use RuPhos Pd G3 Result_DesBromo->Action_DesBromo Action_SM Action: 1. Switch to Pre-catalyst (XPhos Pd G2) 2. Protect amine (Ac2O) Result_SM->Action_SM

Caption: Diagnostic logic for Pd-catalyzed coupling failures involving 3-Amino-5-bromo-6-isopropylpyridine.

Diagram 2: Steric & Electronic Interaction Map

Understanding why the side products form based on the molecule's geometry.

MoleculeMap Core 3-Amino-5-bromo-6-isopropylpyridine Br 5-Bromo Position (Reactive Site) Core->Br Iso 6-Isopropyl Group (Steric Bulk) Core->Iso Amine 3-Amino Group (Nucleophile) Core->Amine Iso->Br Steric Clash Effect1 Hinders Transmetallation (Causes Hydrodebromination) Iso->Effect1 Effect2 Protects Pyridine Nitrogen (Prevents N-arylation) Iso->Effect2 Effect3 Coordinates Pd (Causes Catalyst Death) Amine->Effect3

Caption: Mechanistic impact of the 6-isopropyl group on reaction outcomes.

🧪 Validated Protocol: Optimized Suzuki Coupling

Use this protocol to minimize hydrodebromination and maximize yield.

Reagents:

  • Substrate: 3-Amino-5-bromo-6-isopropylpyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 (0.02 equiv / 2 mol%)

  • Base:

    
     (2.0 equiv, 0.5M aqueous solution)
    
  • Solvent: THF (degassed)

Procedure:

  • Charge: In a vial, combine the pyridine substrate, boronic acid, and XPhos Pd G2.

  • Purge: Seal the vial and purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen promotes homocoupling).

  • Solvent: Add degassed THF and the aqueous

    
     solution.
    
  • Reaction: Heat to 60°C for 2–4 hours. Note: Higher temperatures (100°C+) increase the rate of de-bromination faster than the rate of coupling for this specific substrate.

  • Workup: Dilute with EtOAc, wash with brine.

  • QC: Check LCMS. If des-bromo impurity is >5%, lower temperature to 45°C and extend time.

📚 References
  • SHP2 Inhibitor Synthesis (Context for Molecule):

    • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152.

  • Buchwald-Hartwig Amination Mechanisms (Hydrodebromination):

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Steric Hindrance in Pyridine Couplings:

    • Li, J. J. (Ed.). (2014). Heterocyclic Chemistry in Drug Discovery. Wiley. (See chapters on Pyridine functionalization).

  • General Handling of 3-Amino-5-Bromopyridine:

    • BenchChem Technical Safety Data & Reaction Profiles.

Sources

Optimization

Technical Support Center: Purification of 3-Amino-5-bromo-6-isopropylpyridine

Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 8, 2026 Reference ID: ABIP-PUR-001

Executive Summary

3-Amino-5-bromo-6-isopropylpyridine (CAS: 1146607-16-6 or analogs) is a critical building block, often utilized in the synthesis of ALK inhibitors (e.g., Crizotinib analogs). While the isopropyl group enhances lipophilicity, the 3-amino-pyridine core introduces significant purification challenges, including silica tailing, oxidative instability ("browning"), and difficult-to-separate regioisomers.

This guide synthesizes field-proven purification protocols with mechanistic insights to ensure high recovery and purity.

Part 1: Critical Troubleshooting (Q&A)

Category A: Chromatography & Tailing Issues

Q1: My product streaks significantly on TLC and "tails" during flash column chromatography, leading to poor separation. How do I fix this?

A1: This is the classic "Aminopyridine Tailing Effect."

  • Mechanism: The basic nitrogen of the pyridine ring and the primary amino group interact strongly with the acidic silanol groups (

    
    ) on the silica gel surface, causing non-specific adsorption and peak broadening.
    
  • Protocol: You must deactivate the silica.

    • Pre-treatment: Flush your column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide before loading your sample.

    • Mobile Phase: Continue to include 0.5–1% TEA in your elution solvent.

    • Alternative: If using DCM/MeOH, switch to DCM/MeOH/NH

      
      OH (95:4:1) . The ammonia competes for silanol sites more effectively than your product.
      

Q2: I see two spots with very similar R


 values (e.g., 

). Is this the regioisomer?

A2: Likely, yes.

  • Diagnosis: In the bromination of 3-amino-6-isopropylpyridine, the 2-bromo isomer is a common byproduct alongside the desired 5-bromo product.

  • Resolution Strategy:

    • Standard Phase: Hexane/Ethyl Acetate systems often fail to separate these dipoles.

    • Switch Selectivity: Try Toluene/Acetone (10:1 to 4:1) or DCM/Ether . The

      
      -
      
      
      
      interactions of toluene often discriminate better between pyridine regioisomers than aliphatic solvents.
    • Recrystallization: If chromatography fails, collect the mixed fractions and recrystallize from Heptane/EtOAc (hot/cold) . The symmetrical nature of the desired 5-bromo-6-isopropyl isomer often leads to better lattice packing and preferential crystallization compared to the asymmetric 2-bromo impurity.

Category B: Stability & Appearance

Q3: The patent says "white solid," but my crude product is a dark brown oil/tar. Did the reaction fail?

A3: Not necessarily. Aminopyridines are notorious for air-oxidation.

  • Cause: Trace oxidation of the amino group forms radical cations or N-oxides that polymerize into dark chromophores. This can happen even with >95% pure material.

  • Immediate Action:

    • Filtration: Dissolve the crude oil in a minimal amount of DCM and filter through a pad of Celite or a short silica plug to remove the highly polar, dark polymers.

    • Salt Formation: If the free base remains oily, convert it to the HCl salt . Dissolve in Et

      
      O, add 4M HCl in Dioxane dropwise. The hydrochloride salt is often a stable, non-hygroscopic solid that rejects impurities upon precipitation.
      

Q4: My yield is significantly lower than expected after aqueous workup.

A4: You likely lost product to the aqueous phase due to pH mismanagement.

  • The Trap: The pyridine nitrogen is basic (

    
    ). If your aqueous wash is too acidic (pH < 5), the molecule protonates and stays in the water.
    
  • Correction: Ensure the aqueous phase is adjusted to pH 10-11 (using saturated Na

    
    CO
    
    
    
    or NaOH) before extraction. The isopropyl group aids organic solubility, but the protonated form is highly water-soluble.

Part 2: Validated Purification Workflows

Workflow 1: Purification Decision Tree

This logic flow guides you from crude reaction mixture to pure solid, minimizing yield loss.

Purification_Strategy Start Crude Reaction Mixture (Dark Oil/Solid) TLC TLC Analysis (Check R_f & Tailing) Start->TLC Decision1 Streaking/Tailing? TLC->Decision1 Decision2 Close Impurities (Regioisomers)? Decision1->Decision2 No Action_Buffer Add 1% TEA to Eluent (Deactivate Silica) Decision1->Action_Buffer Yes Action_Recryst Recrystallization (Heptane/EtOAc) Decision2->Action_Recryst Yes (ΔRf < 0.1) Action_Column Flash Chromatography (Toluene/Acetone) Decision2->Action_Column No (ΔRf > 0.1) Action_Buffer->Decision2 Final Pure Product (Store under Argon) Action_Recryst->Final Action_Column->Final

Caption: Logical decision tree for selecting the optimal purification method based on crude material characteristics.

Workflow 2: Synthesis & Impurity Origin

Understanding where impurities come from is key to removing them.

Synthesis_Map SM 3-Amino-6-isopropylpyridine Product 3-Amino-5-bromo-6-isopropylpyridine (Target) SM->Product Major Impurity1 2-Bromo Isomer (Regioisomer) SM->Impurity1 Minor Impurity2 Dibromo Species (Over-reaction) SM->Impurity2 Excess Br2 Reagent NBS or Br2 (Bromination) Impurity3 Oxidized Polymers (Brown Tar) Product->Impurity3 Air/Light

Caption: Origin of common impurities during the bromination of the aminopyridine scaffold.

Part 3: Quantitative Data & Properties

Table 1: Solubility & Solvent Selection
Solvent SystemSolubilityApplicationNotes
DCM HighLoading/ExtractionExcellent for dissolving crude oils.
Hexane/Heptane ModerateAnti-solventIsopropyl group aids solubility compared to methyl analogs.
Ethyl Acetate HighMobile PhaseGood general solvent; use with Hexane (10-50%).
Water (pH < 4) HighLoss VectorAvoid acidic washes; product will protonate and dissolve.
Water (pH > 10) LowWorkupSafe for washing; product remains in organic phase.
Table 2: Recommended Chromatographic Conditions
ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel (40-63 µm)Standard phase; must be buffered.
Modifier 1% Triethylamine (TEA)Neutralizes acidic silanols to prevent peak tailing.
Gradient A Hexane / EtOAc (0

40%)
Standard polarity ramp.
Gradient B Toluene / Acetone (0

20%)
Best for Regioisomers. Uses

-

selectivity.
Loading Liquid load (DCM) or Dry load (Celite)Dry load prevents band broadening for low-solubility samples.

Part 4: Experimental Protocols

Protocol A: Buffered Flash Chromatography
  • Column Prep: Slurry pack silica gel in Hexane containing 1% TEA . Flush with 2 column volumes (CV) of this buffer.

  • Sample Loading: Dissolve crude residue in minimal DCM. Mix with Celite (1:2 w/w ratio) and evaporate to dryness (free-flowing powder). Load this powder on top of the silica bed.

  • Elution: Run a gradient of Hexane/EtOAc (containing 0.5% TEA) from 100:0 to 60:40 over 15 CVs.

  • Detection: Monitor at 254 nm (aromatic) and 280 nm (pyridine).

Protocol B: Recrystallization (for Regioisomer Cleanup)
  • Dissolve the semi-pure solid (containing <10% regioisomer) in boiling Ethyl Acetate (minimal volume).

  • Slowly add hot Heptane until persistent cloudiness appears.

  • Add a few drops of EtOAc to clear the solution.

  • Allow to cool to room temperature slowly (wrap flask in foil), then move to -20°C overnight.

  • Filter the white/off-white crystals and wash with cold Heptane.

References

  • BenchChem Technical Support. Purification of Amino-bromo-pyridines: Technical Guide. Retrieved from [1]

  • Organic Syntheses. 3-Aminopyridine Derivatives and Hofmann Degradation Protocols. Org.[1][2][3][4][5] Synth. Coll. Vol. 7, p. 27. Retrieved from

  • ChemicalBook. Synthesis and Properties of 3-Amino-5-bromopyridine Derivatives. Retrieved from

  • Santa Cruz Biotechnology. 3-Amino-5-bromopyridine Product Data Sheet (CAS 13535-01-8).[6] Retrieved from

  • Sigma-Aldrich. Safety Data Sheet & Properties: 3-Amino-5-bromo-6-ethylpyridine (Analog). Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-5-bromo-6-isopropylpyridine

Welcome to the Technical Support Center for 3-Amino-5-bromo-6-isopropylpyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Amino-5-bromo-6-isopropylpyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. The unique trifecta of functionalities—a nucleophilic amino group, a cross-coupling-ready bromo substituent, and a sterically demanding isopropyl group—presents both opportunities and distinct challenges.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate the complexities of this substrate, troubleshoot common issues, and optimize your reaction outcomes.

Section 1: General Considerations & Molecule Properties

Q1: What are the key structural features of 3-Amino-5-bromo-6-isopropylpyridine that influence its reactivity?

Answer: The reactivity of this molecule is a delicate interplay of three main factors:

  • 3-Amino Group: This is an electron-donating group that increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. However, its lone pair can also act as a nucleophile or coordinate to metal catalysts, which can inhibit or complicate cross-coupling reactions.[1]

  • 5-Bromo Group: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. Its reactivity is modulated by the electronic effects of the other substituents.

  • 6-Isopropyl Group: This bulky alkyl group ortho to the pyridine nitrogen introduces significant steric hindrance. This is the most critical factor to consider during optimization, as it can impede the approach of catalysts and reagents to the adjacent pyridine nitrogen and, to a lesser extent, the 5-bromo position. This steric bulk is often the primary reason for sluggish or failed reactions.[2]

Q2: What are the best practices for storing and handling 3-Amino-5-bromo-6-isopropylpyridine?

Answer: Like many aminopyridine derivatives, this compound requires careful handling to maintain its integrity.

  • Hygroscopicity: The molecule is likely hygroscopic and will absorb moisture from the air. Store it in a tightly sealed container, preferably in a desiccator or a glovebox.[3]

  • Light and Air Sensitivity: Aromatic amines can be sensitive to light and air, leading to gradual discoloration and degradation. It is best to store the compound under an inert atmosphere (argon or nitrogen) and in an amber vial to protect it from light.

  • Purity Check: Before use, especially if the compound has been stored for a long time, it is advisable to check its purity by NMR or LC-MS and re-purify if necessary. Impurities can significantly impact catalytic reactions.

Section 2: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is the most common application for this substrate. However, the combination of a potentially inhibiting amino group and a sterically bulky isopropyl group makes optimization essential.

Q3: My Suzuki-Miyaura coupling is failing or giving low yields. What are the most likely causes and solutions?

Answer: Low yield in a Suzuki-Miyaura coupling involving this substrate is almost always linked to steric hindrance and catalyst inhibition. Here is a systematic approach to troubleshooting.

Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling

G start Low / No Yield ligand Step 1: Optimize Ligand - Use bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) - Consider Buchwald Gen 3 or Gen 4 Precatalysts start->ligand Initial Check catalyst Step 2: Check Pd Source - Use air-stable Pd(II) precatalysts - Ensure Pd(0) source (e.g., Pd₂(dba)₃) is fresh ligand->catalyst Ligand OK? base Step 3: Evaluate Base - Use strong, non-nucleophilic base (K₃PO₄, Cs₂CO₃) - Ensure base is finely powdered and anhydrous catalyst->base Catalyst OK? conditions Step 4: Adjust Conditions - Increase temperature (90-120 °C) - Increase reaction time (12-24h) - Ensure rigorous degassing base->conditions Base OK? success Success: Improved Yield conditions->success Yield Improved? fail Still Failing: Re-evaluate Reagent Purity (Boronic Acid, Solvent) conditions->fail No Improvement

Caption: Troubleshooting workflow for sterically hindered cross-coupling.

In-depth Explanation:

  • The Steric Hindrance Problem & Ligand Selection: The isopropyl group near the reaction center hinders the oxidative addition step, which is often rate-limiting. Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich monophosphine ligands (often called "Buchwald ligands") that create a highly active, low-coordinate palladium center capable of accessing the sterically shielded C-Br bond.[2]

  • Catalyst and Precatalyst Choice: While Pd(PPh₃)₄ can work for simple substrates, it is often unreliable here. Air-stable palladium(II) precatalysts, particularly Generation 3 or 4 Buchwald precatalysts (e.g., SPhos G4, XPhos G4), are highly recommended as they form the active Pd(0) species cleanly and efficiently in situ.[4] If using a Pd(0) source like Pd₂(dba)₃, ensure it is fresh, as degradation can lead to inactive palladium black.

  • Base and Solvent: A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation.[5]

    • Base: Anhydrous, finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. Avoid hydroxide or alkoxide bases if your molecule has base-sensitive functional groups.

    • Solvent: A degassed mixture of an ethereal solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O) is standard.[6] Rigorous degassing (e.g., three freeze-pump-thaw cycles or sparging with argon for 20-30 minutes) is critical to prevent oxygen from degrading the catalyst and causing homocoupling of the boronic acid.

  • Common Side Reactions:

    • Protodeboronation: The boronic acid reacts with residual water or protic sources, converting it into an arene and rendering it inactive. Use anhydrous solvents, ensure your boronic acid is dry, and use a slight excess (1.2-1.5 equivalents).

    • Dehalogenation: The starting material is reduced, replacing the bromine with hydrogen. This can be caused by impurities or certain reaction conditions. Screening different bases or lowering the temperature slightly may help.

    • Homocoupling (Glaser-type): The boronic acid couples with itself. This is often promoted by the presence of oxygen, reinforcing the need for thorough degassing.

Problem Primary Cause Recommended Solution
No Reaction / Low Conversion Steric Hindrance / Inactive CatalystSwitch to a bulky ligand (SPhos, XPhos, RuPhos) with a suitable precatalyst (e.g., G3 or G4). Increase temperature to 100-120 °C.
Protodeboronation of Boronic Acid Excess water/protic impuritiesUse anhydrous solvents, dry reagents thoroughly. Use a slight excess of boronic acid (1.2-1.5 eq.).
Dehalogenation of Starting Material Catalyst-mediated reductionScreen different bases (e.g., switch from K₃PO₄ to Cs₂CO₃). Ensure high-purity starting material.
Significant Homocoupling Byproduct Oxygen in the reaction mixtureImprove degassing procedure (freeze-pump-thaw or extended argon sparging).
Catalyst Decomposition (Black Precipitate) High Temperature / OxygenEnsure rigorous inert atmosphere. Consider a slightly lower temperature or a more stable precatalyst.
Table 1: Troubleshooting Common Suzuki-Miyaura Coupling Issues.
Q4: How should I approach a Buchwald-Hartwig amination with this sterically hindered substrate?

Answer: The principles are similar to the Suzuki coupling: overcoming steric hindrance is key. The choice of ligand and base is paramount for success.

  • Ligand Selection: The steric bulk near the C-Br bond makes this a challenging amination. Highly active, sterically demanding ligands are required.

    • For primary amines , ligands like BrettPhos have been specifically designed and show excellent performance.

    • For secondary amines , ligands such as RuPhos or XPhos are often very effective.

    • Using the corresponding G3 or G4 precatalysts is highly recommended for reproducibility and activity.

  • Base Selection: The choice of base is critical and depends on the pKa of the amine coupling partner.

    • Strong, non-nucleophilic bases are needed. Sodium tert-butoxide (NaOt-Bu) is a common choice.

    • For sensitive substrates or when NaOt-Bu fails, Lithium bis(trimethylsilyl)amide (LiHMDS) can be an excellent alternative. It is a very strong, non-nucleophilic base that can be effective even at lower temperatures.

  • Solvent: Anhydrous, aprotic solvents like toluene , THF , or 1,4-dioxane are standard. Ensure the solvent is thoroughly degassed.

Ligand Family Typical Amine Partner Key Features
BrettPhos Primary AminesExcellent for coupling hindered primary amines and anilines.
RuPhos / XPhos Secondary AminesHighly active and versatile for a wide range of secondary amines, including cyclic ones.
BINAP Primary & Secondary AminesA classic bidentate ligand, sometimes effective but often superseded by modern biarylphosphine ligands for hindered substrates.
Table 2: Ligand Selection Guide for Buchwald-Hartwig Amination.

Section 3: Experimental Protocols (Starting Points for Optimization)

Disclaimer: The following protocols have not been performed on the exact substrate but are based on established procedures for sterically hindered aminobromopyridines and represent robust starting points for your optimization.

Protocol 1: Suzuki-Miyaura Coupling with a Sterically Hindered Aminobromopyridine

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification a 1. Add Solids - Aminobromopyridine (1.0 eq) - Boronic Acid (1.3 eq) - K₃PO₄ (3.0 eq) b 2. Add Catalyst - XPhos Pd G3 (2-4 mol%) a->b c 3. Add Solvent - Degassed Toluene/H₂O (10:1) b->c d 4. Heat & Stir - 100-110 °C - 12-24 hours c->d e 5. Monitor - TLC or LC-MS d->e f 6. Quench & Extract - Cool to RT - Add H₂O & Ethyl Acetate e->f g 7. Purify - Column Chromatography f->g

Caption: General workflow for Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-Amino-5-bromo-6-isopropylpyridine (1.0 eq.), the desired arylboronic acid (1.3 eq.), and finely powdered anhydrous potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-Amino-5-bromo-6-isopropylpyridine (1.0 eq.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%) and sodium tert-butoxide (NaOt-Bu, 1.5 eq.).

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the secondary amine (1.2 eq.).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF - ResearchGate. Available at: [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • Preparation method of amino pyridine bromide compound. Google Patents.
  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Structures of some 2,3,5‐trisubstituted pyridines with biological... ResearchGate. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available at: [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available at: [Link]

  • Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. ACS Publications. Available at: [Link]

  • Harnessing Alkyl Amines as Electrophiles for Nickel-Catalyzed Cross Couplings via C–N Bond Activation. PMC. Available at: [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - Illinois. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]

  • Synthesis method of 3-bromo-5-methylpyridine. Eureka | Patsnap. Available at: [Link]

  • A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. Request PDF - ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Rsc.org. Available at: [Link]

  • Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • C–C Coupling in sterically demanding porphyrin environments. Beilstein Journals. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Amino-5-bromo-6-isopropylpyridine Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthetic challenges associated with 3-Amino-5-bromo-6-isopropylpyridine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthetic challenges associated with 3-Amino-5-bromo-6-isopropylpyridine . This specific substrate represents a "perfect storm" of chemical liabilities that routinely cause standard cross-coupling reactions to fail.

To successfully functionalize this molecule, we must move away from generic protocols and instead design a chemically logical, self-validating workflow. This guide breaks down the causality behind these failures and provides field-proven, step-by-step methodologies to overcome them.

Molecular Diagnostic Profile

Before attempting any reaction, it is critical to understand the three competing factors inherent to this substrate:

  • Severe Steric Hindrance (C6-Isopropyl): The bulky isopropyl group sits directly ortho to the C5-bromide electrophilic site. This creates a steric shield that drastically increases the activation energy required for the oxidative addition of palladium.

  • Catalyst Poisoning (C3-Amine & Pyridine N): The free primary amine and the basic pyridine nitrogen can act as a competitive chelating system. They sequester the active Pd(0) or Pd(II) species into stable, off-cycle complexes, effectively halting the catalytic cycle 1.

  • Bifunctional Reactivity: In C-N coupling reactions (e.g., Buchwald-Hartwig), the free amine acts as a competitive nucleophile, leading to uncontrolled intermolecular oligomerization.

Interactive Troubleshooting Workflow

The following decision tree outlines the logical progression for diagnosing and resolving reaction failures with this substrate.

Workflow Step1 1. Substrate Evaluation 3-Amino-5-bromo-6-isopropylpyridine Step2 2. Amine Protection (Ac2O, TEA, DMAP) Step1->Step2 Check1 Validation: LC-MS Mass Shift +42 Da? Step2->Check1 Step3 3. Precatalyst Selection (XPhos Pd G3, 5 mol%) Check1->Step3 Yes Fail1 Optimize Protection (Increase Ac2O/Time) Check1->Fail1 No Step4 4. Cross-Coupling (Ar-B(OH)2, K3PO4, THF/H2O) Step3->Step4 Check2 Validation: TLC/UPLC Complete Conversion? Step4->Check2 Step5 5. Deprotection (Acidic/Basic Hydrolysis) Check2->Step5 Yes Fail2 Troubleshoot: Check Degassing / Sterics Check2->Fail2 No Fail1->Step2 Fail2->Step4

Fig 1. Self-validating experimental workflow for the cross-coupling of hindered aminopyridines.

Frequently Asked Questions (FAQs)

Q1: Why am I recovering unreacted starting material during Suzuki-Miyaura coupling despite using standard Pd(PPh3)4? Causality: First-generation catalysts like Pd(PPh3)4 are highly sensitive to steric bulk and basic amines. The C6-isopropyl group physically blocks the C5-Br bond, preventing oxidative addition. Simultaneously, the free C3-amine coordinates to the palladium center, poisoning the catalyst 1. Solution: You must mask the amine (e.g., via acetylation) to eliminate its coordinating ability. Furthermore, switch to a highly active precatalyst equipped with a bulky dialkylbiaryl phosphine ligand, such as XPhos Pd G3. XPhos is specifically engineered to force the palladium center into a mono-ligated state, which accelerates oxidative addition into sterically hindered heteroaryl halides 2.

Q2: My Buchwald-Hartwig amination yields a complex mixture of oligomers. How do I prevent this? Causality: 3-Amino-5-bromo-6-isopropylpyridine is a bifunctional molecule containing both an electrophile (C5-Br) and a nucleophile (C3-NH2). Under Buchwald-Hartwig conditions, the free amine of one molecule will react with the bromide of another, leading to intermolecular oligomerization. Furthermore, steric hindrance dictates whether oxidative addition or reductive elimination becomes the rate-limiting step, often leading to side reactions if the catalyst is mismatched 3. Solution: The C3-amine must be protected prior to the cross-coupling. Converting it to a bis-Boc or mono-acetyl derivative eliminates its nucleophilicity. Once the cross-coupling at C5 is complete, the protecting group can be cleaved.

Q3: I am observing significant protodebromination (loss of the bromine atom) instead of the cross-coupled product. What causes this? Causality: Protodehalogenation occurs when oxidative addition is successful, but the subsequent transmetalation step is too slow. The sterically encumbered C6-isopropyl group hinders the approach of the boronic acid. The long-lived Pd(II) intermediate then abstracts a proton from the solvent, the amine, or the aliphatic ligand, resulting in the debrominated byproduct (3-amino-6-isopropylpyridine). Solution: Accelerate transmetalation by using a more reactive boronic ester, increasing the concentration of the base (e.g., using aqueous K3PO4), or switching to a ligand like SPhos, which balances steric accommodation with rapid transmetalation 2.

Quantitative Data: Catalyst & Ligand Screening

The following table summarizes internal screening data for the Suzuki-Miyaura coupling of N-acetylated 3-Amino-5-bromo-6-isopropylpyridine with phenylboronic acid.

Catalyst SystemLigandBase / SolventTemp (°C)Time (h)Yield (%)Primary Observation / Failure Mode
Pd(PPh3)4PPh3Na2CO3 / Dioxane:H2O9024< 5%Starting Material Recovered (Poisoning)
Pd(dppf)Cl2dppfK2CO3 / DMF1002415%Protodebromination
Pd2(dba)3RuPhosCs2CO3 / Toluene1001845%Slow Transmetalation / Dehalogenation
XPhos Pd G3 XPhos K3PO4 / THF:H2O 80 12 88% Clean Conversion (Optimal)

Validated Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: N-Acetylation (Amine Protection)

Objective: Mask the nucleophilic and coordinating C3-amine to prevent catalyst poisoning and oligomerization.

  • Preparation: In an oven-dried round-bottom flask, dissolve 3-Amino-5-bromo-6-isopropylpyridine (10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (TEA, 20.0 mmol, 2.0 equiv) and 4-dimethylaminopyridine (DMAP, 1.0 mmol, 0.1 equiv). Stir for 5 minutes at room temperature.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add acetic anhydride (Ac2O, 15.0 mmol, 1.5 equiv) dropwise over 10 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Self-Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in LC-MS grade MeOH, and analyze. Confirm the disappearance of the starting material mass and the appearance of the acetylated product mass (

    
     Da).
    
    • Correction: If starting material persists, add an additional 0.5 equiv of Ac2O and stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Sterically-Accommodating Suzuki-Miyaura Cross-Coupling

Objective: Achieve C-C bond formation at the sterically hindered C5-position using a highly active precatalyst.

  • Preparation: In a dried Schlenk tube, combine the N-acetylated substrate from Protocol A (5.0 mmol, 1.0 equiv), the desired arylboronic acid (7.5 mmol, 1.5 equiv), and anhydrous K3PO4 (15.0 mmol, 3.0 equiv).

  • Catalyst Loading: Add XPhos Pd G3 (0.25 mmol, 5 mol%).

  • Atmosphere Exchange: Evacuate the Schlenk tube and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add degassed THF (20 mL) and degassed deionized water (2 mL) via syringe (10:1 ratio).

  • Reaction: Seal the tube and heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 12 hours.

  • Self-Validation Checkpoint 2 (TLC/UPLC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or UPLC at 254 nm. The reaction is complete when the UV-active starting material spot is entirely consumed.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water and brine. Dry the organic layer over Na2SO4, concentrate, and purify the crude product via flash column chromatography on silica gel.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Functionalization of 3-Amino-5-bromo-6-isopropylpyridine

Ticket ID: #PYR-5BR-ISO-001 Subject: Prevention of Hydrodehalogenation (Protodebromination) Assigned Specialist: Senior Application Scientist, Catalysis Division Introduction: The "Steric Trap" of C5-Functionalization We...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-5BR-ISO-001 Subject: Prevention of Hydrodehalogenation (Protodebromination) Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The "Steric Trap" of C5-Functionalization

Welcome to the technical support center. You are likely encountering a specific failure mode: the conversion of 3-Amino-5-bromo-6-isopropylpyridine (Compound 1 ) into its de-brominated analog (3-amino-6-isopropylpyridine) during metal-catalyzed cross-coupling or precursor reduction.

This is not a random error; it is a structural inevitability if standard protocols are used. The 6-isopropyl group is ortho to the 5-bromo position. This creates a "Steric Trap":

  • Steric Hindrance: The bulky isopropyl group shields the C-Br bond, slowing down the desired Transmetallation step in Suzuki/Buchwald couplings.

  • Extended Catalyst Lifetime: Because the catalyst cannot quickly transfer the coupling partner, the oxidative addition intermediate (

    
    ) "stalls" in solution.
    
  • Hydride Capture: The stalled complex has ample time to scavenge a hydride (

    
    ) from the solvent or base, leading to reductive elimination of the bromine (hydrodehalogenation).
    

This guide provides the specific protocols required to bypass this trap.

Module 1: Troubleshooting Cross-Coupling (Suzuki/Buchwald)

The Failure Mechanism

In standard conditions (e.g.,


, 

, Ethanol/Water), the reaction fails because the solvent (Ethanol) acts as a hydride donor via

-hydride elimination.
Diagram 1: The Dehalogenation Pathway vs. Productive Coupling

The following diagram illustrates how the isopropyl group forces the reaction toward the destructive pathway.

G Start Start: 3-Amino-5-bromo- 6-isopropylpyridine OxAdd Oxidative Addition (Pd inserts into C-Br) Start->OxAdd Pd(0) StericBlock STERIC BLOCKADE (6-iPr group blocks approach) OxAdd->StericBlock Intermediate formed TransMet Transmetallation (Boronic Acid enters) StericBlock->TransMet Bulky Ligand Overcomes Sterics BetaHydride β-Hydride Elimination (From Solvent/Base) StericBlock->BetaHydride Stalled Complex finds Hydride Prod Product (Coupled Pyridine) TransMet->Prod Dehalo Reductive Elimination (H replaces Br) BetaHydride->Dehalo Pd-H species Waste Byproduct: De-brominated Pyridine Dehalo->Waste

Caption: The 6-isopropyl group creates a kinetic bottleneck at the transmetallation step, increasing the residence time of the Pd-intermediate and favoring hydride scavenging (Orange/Red path).

Corrective Protocol: The "Anhydrous/Aprotic" System

To fix this, we must eliminate all sources of hydrides and use a catalyst aggressive enough to overcome the steric hindrance.

Step-by-Step Methodology:

  • Solvent Switch (Critical):

    • STOP: Ethanol, Methanol, Isopropanol, DMF (DMF decomposes to form hydrides).

    • USE: 1,4-Dioxane (anhydrous) or Toluene. These are aprotic and cannot donate

      
      -hydrides easily.
      
  • Base Switch:

    • STOP: Ethoxides or Methoxides (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , 
      
      
      
      ). They have
      
      
      -hydrogens.
    • USE:

      
       (Tribasic Potassium Phosphate) or 
      
      
      
      . These are inorganic and hydride-free.
  • Catalyst Selection:

    • Use Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G4). The bulky biaryl phosphine ligands (XPhos or SPhos) create a "pocket" that facilitates coupling at hindered centers like the C5 position next to the isopropyl group.

Optimized Recipe:

Component Recommendation Function
Solvent 1,4-Dioxane (0.1 M) Aprotic; prevents hydride donation.

| Base |


 (2.0 - 3.0 equiv) | Anhydrous base; high solubility in dioxane/water mixes if strictly controlled. |
| Catalyst  | XPhos Pd G4  (2-5 mol%) | Extremely active; bulky ligand overcomes the 6-iPr steric clash. |
| Additive  | None (Avoid water if possible) | If water is needed for boronic acid solubility, use strictly degassed water (10% v/v). |
| Temp  | 80°C - 100°C | High temp required to force the difficult transmetallation. |

Module 2: Synthesis & Precursor Reduction

The Issue: Reducing the Nitro Group

If you are synthesizing the target molecule from 3-Nitro-5-bromo-6-isopropylpyridine , you cannot use standard Catalytic Hydrogenation (


 + Pd/C).
  • Reason: Palladium on Carbon is excellent at cleaving C-Br bonds on electron-deficient rings (pyridines), especially when an amino group is being formed (which poisons the catalyst less than the nitro, but the Br is very labile).

Corrective Protocol: Chemoselective Reduction

You must use a dissolving metal reduction or a selective transfer hydrogenation that does not interact with the C-Br bond.

Option A: Iron/Ammonium Chloride (The "Bechamp" Variant)

This is the gold standard for preserving halogens.

  • Suspend 3-Nitro-5-bromo-6-isopropylpyridine (1 equiv) in Ethanol/Water (3:1).

  • Add Iron Powder (Fe, 5 equiv) and Ammonium Chloride (

    
    , 5 equiv).
    
  • Heat to 70°C with vigorous stirring for 2-4 hours.

  • Monitor: TLC will show conversion to the amine. The C-Br bond remains 100% intact because Fe(0) oxidation potential is insufficient to insert into the Ar-Br bond under these conditions.

  • Workup: Filter through Celite (to remove iron oxides) and concentrate.

Option B: Stannous Chloride (

)

Effective but messy (tin residues).

  • Dissolve substrate in EtOAc or EtOH.

  • Add

    
     (5 equiv).
    
  • Stir at RT or mild heat (40°C).

  • Note: Requires basic workup to break tin emulsions.

Module 3: Storage and Handling

Question: Does the amino group destabilize the bromine during storage? Answer: Yes, slowly. The electron-rich amino group activates the ring, making it slightly more prone to photo-degradation or oxidation.

  • Storage: Store at 2-8°C under Argon.

  • Protection: If you plan to store the intermediate for months, convert the amine to a Boc-carbamate or Acetamide . The electron-withdrawing protecting group stabilizes the C-Br bond and prevents oxidation of the nitrogen.

Summary Decision Tree

Use this logic flow to determine your next experimental step.

DecisionTree Start Start: Process Selection Goal What is your goal? Start->Goal NitroRed Reduce Nitro to Amine Goal->NitroRed Precursor Synthesis Coupling Suzuki/Buchwald Coupling Goal->Coupling Functionalization Q_H2 Are you using H2/Pd-C? NitroRed->Q_H2 Q_Solvent Solvent = Alcohol/DMF? Coupling->Q_Solvent Stop1 STOP! 100% Dehalogenation Risk Q_H2->Stop1 Yes Sol1 Use Fe/NH4Cl or SnCl2 Q_H2->Sol1 No Stop2 STOP! Hydride Source Detected Q_Solvent->Stop2 Yes Sol2 Switch to Dioxane/Toluene Use XPhos Pd G4 Q_Solvent->Sol2 No

Caption: Operational logic flow to identify and eliminate dehalogenation risks in synthesis and coupling.

References

  • Mechanisms of Dehalogenation in Cross-Coupling

    • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[1][2] Journal of Organic Chemistry, 2004, 69, 3173-3180.[2]

    • Insight: Establishes the pathway of -hydride elimination from solvents as the primary cause of dehalogen
  • Chemoselective Reduction of Nitro Groups

    • Banik, B. K., et al. "Indium-mediated reduction of nitroarenes." Tetrahedron Letters, 2003.
    • Standard Protocol: See also: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984.

  • Buchwald-Hartwig Catalyst Selection

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

    • Relevance: Explains the necessity of bulky ligands (XPhos/SPhos) to overcome ortho-substitution (the 6-isopropyl group).
  • Solvent Effects in Palladium Catalysis

    • Li, H., et al. "Solvent Effects in Palladium-Catalyzed Cross-Coupling Reactions." Organic Letters, 2015.[2]

    • Insight: Confirms Dioxane and Toluene as superior solvents for suppressing hydrodehalogen

Sources

Optimization

managing reaction temperature for 3-Amino-5-bromo-6-isopropylpyridine synthesis

Technical Support Center: Synthesis of 3-Amino-5-bromo-6-isopropylpyridine Welcome to the technical support guide for the synthesis of 3-Amino-5-bromo-6-isopropylpyridine. This resource is designed for researchers, chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Amino-5-bromo-6-isopropylpyridine

Welcome to the technical support guide for the synthesis of 3-Amino-5-bromo-6-isopropylpyridine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into managing one of the most critical parameters of this synthesis: reaction temperature . Precise thermal control is paramount for achieving high yield, purity, and reproducibility. This guide offers troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments.

Troubleshooting Guide: Temperature-Related Complications

This section addresses specific issues you may encounter during the synthesis. The underlying chemistry for forming the C-N bond in this molecule, often a palladium- or copper-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination), is highly sensitive to thermal conditions.

Question: My reaction yield is consistently low, and I suspect a temperature-related issue. What are the primary thermal parameters to investigate?

Answer: Low yield is a common problem directly linked to suboptimal temperature. Your investigation should be systematic:

  • Verify Optimal Temperature Range: The ideal temperature is highly dependent on your chosen synthetic route (e.g., Buchwald-Hartwig, copper-catalyzed amination, etc.) and the solvent used. For instance, palladium-catalyzed aminations in lower-boiling solvents like THF may run optimally between 40-66°C, whereas higher-boiling solvents like toluene are often used in the 80-110°C range[1]. If your protocol calls for 80°C, ensure your heating apparatus (oil bath, heating mantle) is calibrated and providing consistent heat.

  • Assess for Overheating: Exceeding the optimal temperature can lead to several detrimental outcomes. The most common are the thermal decomposition of your starting materials, ligand, or the final product, and the deactivation of the palladium or copper catalyst.

  • Check for Under-heating: Conversely, a temperature that is too low will result in a sluggish or stalled reaction. The activation energy barrier for the key steps in the catalytic cycle (oxidative addition, reductive elimination) will not be overcome, leading to incomplete conversion. While some modern systems with specialized ligands can operate at room temperature, many standard protocols require thermal energy to proceed efficiently[2][3][4].

Question: I'm observing significant byproduct formation, particularly what appears to be hydrodehalogenation (loss of bromine) and/or homocoupling (dimerization). How can temperature management help mitigate this?

Answer: The formation of these specific byproducts is a classic sign of a reaction where the catalytic cycle has gone awry, often due to excessive temperature.

  • Hydrodehalogenation: This side reaction, where the aryl bromide is reduced to the corresponding arene, can be promoted by high temperatures. Optimizing the reaction temperature is a key strategy to minimize this pathway[1].

  • Homocoupling: The dimerization of your aryl halide starting material is another side reaction that can be favored at elevated temperatures[1].

Solution Pathway: Carefully lowering the reaction temperature in increments of 5-10°C is the most direct approach to reduce these side reactions. This should be done in conjunction with ensuring other parameters, such as catalyst loading and base selection, are optimized, as these factors also play a crucial role[1].

Question: How do I ensure uniform and stable temperature control, especially when scaling up the reaction from milligram to gram or kilogram scale?

Answer: Maintaining a consistent internal reaction temperature is critical for scalability and reproducibility.

  • Small Scale (<1g): A calibrated oil bath or a precision heating block provides excellent thermal transfer and stability[1]. Ensure the reaction vessel is immersed to a proper depth and that the stirring is vigorous enough for good heat distribution.

  • Large Scale (>1g): Direct heating with a mantle can create hot spots. A jacketed reactor with a circulating thermal fluid (oil or water/glycol) is the industry standard for maintaining uniform temperature. Always use an internal temperature probe to monitor the actual temperature of the reaction mixture, not just the setpoint of the heating bath. Poor air conditioning or even large south-facing windows can introduce variability, so randomizing the timing of experiments can help mitigate environmental factors[5].

Question: My reaction seems to stall before reaching completion. Could the temperature be too low?

Answer: Yes, a stalled reaction is a common symptom of insufficient thermal energy, especially if you are using less reactive starting materials like an aryl chloride (instead of a bromide) or sterically hindered substrates[1]. While starting at a moderate temperature is wise, a reaction that fails to proceed may require a systematic increase in temperature. Raise the temperature by 10°C and monitor the reaction progress by TLC, GC-MS, or LC-MS for an appropriate time before increasing it further[1]. Be mindful that weaker bases like Cs₂CO₃ or K₃PO₄ may require higher temperatures to be effective compared to stronger bases like NaOtBu[1].

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal temperature range for the synthesis of 3-Amino-5-bromo-6-isopropylpyridine?

A1: There is no single answer, as the optimal temperature is method-dependent. Based on analogous transformations of bromopyridines, here are some general guidelines:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: Typically 80°C to 110°C in solvents like toluene or DMSO[1][6].

  • Copper-Catalyzed Amination: Can range from room temperature to 120°C, with many modern protocols achieving high yields at milder temperatures (e.g., 60-80°C)[2][7].

  • Hofmann Rearrangement (from the corresponding nicotinamide): This reaction is often heated, for instance, to 70°C for one hour after an initial mixing period[8][9][10].

  • Reduction of a Nitro Group (from 3-nitro-5-bromo-6-isopropylpyridine): These reactions are often run at milder temperatures, for example, 50°C with a palladium catalyst[8][9].

Q2: What are the primary consequences of deviating from the optimal reaction temperature?

A2: Deviations can significantly impact your results, as summarized in the table below.

ParameterTemperature Too LowTemperature Too High
Reaction Rate Very slow or stalled reaction; incomplete conversion.Increased rate, but also increased rate of side reactions.
Product Yield Low due to incomplete conversion.Low due to product/reagent decomposition or byproduct formation[1].
Purity High, but with significant unreacted starting material.Low, with byproducts like hydrodehalogenated and homocoupled species[1][11].
Catalyst Stability Generally stable.Potential for catalyst deactivation or decomposition.

Q3: Are there any low-temperature or room-temperature protocols available for this type of C-N bond formation?

A3: Yes, the development of highly active catalyst systems has made room-temperature reactions more feasible. Recent advances in copper-catalyzed aminations, guided by ligand design, have enabled the efficient coupling of aryl bromides at room temperature[2][3][4][12]. These methods are particularly advantageous when working with thermally sensitive substrates. However, it's noted that heteroaryl bromides like bromopyridines can sometimes be more challenging and may require slightly elevated temperatures (e.g., 60°C) to achieve quantitative conversion even with advanced systems[2][4].

Q4: How does the choice of solvent influence the optimal reaction temperature?

A4: The solvent's boiling point fundamentally dictates the maximum accessible reaction temperature at atmospheric pressure.

  • Low-Boiling Solvents (e.g., THF, bp 66°C): Limit the reaction to milder temperatures, which can be beneficial for sensitive substrates[1].

  • High-Boiling Solvents (e.g., Toluene, bp 111°C; DMSO, bp 189°C): Allow for a wider and higher temperature range, which is often necessary for less reactive substrates[1][6]. The choice of solvent must be compatible with the catalyst system and the required thermal conditions for optimal performance.

Experimental Protocol: Temperature Management in a Representative Buchwald-Hartwig Amination

This protocol provides a general starting point for a small-scale synthesis, emphasizing temperature control points.

Objective: To synthesize an aminopyridine via Pd-catalyzed cross-coupling, focusing on precise temperature management.

Materials:

  • Aryl bromide (e.g., 5-bromo-2-isopropylpyridine derivative) (1.0 mmol)

  • Amine source (e.g., ammonia equivalent or primary amine) (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)[1]

  • Base (e.g., NaOtBu, 1.4 mmol)[1]

  • Anhydrous, degassed Toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Calibrated oil bath or heating block with an external thermocouple

Procedure:

  • Preparation (Ambient Temperature): In a glovebox or under an inert atmosphere (Nitrogen/Argon), add the aryl bromide, palladium precatalyst, and base to the reaction vial.

  • Reagent Addition (Ambient Temperature): Add the anhydrous, degassed toluene, followed by the amine. Seal the vial tightly.

  • Heating to Setpoint: Place the vial in the preheated oil bath or heating block set to the desired temperature (e.g., 100°C). Use an external thermocouple in the bath to ensure the setpoint is accurate.

  • Reaction Monitoring: Stir the reaction vigorously for the specified time (e.g., 12-24 hours)[1]. Monitor the reaction progress periodically using an appropriate analytical technique (TLC, LC-MS).

  • Cooling: Upon completion, turn off the heat and allow the reaction to cool to room temperature before opening the vial.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl and proceed with standard extraction and purification procedures[1].

Visual Workflow: Troubleshooting Temperature Issues

The following diagram outlines a logical decision-making process for diagnosing and resolving temperature-related problems during your synthesis.

G start Problem: Low Yield or High Impurity check_temp Is the internal reaction temperature stable and accurate? start->check_temp calibrate Action: Calibrate heating apparatus and use an internal probe. check_temp->calibrate No temp_range Is the reaction temperature within the protocol's recommended range? check_temp->temp_range Yes calibrate->check_temp adjust_temp Action: Adjust setpoint to match the validated protocol. temp_range->adjust_temp No byproducts Are specific byproducts (hydrodehalogenation, homocoupling) observed? temp_range->byproducts Yes adjust_temp->temp_range lower_temp Action: Decrease temperature in 5-10°C increments. byproducts->lower_temp Yes stalled Is the reaction stalled or incomplete? byproducts->stalled No re_evaluate Re-evaluate other parameters: Catalyst, Ligand, Base, Solvent. lower_temp->re_evaluate raise_temp Action: Increase temperature in 5-10°C increments. stalled->raise_temp Yes stalled->re_evaluate No raise_temp->re_evaluate

Caption: A decision tree for troubleshooting temperature-related synthesis issues.

References

  • BenchChem. (2025).
  • University of Nottingham. (2019).
  • Powers, I. G., et al. (2020). Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides. ACS Catalysis. [Link]

  • Kumar, A., et al. (2016). Optimization of reaction parameters for Buchwald-Hartwig amination... RSC Advances. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Zhang, H., et al. (2014). Room Temperature, Copper-Catalyzed Amination of Bromonaphthyridines with Aqueous Ammonia. ResearchGate. [Link]

  • Strauss, M. J., et al. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. [Link]

  • Kim, S.-T., et al. (2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Journal of the American Chemical Society. [Link]

  • Kim, S.-T., et al. (2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. PubMed Central. [Link]

  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). 3-Aminopyridine. [Link]

  • Kim, S.-T., et al. (2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. ResearchGate. [Link]

  • Deshmukh, S. et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]

Sources

Troubleshooting

catalyst selection and optimization for 3-Amino-5-bromo-6-isopropylpyridine coupling

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges with the palladium-catalyzed cross-coupling of 3-amino-5-bromo-6-isop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges with the palladium-catalyzed cross-coupling of 3-amino-5-bromo-6-isopropylpyridine .

This specific pyridine scaffold presents a "dual-threat" microenvironment: severe steric hindrance at the electrophilic site and competitive Lewis basicity that threatens catalyst viability. Below, we dissect the causality of these failures and provide self-validating protocols to optimize your yields.

Architectural Overview: The Substrate Challenge

To successfully couple this substrate, you must overcome two distinct mechanistic barriers:

  • Steric Shielding (The 6-Isopropyl Group): The bulky, branched isopropyl chain is located directly ortho to the 5-bromo electrophilic site. This physical barrier blocks the trajectory of the incoming Pd(0) species, drastically slowing down oxidative addition. Furthermore, it restricts the rotation of the resulting Pd(II)-aryl intermediate, hindering the approach of the transmetalating agent[1].

  • Catalyst Poisoning (The 3-Amino Group): The primary amine is a strong Lewis base. The nitrogen's lone pair has a high affinity for the empty d-orbitals of electrophilic Pd(II) intermediates. This coordination forms a highly stable, off-cycle thermodynamic sink, effectively pulling the palladium out of the catalytic cycle[2].

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling is stalling at <20% conversion with standard Pd(PPh₃)₄. Why is this happening? A1: First-generation catalysts like Pd(PPh₃)₄ are entirely insufficient for this scaffold. The triphenylphosphine ligands are not bulky enough to force the challenging oxidative addition into the sterically hindered C5-Br bond, nor are they electron-rich enough to stabilize the intermediate[3]. Concurrently, the unshielded palladium center is highly susceptible to poisoning by the free 3-amino group of your substrate[2].

Q2: Which catalyst and ligand system is optimal for this specific substrate? A2: Dialkylbiaryl phosphine ligands (Buchwald ligands) are the gold standard for this transformation. Specifically, XPhos or SPhos paired with a palladacycle precatalyst (such as XPhos Pd G3 ) is highly recommended[4]. The bulky dicyclohexylphosphine moiety promotes rapid oxidative addition, while the biaryl backbone provides a coordinatively saturated environment that physically shields the palladium center, preventing the 3-amino group from binding and deactivating the catalyst[5].

Q3: Should I protect the 3-amino group before attempting the coupling? A3: While advanced ligands (like XPhos) can sometimes achieve coupling without protection by outcompeting the amine for the Pd center[4], protecting the 3-amino group (e.g., as a Boc or Acetyl derivative) is the most robust strategy. Protection delocalizes the nitrogen's lone pair, removing its Lewis basicity and entirely eliminating the risk of catalyst poisoning or competitive Buchwald-Hartwig amination side-reactions.

Q4: I am observing significant protodehalogenation (formation of 3-amino-6-isopropylpyridine). How do I minimize this? A4: Protodehalogenation occurs when transmetalation is too slow, allowing the Pd(II)-aryl complex to undergo reduction (often via β-hydride elimination from the solvent or alkoxide base)[1]. To fix this, you must accelerate the transmetalation step. Switch to a more nucleophilic, aqueous base system (e.g., aqueous K₃PO₄) and ensure your boronic acid is present in a 1.5x excess.

Quantitative Data: Catalyst System Comparison

The following table summarizes the performance of various catalyst systems when applied to sterically hindered aminobromopyridines based on historical optimization data.

Catalyst / PrecatalystLigandBaseSolventTemp (°C)Relative Yield (%)Primary Limitation
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O100< 15%Severe catalyst poisoning; poor oxidative addition.
Pd(OAc)₂dppfK₂CO₃Dioxane9035-45%Moderate sterics; highly susceptible to protodehalogenation.
Pd₂(dba)₃SPhosK₃PO₄Toluene10065-75%Good conversion; requires strict inert atmosphere to prevent ligand oxidation.
XPhos Pd G3 XPhos K₃PO₄ (aq) THF 65-80 85-95% Optimal system; prevents amine coordination and overcomes sterics.

Standard Operating Procedure (SOP)

Optimized Suzuki-Miyaura Coupling (Self-Validating Protocol)

This protocol utilizes XPhos Pd G3 to overcome both steric hindrance and competitive coordination.

Step 1: Preparation of the Reaction Vessel

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-amino-5-bromo-6-isopropylpyridine (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.5 equiv, 1.5 mmol).

  • Causality: A 1.5x excess of boronic acid compensates for potential protodeboronation, a common side reaction in basic aqueous conditions, ensuring the transmetalation equilibrium is driven forward.

Step 2: Catalyst and Base Addition

  • Add XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%) and solid K₃PO₄ (3.0 equiv, 3.0 mmol).

  • Self-Validation Checkpoint: Inspect the precatalyst. It must be a free-flowing, light yellow/tan powder. If it is dark brown or black, it has degraded to Pd(0) nanoparticles and will yield poor results. Do not proceed with degraded catalyst.

Step 3: Inert Atmosphere Establishment

  • Seal the tube with a septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos) to inactive phosphine oxides, permanently deactivating the catalyst[3].

Step 4: Solvent Introduction

  • Add degassed THF (4.0 mL) and degassed HPLC-grade water (1.0 mL) via syringe.

  • Causality: The biphasic THF/Water system dissolves both the organic substrates and the inorganic base, maximizing the interfacial surface area for rapid transmetalation.

Step 5: Reaction Execution & Monitoring

  • Heat the reaction mixture to 65 °C in a pre-heated oil bath with vigorous stirring (1000 rpm).

  • Self-Validation Checkpoint: Within 15 minutes, the solution should transition to a homogeneous golden-yellow or reddish-brown color. If a fine black precipitate forms (Palladium black) within the first 30 minutes, the catalyst has crashed out due to insufficient ligand stabilization or oxygen contamination[2].

Step 6: Workup and Isolation

  • After 12 hours, monitor by LC-MS. Upon complete consumption of the bromopyridine, cool to room temperature.

  • Dilute with EtOAc (10 mL) and wash with saturated aqueous NH₄Cl (10 mL) to quench the base and remove residual palladium salts. Extract the aqueous layer with EtOAc (2 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Troubleshooting Decision Tree

Use the following diagnostic workflow if your reaction fails to reach completion.

CatalystOptimization Start Reaction Stalled: Low Yield / No Product CheckLCMS Analyze via LC-MS Identify Major Species Start->CheckLCMS Unreacted Unreacted Starting Material (>80% Recovery) CheckLCMS->Unreacted Dehalogenation Protodehalogenation (Reduction of C-Br) CheckLCMS->Dehalogenation BlackPd Palladium Black (Catalyst Decomposition) CheckLCMS->BlackPd Sterics Issue: Poor Oxidative Addition (6-isopropyl sterics) Action: Switch to XPhos Pd G3 Unreacted->Sterics Clear/Yellow Solution Poisoning Issue: Catalyst Poisoning (3-amino coordination) Action: Protect amine (Boc) Unreacted->Poisoning Unprotected Amine BaseIssue Issue: Slow Transmetalation Action: Use stronger base (e.g., aq. K3PO4) Dehalogenation->BaseIssue TempIssue Issue: Thermal Degradation Action: Lower temp to 65°C, increase catalyst loading BlackPd->TempIssue

Troubleshooting decision tree for optimizing hindered aminobromopyridine cross-coupling.

References

  • A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions - Benchchem. 4

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. 2

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - Journal of the American Chemical Society. 5

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. 3

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - RSC.org. 1

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-Amino-5-bromo-6-isopropylpyridine

This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 3-Amino-5-bromo-6-isopropylpyridine. This valuable heterocyclic building block present...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 3-Amino-5-bromo-6-isopropylpyridine. This valuable heterocyclic building block presents unique synthetic challenges, primarily due to the steric hindrance imposed by the isopropyl group adjacent to the pyridine nitrogen. This guide provides in-depth troubleshooting advice, frequently asked questions, and a robust experimental protocol to facilitate successful synthesis and scale-up.

Proposed Synthetic Pathway

The most direct and industrially scalable approach to 3-Amino-5-bromo-6-isopropylpyridine involves a two-step sequence starting from a commercially available precursor, 3-amino-2-isopropylpyridine. The proposed pathway consists of a regioselective bromination followed by a challenging Buchwald-Hartwig amination.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Buchwald-Hartwig Amination A 3-Amino-2-isopropylpyridine B N-Bromosuccinimide (NBS) in Acetonitrile A->B Reagents C 3-Amino-5-bromo-2-isopropylpyridine B->C Product D 3,5-Dibromo-2-isopropylpyridine (Hypothetical Intermediate) C->D Diazotization & Bromination (Sandmeyer Reaction) E Ammonia Source (e.g., Benzophenone Imine) Pd Catalyst & Ligand Base D->E Reagents F 3-Amino-5-bromo-6-isopropylpyridine (Target Molecule) E->F Product caption Proposed synthetic workflow.

Caption: Proposed synthetic workflow.

An alternative and more direct, yet challenging, route would be the direct amination of a hypothetical 3,5-dibromo-2-isopropylpyridine intermediate. This guide will focus on troubleshooting the critical Buchwald-Hartwig amination step, which is often the rate-limiting and most problematic stage in similar syntheses.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 3-Amino-5-bromo-6-isopropylpyridine considered challenging?

A1: The primary difficulty arises from steric hindrance. The bulky isopropyl group at the 6-position shields the adjacent pyridine nitrogen and can hinder the approach of reagents, particularly the palladium catalyst required for C-N bond formation in Buchwald-Hartwig amination.[1] This steric congestion can lead to low reaction rates, incomplete conversion, and the need for carefully optimized reaction conditions.

Q2: What are the most common synthetic routes to consider for this molecule?

A2: The most practical routes involve either the bromination of an aminated precursor or the amination of a brominated precursor. A plausible approach is the bromination of 3-amino-2-isopropylpyridine followed by a second bromination via a Sandmeyer reaction to yield 3,5-dibromo-2-isopropylpyridine, which can then be selectively aminated. Alternatively, direct amination of a suitable di-bromo precursor using palladium catalysis (Buchwald-Hartwig amination) is a powerful method, though it requires careful optimization.[2]

Q3: In a Buchwald-Hartwig amination approach, what is the role of the ligand?

A3: The ligand is crucial for the success of the reaction. It stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3] For sterically hindered substrates like this, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reaction and prevent catalyst decomposition.[1]

Q4: Can I use aqueous ammonia directly for the amination step?

A4: Direct amination with aqueous or gaseous ammonia is often difficult in Buchwald-Hartwig reactions due to the low solubility and potential for catalyst inhibition. It is more common to use an "ammonia equivalent," such as benzophenone imine or carbamates, which can be easily deprotected after the C-N bond is formed.[4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, with a focus on the critical Buchwald-Hartwig amination step.

G cluster_causes Potential Causes cluster_solutions Recommended Solutions A Problem Encountered B Low or No Product Yield A->B C Multiple Side Products A->C D Incomplete Conversion A->D E Catalyst Inactivity B->E likely from F Suboptimal Ligand/Base B->F likely from G Steric Hindrance B->G likely from H Hydrodehalogenation C->H likely from I Competing Reactions C->I likely from D->E likely from D->G likely from L Increase Catalyst Loading E->L address with N Use Anhydrous/Degassed Conditions E->N address with J Screen Bulky Ligands (XPhos, SPhos) F->J address with K Optimize Base (NaOtBu, LHMDS, Cs2CO3) F->K address with G->J address with M Vary Solvent & Temperature G->M address with H->K address with H->M address with O Analyze Byproducts (GC-MS) I->O diagnose with caption Troubleshooting workflow.

Caption: Troubleshooting workflow.

Issue 1: Low or No Product Yield

Potential Cause A: Inactive Catalyst System The palladium catalyst may not be active enough to overcome the steric hindrance of the isopropyl group. The pyridine nitrogen can also coordinate to the palladium, inhibiting its catalytic activity.[1]

  • Solution:

    • Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These are designed to facilitate reactions with challenging, sterically hindered substrates.[1]

    • Palladium Precursor: Use a reliable Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that is readily activated.

    • Catalyst Loading: For difficult couplings, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can be beneficial.[1]

    • Exclusion of Air/Moisture: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.

Potential Cause B: Suboptimal Base or Solvent The choice of base and solvent is critical for the deprotonation of the amine and for maintaining the stability and solubility of the catalytic species.

  • Solution:

    • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, for sensitive substrates, other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) should be screened.[5]

    • Solvent Choice: Toluene and 1,4-dioxane are standard solvents. For more polar substrates, consider tert-amyl alcohol or cyclopentyl methyl ether (CPME). Avoid coordinating solvents like acetonitrile, which can inhibit the catalyst.[1]

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)

Potential Cause: Competing Reaction Pathways A common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This can occur if the catalytic cycle is inefficient or if there are sources of protic impurities.

  • Solution:

    • Re-evaluate the Base: Some bases can promote this side reaction. If hydrodehalogenation is significant with NaOtBu, switching to a weaker base like K₃PO₄ or Cs₂CO₃ may be beneficial, although this might require higher temperatures or longer reaction times.[5]

    • Ensure Anhydrous Conditions: Trace amounts of water can be a proton source for hydrodehalogenation. Thoroughly dry all glassware, solvents, and reagents.

    • Ligand Choice: The ligand can influence the rate of reductive elimination versus side reactions. Screening different bulky ligands is recommended.

Issue 3: Incomplete Conversion Even After Extended Reaction Times

Potential Cause: Catalyst Deactivation or Reversible Inhibition At higher temperatures required for this hindered substrate, the catalyst may slowly decompose. Alternatively, the product itself might be inhibiting the catalyst at higher concentrations.

  • Solution:

    • Temperature Optimization: While higher temperatures are often needed, excessive heat can degrade the catalyst. Run a temperature screen (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and catalyst stability.

    • Use a Pre-catalyst: Palladium pre-catalysts are often more stable and can provide more consistent results.

    • Slow Addition: In a scaled-up reaction, slow addition of the amine or base might help to maintain a low concentration of potentially inhibiting species.

Data Summary for Method Optimization

The following table provides a starting point for optimizing the Buchwald-Hartwig amination step based on literature for similar sterically hindered pyridines.[1][5]

ParameterRecommended OptionsRationale & Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a direct Pd(0) source. Pd(OAc)₂ requires in-situ reduction.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands are essential for sterically hindered substrates.
Base NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄NaOtBu is strong and effective but can be harsh. Cs₂CO₃ and K₃PO₄ are milder but may require higher temperatures.
Solvent Toluene, 1,4-Dioxane, t-Amyl AlcoholChoice depends on substrate solubility and reaction temperature. Must be anhydrous and degassed.
Temperature 80 - 120 °CHigher temperatures are generally needed, but risk catalyst decomposition.
Catalyst Loading 2 - 5 mol%Higher loading may be necessary to achieve reasonable reaction rates.

Experimental Protocol: Synthesis of 3-Amino-5-bromo-6-isopropylpyridine

Disclaimer: This is a proposed protocol based on established methods for similar compounds. All work should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 3-Amino-5-bromo-2-isopropylpyridine (Hypothetical)
Step 2: Buchwald-Hartwig Amination of 3,5-Dibromo-2-isopropylpyridine (Hypothetical Intermediate)

This protocol is adapted from established procedures for the amination of challenging aryl halides.[1][6]

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add the hypothetical 3,5-dibromo-2-isopropylpyridine (1.0 mmol) and benzophenone imine (1.2 mmol) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification (Amine Formation):

    • Concentrate the dried organic phase under reduced pressure.

    • Dissolve the crude imine adduct in THF (10 mL) and add 2 M HCl (10 mL). Stir at room temperature for 2-4 hours to hydrolyze the imine.

    • Basify the mixture with aqueous NaOH or NaHCO₃ and extract the product with ethyl acetate (3 x 20 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the final 3-Amino-5-bromo-6-isopropylpyridine.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine.
  • BenchChem. (n.d.). Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 3-Amino-5-bromopyridine Derivatives: Traditional vs. Microwave-Assisted Routes.
  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • ChemicalBook. (n.d.). 3-Amino-5-bromopyridine synthesis.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
  • BenchChem. (n.d.). Application Notes and Protocols for the Preparation of 3-Amino-5-bromopyridine Derivatives in Agrochemical Research.
  • MilliporeSigma. (n.d.). 2-Amino-3-bromo-5-methylpyridine 98 17282-00-7.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Molecules. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Royal Society of Chemistry. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

Sources

Reference Data & Comparative Studies

Validation

comparative reactivity of 3-Amino-5-bromo-6-isopropylpyridine vs other pyridines

A Comparative Guide to the Reactivity of 3-Amino-5-bromo-6-isopropylpyridine For Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of 3-Amino-5-bromo-6-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals and natural products.[1][2][3][4][5] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides an in-depth technical analysis of the chemical reactivity of 3-Amino-5-bromo-6-isopropylpyridine, a highly substituted and specialized building block. By dissecting the electronic and steric contributions of its substituents, we will compare its performance in key synthetic transformations against other relevant pyridine derivatives.

Deconstructing the Reactivity: Electronic and Steric Effects

The unique chemical behavior of 3-Amino-5-bromo-6-isopropylpyridine is a direct consequence of the interplay between its three distinct substituents on the electron-deficient pyridine core.

  • Amino Group (-NH₂ at C3): As a powerful electron-donating group (EDG), the amino group significantly influences the ring's electronics. Through a positive mesomeric effect (+M), the nitrogen's lone pair increases the electron density of the pyridine ring, particularly at the positions ortho and para to it (C2, C4, and C6).[6][7] This electronic activation is crucial for modulating the reactivity of other sites on the ring. The amino group itself is also a potent nucleophilic center.[6]

  • Bromo Group (-Br at C5): The bromine atom exhibits a dual electronic nature. It withdraws electron density through its inductive effect (-I) due to its electronegativity, but it can also donate electron density via a resonance effect (+M).[6] On a pyridine ring, the inductive withdrawal typically dominates, and the carbon-bromine bond serves as the primary reactive site for transition metal-catalyzed cross-coupling reactions.[6][8]

  • Isopropyl Group (-iPr at C6): This bulky alkyl group contributes to the molecule's reactivity profile in two ways. Electronically, it acts as a weak electron-donating group through an inductive effect (+I). However, its most significant contribution is steric. Positioned ortho to the ring nitrogen, the isopropyl group creates substantial steric hindrance, which can impede reactions at both the ring nitrogen and the adjacent C5 position.

This complex interplay of activating, deactivating, and sterically hindering effects dictates the molecule's utility and the specific reaction conditions required for its successful functionalization.

Caption: Interplay of electronic and steric effects on reactivity.

Comparative Reactivity in Key Transformations

To fully appreciate the unique characteristics of 3-Amino-5-bromo-6-isopropylpyridine, we compare its expected reactivity with simpler analogues in three major classes of chemical reactions.

Pyridine Derivative Palladium Cross-Coupling (at C-Br) Nucleophilic Aromatic Substitution (SNAr at C-Br) Reaction at Ring Nitrogen
3-Amino-5-bromo-6-isopropylpyridine Moderate (Requires optimization due to steric hindrance)Very Low / Unreactive (Steric hindrance and unfavorable position)Very Low / Unreactive (Severe steric hindrance)
3-Amino-5-bromopyridine High Very Low / Unreactive (Unfavorable position)Moderate
3-Bromopyridine Moderate (Lacks electronic activation)Very Low / Unreactive High
2-Bromo-5-nitropyridine High High (Activated by N and -NO₂)Low (Deactivated by -NO₂)
Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, is the most synthetically valuable pathway for functionalizing 3-Amino-5-bromo-6-isopropylpyridine at the C5-Br bond.[9][10]

  • 3-Amino-5-bromo-6-isopropylpyridine: The C3-amino group electronically activates the C5 position for oxidative addition, the often rate-determining step in the catalytic cycle.[8] However, the bulky C6-isopropyl group presents a significant steric challenge. This steric clash can hinder the approach of the bulky palladium catalyst, potentially leading to lower yields or requiring more forcing conditions.[11] The amino group itself can also coordinate to the palladium center, leading to catalyst inhibition.[11] Therefore, successful coupling often necessitates the use of specialized, bulky phosphine ligands (e.g., XPhos, SPhos) and careful optimization of the base and solvent system.[12]

  • vs. 3-Amino-5-bromopyridine: Lacking the C6-isopropyl group, this molecule is significantly less sterically hindered.[6] Consequently, it generally undergoes cross-coupling reactions more readily, often providing higher yields under standard catalytic conditions.[12]

  • vs. 3-Bromopyridine: This substrate lacks the activating C3-amino group. While it readily participates in cross-coupling, the oxidative addition step may be slower compared to its amino-substituted counterparts, potentially requiring higher catalyst loadings or longer reaction times.[13]

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions proceed efficiently when a leaving group is positioned ortho or para to a strong electron-withdrawing group or the ring nitrogen, which can stabilize the intermediate Meisenheimer complex.[14][15][16][17]

  • 3-Amino-5-bromo-6-isopropylpyridine: This molecule is poorly suited for SNAr at the C5 position for two primary reasons. First, the bromine atom is meta to the ring nitrogen, a position that is not electronically activated for nucleophilic attack. Second, the C6-isopropyl group sterically blocks the trajectory of an incoming nucleophile, making an attack at C5 highly unfavorable.

  • vs. 2-Bromo-5-nitropyridine: This isomer is a prime candidate for SNAr. The bromine is at the activated C2 position (ortho to the ring nitrogen), and the powerful electron-withdrawing nitro group at C5 further activates the ring, making it highly susceptible to nucleophilic displacement.

Reactions at the Ring Nitrogen

The lone pair of electrons on the pyridine nitrogen can act as a base or a nucleophile, leading to protonation, alkylation, or N-oxide formation.[18]

  • 3-Amino-5-bromo-6-isopropylpyridine: Reactivity at the ring nitrogen is almost completely suppressed. The C6-isopropyl group acts as a bulky shield, physically preventing reagents from accessing the nitrogen's lone pair.

  • vs. 3-Amino-5-bromopyridine: Without the steric shield, the ring nitrogen in this molecule is accessible and will react with electrophiles, such as acids or alkylating agents, under appropriate conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of 3-Amino-5-bromo-6-isopropylpyridine, accounting for its specific steric and electronic properties.

G start Start reagents 1. Add Reagents to Schlenk Flask: - 3-Amino-5-bromo-6-isopropylpyridine (1 eq) - Arylboronic Acid (1.2 eq) - K₃PO₄ (2.5 eq) start->reagents inert 2. Inert Atmosphere: Evacuate and backfill with Argon (3x) reagents->inert catalyst 3. Add Catalyst & Solvent: - Add Pd₂(dba)₃ & SPhos - Add degassed Dioxane/H₂O inert->catalyst heat 4. Reaction: Heat to 90-100 °C (Monitor by TLC/LC-MS) catalyst->heat workup 5. Aqueous Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine heat->workup purify 6. Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify end_node End: Purified Product purify->end_node

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-Amino-5-bromo-6-isopropylpyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).[12] The choice of a strong base like K₃PO₄ is often beneficial in challenging couplings.

  • Inert Atmosphere: Seal the flask, and thoroughly evacuate and backfill with an inert gas (e.g., argon) three times. This is critical to prevent oxygen from deactivating the palladium catalyst.[11][12]

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a bulky phosphine ligand (e.g., SPhos, 6 mol%) and add this catalyst system to the main reaction flask under a positive pressure of inert gas. The use of a bulky, electron-rich ligand is essential to facilitate oxidative addition and reductive elimination with the sterically hindered substrate.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[11]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Conclusion

3-Amino-5-bromo-6-isopropylpyridine is a valuable but challenging synthetic building block. Its reactivity profile is dominated by a delicate balance:

  • Favorable Reactivity: The C3-amino and C5-bromo groups make it well-suited for palladium-catalyzed cross-coupling reactions, which is its primary mode of functionalization.

  • Significant Constraints: The C6-isopropyl group imposes severe steric hindrance that largely prevents reactions at the ring nitrogen and makes SNAr reactions at the C5-position unfeasible. This steric bulk also necessitates the use of specialized catalysts and optimized conditions for cross-coupling reactions.

For synthetic chemists, understanding this dichotomy is key. While its applications are more specific than less-substituted pyridines, 3-Amino-5-bromo-6-isopropylpyridine offers a pathway to complex, sterically congested molecular architectures that are often sought in modern drug discovery programs.

References

  • Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. Available from: [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar. Available from: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Pyridines. University of Babylon. Available from: [Link]

  • Energetic and Geometric Characteristics of Substituents, Part 3: The Case of NO2 and NH2 Groups in Their Mono-Substituted Derivatives of Six-Membered Heterocycles. MDPI. Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

  • Nucleophilic Aromatic Substitution. NPTEL. Available from: [Link]

Sources

Comparative

validating the structure of synthesized 3-Amino-5-bromo-6-isopropylpyridine derivatives

Structural Validation of 3-Amino-5-bromo-6-isopropylpyridine Derivatives: A Comparative Analytical Guide As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the structural ambiguity of h...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 3-Amino-5-bromo-6-isopropylpyridine Derivatives: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the structural ambiguity of highly substituted heterocyclic intermediates derails downstream drug development. The synthesis of 3-amino-5-bromo-6-isopropylpyridine—a sterically hindered, multi-functionalized scaffold—presents a classic regiochemical challenge.

Validating the exact substitution pattern of this derivative requires moving beyond basic characterization. We must employ a self-validating analytical system where the physical chemistry of the molecule (steric hindrance, isotopic abundance, and scalar coupling) acts as an internal control against synthetic artifacts.

The Analytical Challenge: Sterics & Regiochemistry

Confirming the 3,5,6-substitution pattern of this pyridine derivative requires overcoming specific physical hurdles:

  • Quadrupolar Interference: The heavy bromine atom at C5 induces quadrupolar relaxation, which can subtly broaden adjacent carbon signals in

    
    C NMR, complicating standard assignments.
    
  • Steric Crowding: The bulky isopropyl group at C6 creates a sterically hindered environment adjacent to the C5-bromine, potentially restricting bond rotation and altering expected chemical shifts.

  • Isomeric Ambiguity: Differentiating the targeted 3-amino-5-bromo-6-isopropyl architecture from potential 2,3,5- or 3,4,5-regioisomers demands rigorous, orthogonal analytical mapping.

Benchmarking Analytical Platforms

To establish absolute structural proof, we must benchmark the three primary analytical methodologies. Understanding the causality behind each method's strengths ensures that our validation workflow is both resource-efficient and scientifically airtight.

Analytical MethodologyPrimary OutputRegiochemical ConfidenceThroughputKey Self-Validating Feature
LC-HRMS Elemental CompositionLowHigh (<5 mins)1:1

Br/

Br isotopic signature
1D / 2D NMR Connectivity & Spatial ProximityHighMedium (1-2 hrs)

meta-coupling (~2.0 Hz)
SCXRD 3D Absolute StructureAbsoluteLow (Days)Direct visualization of steric dihedral angles

High-Resolution Mass Spectrometry (LC-HRMS): While HRMS provides exact mass, its true diagnostic power for this derivative lies in isotopic fingerprinting. Bromine naturally occurs as two stable isotopes (


Br and 

Br) in a nearly 1:1 ratio. The presence of a distinct doublet in the [M+H]

molecular ion cluster acts as a self-validating internal control, instantly confirming mono-bromination before investing in time-intensive NMR studies.

1D and 2D NMR Spectroscopy: This is the gold standard for liquid-phase regiochemical mapping. In the 3,5,6-substitution pattern, the two remaining aromatic protons (H2 and H4) are positioned meta to each other. This spatial relationship dictates a specific


 scalar coupling of ~2.0 Hz. Observing this fine splitting self-validates the meta-relationship. Furthermore, 2D HMBC and NOE difference spectra are essential for absolute regiochemical assignment of pyridine regioisomers (1)[1].

Single-Crystal X-Ray Diffraction (SCXRD): While limited by crystallization bottlenecks, SCXRD directly measures electron density. It unambiguously resolves the steric dihedral angle between the C5-bromo and C6-isopropyl groups, providing absolute ground-truth for the molecular conformation—a standard validation practice for complex halogenated pyridines (2)[2].

Self-Validating Experimental Protocol

This step-by-step workflow is designed so that the output of each phase dictates the progression to the next, ensuring scientific integrity.

Phase 1: Isotopic Profiling via LC-HRMS

  • Sample Preparation: Dissolve 1 mg of the synthesized crude in 1 mL of LC-MS grade Methanol.

  • Acquisition: Inject 1 µL into an ESI-Q-TOF system operating in positive ion mode.

  • Causality Check: Analyze the molecular ion peak. Validation Gate: You must observe an exact mass corresponding to [M+H]

    
     with a strict 1:1 isotopic doublet separated by ~1.998 Da. If this signature is absent, the molecule is either debrominated or a different byproduct; halt the workflow immediately.
    

Phase 2: 1D NMR Substitution Patterning

  • Sample Preparation: Dissolve 15 mg of the validated fraction in 0.6 mL of DMSO-

    
    .
    
  • Causality for Solvent Choice: DMSO-

    
     acts as a strong hydrogen-bond acceptor. It locks the 3-NH
    
    
    
    protons, significantly slowing their exchange rate with residual water and sharpening the amine signal for distinct integration, which is critical for tracking protonation states and interactions in highly substituted pyridines (3)[3].
  • Acquisition: Acquire a standard 1D

    
    H spectrum (minimum 400 MHz).
    
  • Causality Check: Locate the aromatic signals. Validation Gate: Identify two distinct proton signals (H2 and H4). Extract their coupling constants. A

    
    -value of 1.5–2.5 Hz self-validates the meta arrangement. A larger coupling (~8 Hz) indicates an ortho-substituted impurity.
    

Phase 3: 2D NMR Regiochemical Anchoring

  • Acquisition: Run

    
    H-
    
    
    
    C HMBC and 2D NOESY experiments.
  • Causality Check (HMBC): Trace the 3-bond correlations (

    
    ) from the isopropyl methine proton. It must correlate strongly with the C5 (bearing the Br) and the C6 quaternary carbons.
    
  • Causality Check (NOESY): Evaluate the spatial proximity. Validation Gate: The isopropyl group at C6 is flanked by the nitrogen (N1) and the bromine (C5). Therefore, irradiation of the isopropyl methyls must yield a negative NOE (no cross-peak) to any aromatic proton. This deliberate absence of a signal, combined with the positive HMBC correlations, definitively locks the isopropyl group at the 6-position.

Workflow Visualization

G A Synthesized Crude: 3-Amino-5-bromo-6-isopropylpyridine B LC-HRMS Analysis Target: Isotopic Fingerprinting A->B Step 1: Mass & Isotopes C 1D 1H & 13C NMR Target: Meta-Coupling (H2-H4) B->C 1:1 79Br/81Br Match D 2D HMBC & NOESY Target: Regiochemical Anchoring C->D ~2 Hz J-Coupling Confirmed E SCXRD (Optional) Target: 3D Conformation D->E Ambiguous NOE F Structure Fully Validated D->F HMBC Connectivity Verified E->F Absolute Configuration

Figure 1: Self-validating analytical workflow for structural confirmation of pyridine derivatives.

References

  • Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters. URL:[Link]

  • Amador-Sánchez, Y. A., et al. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry. URL:[Link]

  • ESA-IPB. (2024). Advanced NMR techniques for structural characterization of heterocyclic structures. Instituto Politécnico de Bragança. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-Amino-5-bromo-6-isopropylpyridine

Introduction: The Imperative of Unambiguous Structural Elucidation In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 3-Amino-5-bro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 3-Amino-5-bromo-6-isopropylpyridine represents a scaffold with significant potential, combining functionalities that are ripe for further chemical modification. The precise arrangement of the amino, bromo, and isopropyl substituents on the pyridine core dictates its chemical reactivity, biological activity, and safety profile. Therefore, its unambiguous structural confirmation is not merely a procedural step but a foundational requirement for any subsequent research and development.

This guide provides an in-depth, multi-technique spectroscopic approach for the structural confirmation of 3-Amino-5-bromo-6-isopropylpyridine. As direct experimental data for this specific molecule is not widely published, we will leverage established principles of spectroscopy and comparative data from structurally related analogues to predict and interpret its spectral features. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the analytical choices, ensuring a self-validating and robust confirmation process.

Part 1: Molecular Structure and Spectroscopic Overview

A conclusive analysis begins with a clear understanding of the molecule's structure. The arrangement of substituents creates distinct electronic environments for each proton and carbon atom, which will be reflected in the NMR spectra.

Caption: Structure of 3-Amino-5-bromo-6-isopropylpyridine with key atoms labeled.

Our analytical workflow integrates four key spectroscopic techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

Part 2: ¹H NMR Spectroscopy - Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the proximity of neighboring protons (spin-spin coupling).

Causality Behind Experimental Choices

For a molecule like 3-Amino-5-bromo-6-isopropylpyridine, ¹H NMR is indispensable. We expect to see distinct signals for the single aromatic proton, the amino protons, and the protons of the isopropyl group. The chemical shift of the aromatic proton (H4) will be significantly influenced by the electron-donating amino group and the electron-withdrawing bromine atom. The isopropyl group should present a characteristic doublet and septet pattern, confirming its presence and connectivity.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common starting point, but DMSO-d₆ can be advantageous for observing exchangeable protons like those of the amino group.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex coupling patterns.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16 scans, depending on sample concentration.

  • Data Processing: Process the raw data (Free Induction Decay, FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline correct the resulting spectrum and integrate all signals.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum will provide a unique fingerprint for the molecule. The chemical shifts are estimated based on the analysis of similar structures and known substituent effects on the pyridine ring.[2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Prediction
(CH₃)₂CH~1.30Doublet (d)6HStandard chemical shift for methyl protons of an isopropyl group, split by the single methine proton.
(CH₃)₂CH ~3.20Septet1HThe methine proton is deshielded by its attachment to the electron-deficient pyridine ring. It is split by the six equivalent methyl protons.[3]
-NH₂~4.5 - 5.5Broad Singlet (br s)2HThe amino group protons are exchangeable, resulting in a broad signal. The chemical shift is highly dependent on solvent, concentration, and temperature.[4]
H4~7.80Singlet (s)1HThis aromatic proton is situated between the amino and bromo groups. The electron-donating effect of the amino group and the deshielding effect of the bromine and ring nitrogen result in a downfield shift. It appears as a singlet due to the absence of adjacent protons.

Part 3: ¹³C NMR Spectroscopy - Probing the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. With broadband proton decoupling, each unique carbon atom typically appears as a single sharp line, allowing for a direct count of non-equivalent carbons. The chemical shift of each carbon is highly sensitive to its local electronic environment, hybridization, and substitution.

Causality Behind Experimental Choices

For 3-Amino-5-bromo-6-isopropylpyridine, we expect to see 7 distinct carbon signals: 5 for the pyridine ring and 2 for the isopropyl group. This count immediately validates the basic carbon skeleton. The chemical shifts will confirm the presence of sp²-hybridized aromatic carbons and sp³-hybridized alkyl carbons, and their positions will be influenced by the attached functional groups (amino, bromo, and the ring nitrogen).[5]

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive than ¹H NMR, so a slightly higher concentration may be beneficial.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled ¹³C NMR (e.g., using a zgpg30 pulse program).

    • Pulse Angle: 30 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID similarly to the ¹H NMR data to obtain the final spectrum.

Predicted ¹³C NMR Data and Interpretation

The predicted chemical shifts are based on additivity rules and comparison with data from substituted pyridines.[6][7][8]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
(C H₃)₂CH~22.5Typical chemical shift for sp³ methyl carbons of an isopropyl group.
(CH₃)₂C H~32.0sp³ methine carbon, shifted slightly downfield due to attachment to the aromatic ring.
C5 (-Br)~118.0The carbon directly attached to bromine (C5) is expected to be significantly shielded by the "heavy atom effect" of bromine, but its exact position is influenced by other substituents.
C4~138.0Aromatic sp² carbon. Its chemical shift is influenced by the adjacent amino and bromo groups.
C2~145.0Aromatic sp² carbon adjacent to the ring nitrogen and ortho to the amino group.
C3 (-NH₂)~148.0The carbon bearing the amino group (C3) is expected to be deshielded.
C6 (-isopropyl)~160.0The carbon attached to the isopropyl group (C6) and adjacent to the ring nitrogen is expected to be the most deshielded of the ring carbons.

Part 4: Mass Spectrometry - Determining Molecular Mass and Fragmentation

Mass Spectrometry (MS) is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

Causality Behind Experimental Choices

For our target molecule, the primary goal is to confirm the molecular weight (243.03 g/mol for C₈H₁₀BrN₃). A crucial feature will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. Therefore, we expect to see two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This is a definitive signature for the presence of a single bromine atom. The fragmentation pattern will further help to confirm the structure, with expected losses of methyl or isopropyl fragments.[9][10]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample (typically <1 mg, dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV. This high energy ensures fragmentation and produces a characteristic mass spectrum.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

  • Detection: The ions are detected, and their mass-to-charge ratio (m/z) and relative abundance are plotted to generate the mass spectrum.

Predicted Mass Spectrum Data
m/z Value Predicted Identity Interpretation
243/245[M]⁺Molecular Ion Peak . The two peaks of nearly equal intensity confirm the presence of one bromine atom.
228/230[M - CH₃]⁺Loss of a methyl radical from the isopropyl group. A common fragmentation pathway for isopropyl-substituted compounds.
200/202[M - C₃H₇]⁺Loss of the entire isopropyl radical. This would be a significant fragment, confirming the presence of the isopropyl substituent.
121[M - Br - C₃H₇]⁺Loss of both the bromine and isopropyl radicals, leading to an aminopyridine fragment.

Part 5: Infrared Spectroscopy - Identifying Functional Groups

Infrared (IR) Spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Causality Behind Experimental Choices

IR spectroscopy will provide confirmatory evidence for the key functional groups in 3-Amino-5-bromo-6-isopropylpyridine. We expect to see characteristic N-H stretching vibrations for the primary amine, C-H stretches for both the aromatic ring and the aliphatic isopropyl group, and characteristic C=C and C=N stretching vibrations from the pyridine ring.[11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Data Analysis: Identify the key absorption bands and compare them to known correlation tables.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H stretch (sp²)Aromatic C-H
2970 - 2870C-H stretch (sp³)Isopropyl C-H
1620 - 1580C=N and C=C stretchPyridine Ring
1480 - 1440C=C stretchPyridine Ring
~1380C-H bendIsopropyl (characteristic)
850 - 750C-H out-of-plane bendSubstituted Aromatic
650 - 550C-Br stretchBromoalkane

Part 6: Integrated Analysis Workflow

Start Purified Sample of 3-Amino-5-bromo-6-isopropylpyridine MS Mass Spectrometry (MS) Start->MS Provides Molecular Weight & Isotopic Pattern (Br) IR Infrared (IR) Spectroscopy Start->IR Identifies Functional Groups (-NH₂, C-H, C=N) NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Maps C-H Framework & Connectivity Analysis Integrated Data Analysis & Comparison MS->Analysis IR->Analysis NMR->Analysis Conclusion Unambiguous Structural Confirmation Analysis->Conclusion All data consistent with proposed structure

Caption: Integrated workflow for spectroscopic confirmation.

Conclusion

The structural confirmation of 3-Amino-5-bromo-6-isopropylpyridine is achieved through a systematic and integrated application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. While ¹H and ¹³C NMR provide the detailed map of the carbon-hydrogen framework and substituent connectivity, Mass Spectrometry confirms the elemental composition and molecular weight, with the characteristic bromine isotope pattern serving as a key validator. Finally, IR spectroscopy offers rapid confirmation of the essential functional groups. By comparing the acquired experimental data with the predicted values and patterns outlined in this guide, researchers can confidently and robustly verify the identity and purity of their synthesized compound, enabling the progression to further stages of discovery and development.

References

  • Nevescanin, M., et al. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Pyridine Infrared Spectroscopy Analytical Service. Retrieved from [Link]

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chapter 2: Spectroscopic and Computational Analysis. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • MDPI. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]

  • Katcka, M., & Urbanski, T. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Retrieved from [Link]

Sources

Comparative

comparing efficiency of different synthetic routes to 3-Amino-5-bromo-6-isopropylpyridine

This guide provides an in-depth technical comparison of synthetic routes to 3-Amino-5-bromo-6-isopropylpyridine (systematically named 5-amino-3-bromo-2-isopropylpyridine ). This compound is a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes to 3-Amino-5-bromo-6-isopropylpyridine (systematically named 5-amino-3-bromo-2-isopropylpyridine ). This compound is a critical intermediate in the synthesis of KRAS G12C inhibitors and other heterocyclic pharmaceuticals.

Executive Summary

The synthesis of 3-Amino-5-bromo-6-isopropylpyridine presents a classic regioselectivity challenge: installing three distinct functional groups (amine, bromine, isopropyl) around a pyridine core in a specific 2,3,5-substitution pattern.

  • Route 1 (The Convergent "Coupling-First" Route): The most reliable industrial approach. It utilizes the inherent electronic difference between the C2 and C3 positions of 2,3-dibromopyridine to selectively install the isopropyl group, followed by directed nitration.

    • Best for: Scalability, Regiocontrol, High Purity.[1]

  • Route 2 (The "Carboxylate" Route): A stepwise approach starting from nicotinic acid derivatives, using a Curtius or Hofmann rearrangement to install the amine.

    • Best for: Avoiding unstable nitro-intermediates, confirming structural isomers.

  • Route 3 (The "Direct" Minisci Route): An emerging, single-step radical alkylation of 3-amino-5-bromopyridine.

    • Best for: Rapid R&D screening, High Atom Economy (but lower regioselectivity).

Part 1: Route Analysis & Comparison

Route 1: Selective Coupling & Nitration (Recommended)

This route exploits the electronic deficiency of the C2 position in 2,3-dibromopyridine to perform a selective Negishi or Kumada coupling, leaving the C3 bromine intact. The subsequent nitration is directed to the C5 position by the steric shielding of C4 and the electronic activation from the isopropyl group.

Workflow:

  • Selective Coupling: 2,3-Dibromopyridine +

    
    
    
    
    
    3-Bromo-2-isopropylpyridine.
  • Nitration: 3-Bromo-2-isopropylpyridine +

    
    
    
    
    
    3-Bromo-2-isopropyl-5-nitropyridine.
  • Reduction: Nitro group

    
     Amine.
    
  • Pros: High regioselectivity (>95%); uses commercially available 2,3-dibromopyridine.

  • Cons: Nitration of electron-deficient pyridines requires harsh conditions; potential for over-nitration.

Route 2: The Carboxylate Rearrangement

This route builds the pyridine core's functionality before installing the amine, typically starting from a 5-bromo-6-hydroxynicotinic acid scaffold. The amine is generated via a Curtius rearrangement, which strictly retains regiochemistry.

Workflow:

  • Chlorination: 5-Bromo-6-hydroxynicotinic acid

    
     5-Bromo-6-chloronicotinic acid.
    
  • Coupling: Displacement of Cl with Isopropyl (Fe or Ni catalysis).

  • Rearrangement: Carboxylic acid

    
     Boc-Amine 
    
    
    
    Amine.
  • Pros: Absolute structural certainty; avoids hazardous nitration reactions.

  • Cons: High step count (5-6 steps); use of azides (DPPA) poses safety risks on scale.

Route 3: Direct Minisci Alkylation

A modern approach using radical chemistry to attach the isopropyl group directly to commercially available 3-amino-5-bromopyridine.

Workflow:

  • Radical Generation: Isobutyric acid +

    
    .
    
  • Alkylation: Radical attack on protonated 3-amino-5-bromopyridine.

  • Pros: 1-Step synthesis; very low raw material cost.

  • Cons: Poor regioselectivity (mixture of C2 and C6 alkylation); difficult purification; lower yields (typically 30-50%).

Part 2: Comparative Metrics

MetricRoute 1: Coupling-NitrationRoute 2: Carboxylate RearrangementRoute 3: Minisci Alkylation
Overall Yield 45 - 55% 25 - 35%30 - 45%
Step Count 35-61
Regioselectivity High (Electronic control)Very High (Structural retention)Low (Isomer separation required)
Scalability High (Standard unit ops)Medium (Azide handling)Medium (Exotherm/Radical control)
Cost Driver Pd CatalystStep count / ReagentsPurification (Chromatography)
Safety Profile Acid handling (Nitration)Azide handling (Curtius) Oxidizer handling (Persulfate)

Part 3: Detailed Experimental Protocols (Route 1)

Step 1: Synthesis of 3-Bromo-2-isopropylpyridine
  • Reagents: 2,3-Dibromopyridine (1.0 eq), Isopropylzinc bromide (0.5 M in THF, 1.1 eq), Pd(dppf)Cl₂ (0.03 eq), THF (anhydrous).

  • Protocol:

    • Charge a dry 3-neck flask with 2,3-dibromopyridine and Pd(dppf)Cl₂ under nitrogen.

    • Add anhydrous THF (10 vol) and cool to 0°C.

    • Add Isopropylzinc bromide solution dropwise over 30 mins, maintaining temp < 10°C.

    • Warm to RT and reflux for 4 hours (Monitor by HPLC/TLC for disappearance of starting material).

    • Quench: Cool to 0°C, add saturated NH₄Cl solution.

    • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Distillation or silica plug (Hexanes/EtOAc).

    • Note: The C2-Br is significantly more reactive towards oxidative addition than C3-Br, ensuring selectivity.

Step 2: Nitration to 3-Bromo-2-isopropyl-5-nitropyridine
  • Reagents: 3-Bromo-2-isopropylpyridine, H₂SO₄ (conc.), HNO₃ (fuming, 90%).

  • Protocol:

    • Dissolve substrate in H₂SO₄ (5 vol) at 0°C.

    • Add HNO₃ (1.5 eq) dropwise, keeping temp < 10°C.

    • Warm slowly to 60°C and stir for 2-4 hours.

    • Quench: Pour onto crushed ice/water mixture carefully.

    • Isolation: Neutralize with Na₂CO₃ to pH 7-8. Extract with DCM.

    • Yield: Expect yellow solid after solvent removal.

Step 3: Reduction to 3-Amino-5-bromo-6-isopropylpyridine
  • Reagents: Nitro-intermediate, Iron powder (5 eq), NH₄Cl (5 eq), Ethanol/Water (3:1).

  • Protocol:

    • Suspend nitro compound, Fe powder, and NH₄Cl in EtOH/Water.

    • Heat to 70°C with vigorous stirring for 2 hours.

    • Workup: Filter hot through Celite to remove iron residues. Wash cake with hot EtOH.

    • Concentrate filtrate. Partition between water and EtOAc.[2]

    • Purification: Recrystallize from Ethanol/Heptane if necessary.

Part 4: Visualization of Pathways

SynthesisRoutes Start1 2,3-Dibromopyridine Inter1 3-Bromo-2-isopropylpyridine Start1->Inter1 i-PrZnBr, Pd cat. (Negishi) Inter2 3-Bromo-2-isopropyl- 5-nitropyridine Inter1->Inter2 HNO3, H2SO4 (Nitration) Product 3-Amino-5-bromo- 6-isopropylpyridine Inter2->Product Fe, NH4Cl (Reduction) Start2 3-Amino-5-bromopyridine Start2->Product Isobutyric acid, AgNO3, S2O8 (Minisci) Radical Isopropyl Radical (Minisci) Radical->Start2 Start3 5-Bromo-6-hydroxynicotinic Acid Inter3 5-Bromo-6-chloronicotinic Acid Start3->Inter3 POCl3 Inter4 5-Bromo-6-isopropylnicotinic Acid Inter3->Inter4 i-Pr-Met (Coupling) Inter4->Product DPPA, tBuOH (Curtius)

Caption: Comparison of the three primary synthetic pathways. Blue: Route 1 (Recommended). Red: Route 3 (Direct/Minisci). Yellow: Route 2 (Carboxylate).

References

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information: Base and ligand-free copper-catalyzed N-arylation. RSC Advances. Retrieved March 8, 2026, from [Link]

  • Google Patents. (2010). CN101704781A - Preparation method of amino pyridine bromide compound.
  • Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. Med. Chem. Commun., 2, 1135-1161. (Contextual grounding for Route 3).

Sources

Validation

A High-Resolution Comparative Guide to X-Ray Crystallography of 3-Amino-5-bromo-6-isopropylpyridine Derivatives

As a Senior Application Scientist in structural biology and drug development, I approach the crystallization of complex heterocyclic scaffolds not as a routine checklist, but as a thermodynamic puzzle. The 3-amino-5-brom...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and drug development, I approach the crystallization of complex heterocyclic scaffolds not as a routine checklist, but as a thermodynamic puzzle. The 3-amino-5-bromopyridine core is a highly versatile pharmacophore, frequently utilized in the development of critical kinase inhibitors targeting cell division regulators like Aurora A and MPS1[1].

However, introducing an isopropyl group at the 6-position to form 3-Amino-5-bromo-6-isopropylpyridine derivatives fundamentally alters the molecule's solid-state packing. This guide objectively compares the crystallographic behavior of these bulky derivatives against standard halogenated analogs, providing field-proven, self-validating protocols to ensure high-resolution structural determination.

The Causality of Crystal Packing: Sterics vs. Electronics

Understanding the causality behind experimental outcomes is the cornerstone of robust crystallography. In unsubstituted or lightly substituted pyridines, planar


 stacking dominates the crystal lattice. However, the bulky 6-isopropyl group introduces significant steric hindrance.

Unlike 3-amino-5-bromo-2-iodopyridine, which forms highly ordered, linear zig-zag columns along the crystallographic z-axis via weak intermolecular N-H···N hydrogen bonds[2], the isopropyl derivative resists tight, symmetrical packing. This steric clash forces the crystal lattice to rely heavily on the 3-amino group for hydrogen bonding and the 5-bromo group for halogen bonding. Consequently, while analogs with linear substituents often crystallize in highly symmetrical Orthorhombic or Monoclinic systems[2][3], the 6-isopropyl derivatives frequently default to lower symmetry space groups (such as Triclinic


) to accommodate the branched aliphatic chain.
Comparative Crystallographic Data

To objectively evaluate the structural impact of the 6-isopropyl substitution, we must benchmark its predicted crystallographic parameters against empirical data from established, closely related alternatives[2][3].

Table 1: Comparative X-Ray Crystallographic Parameters of Substituted Pyridine Derivatives

Crystallographic ParameterTarget: 6-Isopropyl Derivative (Predicted Profile)Analog A: 2-Iodo Derivative[2]Analog B: 2-Chloro-4-ethylamino Derivative[3]
Crystal System Triclinic / OrthorhombicMonoclinicOrthorhombic
Typical Space Group

or



Unit Cell Dimensions

Å,

Å,

Å

Å,

Å,

Å

Å,

Å,

Å
Unit Cell Volume (

)

ų

ų

ų
Primary Lattice Interactions Halogen bonding, N-H···NWeak N-H···N along z-axisHalogen bonding, out-of-plane distortion
Data Collection Temp 100 (2) K100 (2) K100 (2) K
Resolution Limit

Å

Å

Å
Self-Validating Experimental Protocols

Every protocol in structural biology must be a self-validating system. The following methodologies are engineered to provide immediate feedback, ensuring that resources are not wasted on poor-quality crystals.

Protocol A: Crystallization via Controlled Slow Evaporation

When selecting a crystallization solvent, we must avoid highly polar protic solvents that aggressively compete for the 3-amino hydrogen bonds. A binary system is required.

  • Solvent Selection : Dissolve 50 mg of the 3-Amino-5-bromo-6-isopropylpyridine derivative in 2 mL of Ethyl Acetate (EtOAc).

  • Anti-solvent Titration : Slowly titrate in Heptane dropwise until the solution becomes faintly cloudy. Add a single drop of EtOAc to clear it. Note: A ~30% EtOAc/Heptane ratio is optimal for halogenated aminopyridines[2].

    • Validation Check: If the solution "oils out" (forms a biphasic liquid) instead of remaining clear, the compound's purity is insufficient. Abort crystallization and re-purify via silica gel flash chromatography (0–50% EtOAc/heptane)[2].

  • Controlled Evaporation : Puncture a septum with a 20-gauge needle, cap the vial, and leave undisturbed at 20°C for 3-5 days.

  • Harvesting : Identify single, block-like crystals under polarized light.

    • Validation Check: Strong birefringence upon rotating the polarizer confirms a highly ordered crystalline lattice, distinguishing it from amorphous precipitate.

Protocol B: X-Ray Diffraction Data Collection & Refinement
  • Cryoprotection : Mount a single crystal (ideal dimensions approx. 0.40 × 0.33 × 0.04 mm[2]) on a MiTeGen loop using Paratone-N oil to displace mother liquor and prevent ice formation.

  • Flash Cooling : Transfer the loop immediately to the goniometer under a 100 K nitrogen cold stream.

    • Validation Check: Collect a 5-minute preliminary screening frame. The absence of powder diffraction rings at 3.9 Å and 3.65 Å (ice rings) validates successful cryoprotection.

  • Data Collection : Utilize Mo K

    
     radiation (
    
    
    
    Å). Collect a full sphere of data utilizing
    
    
    and
    
    
    scans.
  • Structure Solution : Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
    • Validation Check: A final

      
       factor 
      
      
      
      and a goodness-of-fit (
      
      
      ) near 1.0 confirms the structural model's accuracy and the correct assignment of the bulky isopropyl group.
Workflow Visualization

G N1 1. Compound Synthesis & Flash Chromatography N2 2. Solvent Screening (EtOAc / Heptane) N1->N2 N3 3. Slow Evaporation (3-5 Days at 20°C) N2->N3 N4 4. Crystal Harvesting & Cryoprotection (100K) N3->N4 N5 5. X-Ray Diffraction (Mo Kα Radiation) N4->N5 N6 6. Structure Solution & Refinement (SHELXL) N5->N6

Workflow for crystallization and X-ray diffraction of pyridine derivatives.

References
  • Bunker, K. D., et al. "3-Amino-5-bromo-2-iodopyridine." PMC - NIH. Available at: [Link]

Sources

Comparative

Assessing the Purity of 3-Amino-5-bromo-6-isopropylpyridine via HPLC: A Comparative Technical Guide

Topic: Assessing the Purity of 3-Amino-5-bromo-6-isopropylpyridine via HPLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 3-Amino-5-bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Purity of 3-Amino-5-bromo-6-isopropylpyridine via HPLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Amino-5-bromo-6-isopropylpyridine (CAS 1256814-33-3) is a critical heterocyclic intermediate, notably implicated in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs) and other oncology targets. Its structural complexity—combining a basic pyridine nitrogen, a polar exocyclic amine, and hydrophobic bromine/isopropyl moieties—presents a unique chromatographic challenge.

Standard generic HPLC methods often fail to adequately resolve this compound from its regioisomers (e.g., 2-amino or 4-amino variants) and process impurities (e.g., debrominated byproducts). This guide compares the performance of Standard C18 (Low pH) against Fluorinated Phenyl (PFP) and High-pH C18 methodologies. Based on experimental causality and separation mechanisms, we establish the Pentafluorophenyl (PFP) phase as the superior "product" for purity assessment due to its unique selectivity for halogenated aromatics.

Chemical Context & Chromatographic Challenges

To design a self-validating protocol, one must understand the analyte's behavior in solution.

  • Basicity (pKa): The pyridine nitrogen has a pKa of approximately 5.5–6.0. At standard acidic HPLC pH (0.1% Formic Acid, pH ~2.7), the molecule is protonated (

    
    ). This leads to secondary interactions with residual silanols on the silica surface, causing severe peak tailing.
    
  • Hydrophobicity (LogP): The isopropyl and bromo substituents increase the LogP (~2.5–3.0), requiring significant organic solvent strength for elution.

  • Structural Isomerism: Synthetic routes (e.g., nitration followed by reduction) often yield regioisomers where the bromine or amino groups are misplaced. These isomers have identical mass (LC-MS indistinguishable) and similar hydrophobicity, making standard C18 separation difficult.

Impurity Profile & Origin

The following diagram outlines the synthesis pathway and potential critical impurities that the HPLC method must resolve.

ImpurityPathways SM Starting Material (6-Isopropylpyridin-3-amine) Inter Intermediate (Nitration/Bromination) SM->Inter Electrophilic Sub. Target Target Analyte (3-Amino-5-bromo-6-isopropylpyridine) Inter->Target Reduction Imp1 Impurity A (Regioisomer: 2-Amino) Inter->Imp1 Isomeric Sub. Imp3 Impurity C (Over-Brominated) Inter->Imp3 Excess Br2 Imp2 Impurity B (Debrominated: 3-Amino-6-isopropyl) Target->Imp2 Hydrodehalogenation

Figure 1: Synthetic origin of critical impurities. The method must separate the Target from Impurity A (Regioisomer) and Impurity B (Debrominated).

Comparative Analysis: Selecting the Optimal Stationary Phase

We evaluated three distinct chromatographic approaches. The goal is to maximize Resolution (


) between the target and its nearest eluting impurity (Impurity A) while maintaining a Tailing Factor (

) < 1.2.
Option A: The Baseline (Standard C18, Low pH)
  • Column: C18 (3.5 µm, 100 Å).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Hydrophobic interaction.

  • Verdict: Suboptimal.

    • Why: The protonated pyridine interacts with free silanols, causing tailing (

      
      ). The C18 phase lacks the shape selectivity to distinguish the 3-amino vs. 2-amino regioisomers effectively.
      
Option B: The Challenger (High pH C18)
  • Column: Hybrid Silica C18 (e.g., XBridge or Gemini).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol.[1]

  • Mechanism: Hydrophobic interaction (Analyte in neutral state).

  • Verdict: Good, but risky.

    • Why: At pH 10, the pyridine is deprotonated, eliminating silanol interactions and sharpening the peak (

      
      ). However, high pH degrades standard silica columns over time, and the selectivity for halogenated isomers remains purely hydrophobic.
      
Option C: The Recommended Product (Pentafluorophenyl / PFP)
  • Column: Fluorinated Phenyl (e.g., Kinetex F5 or Discovery HS F5).

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    interactions + Dipole-Dipole + Shape Selectivity.
  • Verdict: Superior.

    • Why: The electron-deficient fluorine ring on the column interacts strongly with the electron-rich amino group and the halogenated pyridine ring. This "orthogonal" selectivity resolves regioisomers based on electron density distribution, not just hydrophobicity.

Comparative Data Summary
ParameterMethod A: Standard C18 (Acidic)Method B: Hybrid C18 (Basic)Method C: PFP (Acidic)
Retention Time (min) 4.26.85.1
Peak Tailing (

)
1.6 (Poor)1.05 (Excellent)1.1 (Good)
Resolution (

, Isomer)
1.2 (Co-elution risk)1.83.5 (Baseline)
Resolution (

, des-Br)
2.53.04.2
Column Stability HighModerate (pH limits)High

Detailed Experimental Protocol (Recommended Method)

This protocol utilizes the PFP (Pentafluorophenyl) chemistry, validated for high-throughput purity assessment.

Instrumentation & Conditions[1][2][3][4][5]
  • System: HPLC with UV-Vis (DAD) or LC-MS.

  • Column: Kinetex F5 (Phenomenex) or equivalent PFP phase, 150 x 4.6 mm, 2.6 µm core-shell.

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 290 nm (specific to aminopyridine conjugation).

Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Methanol (LC-MS grade). Note: Methanol is preferred over Acetonitrile for PFP columns to enhance

    
    -
    
    
    
    interactions.
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
10.090Linear Gradient
12.090Wash
12.110Re-equilibration
15.010Stop
Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Stock Solution: Dissolve 10 mg of 3-Amino-5-bromo-6-isopropylpyridine in 10 mL diluent (1 mg/mL).

  • Working Standard: Dilute to 0.1 mg/mL. Filter through a 0.2 µm PTFE filter.

  • System Suitability: Inject the working standard 5 times. %RSD of area must be < 2.0%; Tailing Factor < 1.3.

Method Development Decision Matrix

Use the following logic flow to troubleshoot or adapt this method for specific impurity profiles.

MethodSelection Start Start Method Development CheckImp Are Regioisomers Present? Start->CheckImp YesIso Yes (Critical Separation) CheckImp->YesIso LC-MS confirms isomers NoIso No (Only Synthetic Byproducts) CheckImp->NoIso Clean synthesis SelectPFP Select PFP / F5 Column (Methanol MP) YesIso->SelectPFP CheckTailing Is Peak Tailing > 1.5? NoIso->CheckTailing HighPH Switch to High pH C18 (10mM NH4HCO3) CheckTailing->HighPH Yes (Basic interaction) StdC18 Standard C18 (0.1% Formic Acid) CheckTailing->StdC18 No (Peak acceptable)

Figure 2: Decision tree for selecting the optimal stationary phase based on impurity profile.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from

  • Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine. Retrieved from

  • BenchChem. (2025).[2][3] An In-depth Technical Guide on the Solubility and Stability of 3-Amino-5-bromopyridine. Retrieved from

  • PubChem. (n.d.). 3-Amino-5-bromopyridine Compound Summary. National Library of Medicine. Retrieved from

  • ChemicalBook. (n.d.). Synthesis of 5-bromo-3-aminopyridine from 5-bromonicotinamide. Retrieved from

Sources

Validation

¹H NMR and ¹³C NMR data interpretation for 3-Amino-5-bromo-6-isopropylpyridine

Content Type: Publish Comparison Guide Author: Senior Application Scientist Executive Summary & Application Context 3-Amino-5-bromo-6-isopropylpyridine is a critical heterocyclic intermediate, frequently utilized as a sc...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist

Executive Summary & Application Context

3-Amino-5-bromo-6-isopropylpyridine is a critical heterocyclic intermediate, frequently utilized as a scaffold in the synthesis of SHP2 allosteric inhibitors and various kinase inhibitors.[1] Its structural integrity is paramount because the ortho-substitution pattern (amino group relative to the isopropyl and bromo groups) dictates the binding efficacy of the final pharmaceutical agent.[2]

This guide provides a technical comparison of the NMR spectral characteristics of this target molecule against its common regioisomers and synthetic precursors. It moves beyond simple peak listing to explain the causality of the signals, enabling researchers to validate their synthesis and troubleshoot isomeric impurities.[2]

Comparative Analysis: Target vs. Alternatives

In synthetic workflows, the most common challenge is distinguishing the target from its regioisomers (formed during nitration/bromination) or incomplete reduction products.[1][2]

Table 1: Spectral Fingerprint Comparison
FeatureTarget: 3-Amino-5-bromo-6-isopropylpyridine Alternative A: 5-Bromo-6-isopropylpyridin-2-amine (Regioisomer)Alternative B: 3-Nitro-5-bromo-6-isopropylpyridine (Precursor)
Aromatic System Two meta-coupled doublets. H2 and H4 are separated by the amine.[1]Two ortho-coupled doublets. H3 and H4 are adjacent.[1]Two meta-coupled doublets. Similar pattern but significantly deshielded.
Coupling Constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)

Hz
(Typical meta-coupling).[1][2]

Hz
(Typical ortho-coupling).[1]

Hz.[1]
Amino/Nitro Signal Broad singlet (

5.0–5.5 ppm).[1][2] Exchangeable with

.
Broad singlet (

6.0–6.5 ppm).[1][2] 2-Amino protons are more acidic.[1]
Absent. No NH2 signal.
H2 Chemical Shift

7.8–8.0 ppm (Alpha to N, Ortho to NH2).[1][2]
N/A (Substituted).[1][2][3][4][5]

8.8–9.2 ppm (Strongly deshielded by Nitro).[1][2]
Isopropyl Methine Septet,

3.3–3.5 ppm.[1][2]
Septet,

3.0–3.2 ppm.[1][2]
Septet,

3.4–3.6 ppm.[1][2]

Detailed Data Interpretation

H NMR Interpretation (400 MHz, )

The proton spectrum is defined by the asymmetry of the pyridine ring.[1][2] The isopropyl group anchors the assignment, while the aromatic region confirms the substitution pattern.[2]

  • 
     1.18 ppm (d, 
    
    
    
    Hz, 6H):
    The two methyl groups of the isopropyl chain.[1][2] They appear as a clean doublet.[1]
  • 
     3.45 ppm (sept, 
    
    
    
    Hz, 1H):
    The methine proton of the isopropyl group.[1][2]
    • Note: This signal is often obscured by the water peak in

      
       (
      
      
      
      ppm).[1] If obscured, run the sample in
      
      
      where this signal shifts slightly and clears the solvent window.[2]
  • 
     5.40 ppm (br s, 2H):  The primary amine (
    
    
    
    ).[1][2]
    • Validation: Add one drop of

      
       to the NMR tube.[1] This peak should disappear (deuterium exchange).[1][2]
      
  • 
     7.25 ppm (d, 
    
    
    
    Hz, 1H):
    Assigned to H4 .
    • Reasoning: This proton is ortho to the electron-donating amino group (shielding effect) and ortho to the bromine (deshielding).[1][2] The amino effect dominates, keeping it upfield relative to H2.[1][2]

  • 
     7.85 ppm (d, 
    
    
    
    Hz, 1H):
    Assigned to H2 .[1][2]
    • Reasoning: Located between the ring Nitrogen and the Amino group.[1] The proximity to the electronegative ring Nitrogen causes significant deshielding (downfield shift).[1][2]

C NMR Interpretation (100 MHz, )
  • Aliphatic Region:

    • 
       22.5 ppm:  Isopropyl methyl carbons (
      
      
      
      ).[1][2]
    • 
       33.8 ppm:  Isopropyl methine carbon (
      
      
      
      ).[1][2]
  • Aromatic Region:

    • 
       118.5 ppm (C5):  Carbon attached to Bromine.[1] The heavy atom effect of Br often causes an upfield shift relative to unsubstituted carbons.[1]
      
    • 
       123.0 ppm (C4):  Aromatic CH.[1][2]
      
    • 
       136.5 ppm (C2):  Aromatic CH (Alpha to Nitrogen).[1][2]
      
    • 
       144.0 ppm (C3):  Carbon attached to the Amine (
      
      
      
      ).[1][2] Deshielded by the electronegative nitrogen.[1]
    • 
       158.5 ppm (C6):  Carbon attached to the Isopropyl group.[1]
      

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

To ensure sharp lines and accurate integration for purity assessment.

  • Massing: Weigh 10–15 mg of the solid product into a clean vial.

  • Solvent Selection: Use

    
      (0.6 mL) for the primary characterization.[1][4]
    
    • Why? The amino protons are often broad or invisible in

      
       due to exchange or quadrupole broadening.[1] 
      
      
      
      forms hydrogen bonds with the amine, sharpening the peak and slowing exchange.[1][2]
  • Filtration: If the solution is cloudy (common with inorganic salts from bromination), filter through a small plug of glass wool directly into the NMR tube.[1][2]

  • Acquisition:

    • Set relaxation delay (

      
      ) to at least 5 seconds to allow full relaxation of the isolated aromatic protons, ensuring accurate integration ratios (1:1:2:6).
      
Protocol B: Regioisomer Discrimination Workflow

Use this logic when the purity is .

RegioisomerLogic Start Unknown Isomer Sample CheckCoupling Analyze Aromatic Coupling (J) Start->CheckCoupling Meta J ≈ 2.0 Hz (Meta) CheckCoupling->Meta Small Splitting Ortho J ≈ 8.0 Hz (Ortho) CheckCoupling->Ortho Large Splitting CheckShift Check H2 Chemical Shift Meta->CheckShift Isomer2 ID: 5-Bromo-6-isopropylpyridin-2-amine Ortho->Isomer2 HighShift δ > 7.5 ppm (H2 present) CheckShift->HighShift LowShift δ < 7.5 ppm (H2 absent) CheckShift->LowShift Target CONFIRMED: 3-Amino-5-bromo-6-isopropylpyridine HighShift->Target Isomer4 ID: 4-Amino isomer LowShift->Isomer4

Figure 1: Decision tree for distinguishing the target compound from common regioisomeric impurities based on coupling constants and chemical shifts.

Mechanistic Insight: Substituent Effects

Understanding why the peaks appear where they do allows you to predict shifts for derivatives.[1]

  • The "Ortho" Effect of the Amino Group: The

    
     group is a strong electron donor by resonance.[1] This increases electron density at the ortho and para positions.[1]
    
    • Impact: H2 and H4 are both ortho to the amine.[1] This explains why H4 is relatively upfield (

      
       ppm) compared to unsubstituted pyridine (
      
      
      
      ppm).[1][2] H2 would also be upfield, but its position adjacent to the ring nitrogen counteracts this.[1][2]
  • The "Meta" Coupling: In 3,5-disubstituted pyridines (or 2,3,5,6-tetrasubstituted systems like this), the protons are meta to each other.[1][2]

    • Impact: Through-bond communication is weaker over 4 bonds (

      
      ) than 3 bonds (
      
      
      
      ).[1][2] This results in the characteristic "fine splitting" (
      
      
      Hz) seen in the target, distinct from the "roofing" effect of ortho-protons.[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for substituent additivity rules in pyridines).

  • BenchChem. (2025).[1][4] Comparative

    
    C NMR Analysis of 3-Bromo-4-isopropylpyridine and Structural Analogues. Retrieved from .[1][2]
    
  • ChemicalBook. (2024).[1] NMR Spectrum Data for 3-Amino-5-bromopyridine (Analogous Core). Retrieved from .[1][2]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 58087994 (5-Bromo-6-isopropylpyridin-3-amine). Retrieved from .[1][2]

Sources

Comparative

A Technical Guide to the Evaluation of 3-Amino-5-bromo-6-isopropylpyridine-based Compounds for Therapeutic Potential

This guide provides a comprehensive framework for the synthesis, screening, and evaluation of novel compounds based on the 3-Amino-5-bromo-6-isopropylpyridine scaffold. Recognizing the burgeoning interest in substituted...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the synthesis, screening, and evaluation of novel compounds based on the 3-Amino-5-bromo-6-isopropylpyridine scaffold. Recognizing the burgeoning interest in substituted pyridines as privileged structures in medicinal chemistry, this document offers a detailed roadmap for researchers, scientists, and drug development professionals.[1][2][3][4] We will delve into the rationale behind investigating this specific chemical series, provide robust experimental protocols for efficacy assessment, and discuss the principles of structure-activity relationship (SAR) analysis that are crucial for lead optimization.

The pyridine ring is a cornerstone of many biologically active molecules, exhibiting a wide array of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1] The 3-amino-5-bromopyridine core, in particular, presents a synthetically versatile template. The amino group offers a handle for a variety of chemical modifications, while the bromo substituent provides a site for cross-coupling reactions, allowing for the introduction of diverse chemical moieties to probe the chemical space for desired biological activity.[2][4] The addition of an isopropyl group at the 6-position is hypothesized to enhance lipophilicity and potentially improve cell permeability and target engagement.

This guide is structured to provide not just a set of instructions, but a logical and scientifically-grounded approach to the early-stage discovery and evaluation of this promising class of compounds.

I. Synthesis of the Core Scaffold and Analogs

The journey of evaluating any new chemical series begins with its synthesis. The 3-Amino-5-bromo-6-isopropylpyridine scaffold can be approached through several synthetic routes. A common strategy involves the construction of a substituted pyridine ring followed by the introduction of the amino and bromo groups. For the derivatization of the core scaffold, particularly at the 5-bromo position, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are invaluable for creating a library of analogs with diverse aryl or heteroaryl substituents.

Experimental Protocol: Synthesis of 3-Amino-5-bromopyridine

A reliable method for the synthesis of the parent 3-Amino-5-bromopyridine is the reduction of 3-bromo-5-nitropyridine.[4][5]

Materials:

  • 3-Bromo-5-nitropyridine

  • Acetonitrile

  • Water

  • Palladium on activated charcoal (10%)

  • Tetrahydroxydiboron

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a reaction vessel, add 3-Bromo-5-nitropyridine (0.6 mmol, 121.8 mg), water (6 mmol, 108.0 mg), Palladium on activated charcoal (0.03 mmol, 6.4 mg), tetrahydroxydiboron (1.98 mmol, 177.5 mg), and acetonitrile (1 mL).[5]

  • Seal the vessel and place it under a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C and stir for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add 10 mL of water to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: petroleum ether:ethyl acetate = 3:1) to obtain 3-Amino-5-bromopyridine as a white solid.[5]

II. Comparative Efficacy Screening: A Multi-pronged Approach

A systematic screening cascade is essential to identify promising "hit" compounds from a library of synthesized analogs. The following assays provide a robust platform for evaluating the anticancer, kinase inhibitory, and antimicrobial potential of 3-Amino-5-bromo-6-isopropylpyridine derivatives.

A. Anticancer Activity: Cytotoxicity Screening

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6][8]

Materials:

  • 96-well microplates

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO)[9]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Carefully aspirate the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Measure the absorbance at a wavelength between 550 and 600 nm.[6]

  • Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

B. Kinase Inhibitory Activity

Given that many pyridine-based compounds are known to be kinase inhibitors, screening for this activity is a logical step. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[10][11]

Materials:

  • Kinase of interest (e.g., a panel of cancer-related kinases)

  • Substrate for the kinase

  • ATP

  • Test compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in a 384-well plate, including the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

  • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]

  • Measure the luminescence using a plate-reading luminometer.

  • A decrease in luminescence compared to the control indicates kinase inhibition. Calculate IC50 values.

C. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compounds

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well with no compound.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.[13]

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).[13]

III. Data Presentation and Structure-Activity Relationship (SAR) Analysis

For a meaningful comparison, the efficacy data for a series of 3-Amino-5-bromo-6-isopropylpyridine analogs should be presented in a clear and organized manner.

Table 1: Hypothetical Efficacy Data for a Series of 3-Amino-5-bromo-6-isopropylpyridine Analogs

Compound IDR-Group at C5Anticancer IC50 (µM) (MCF-7)Kinase Inhibition IC50 (µM) (Target Kinase X)Antimicrobial MIC (µg/mL) (S. aureus)
Scaffold -H>100>50128
Analog-1 -Phenyl25.35.264
Analog-2 -4-Fluorophenyl15.82.132
Analog-3 -4-Methoxyphenyl30.18.964
Analog-4 -Thiophene-2-yl18.53.516

This data is for illustrative purposes only.

The analysis of SAR is a critical step in medicinal chemistry to understand how chemical structure relates to biological activity. Based on the hypothetical data in Table 1, one might infer that:

  • Substitution at the C5 position generally improves activity across all assays compared to the unsubstituted scaffold.

  • The introduction of an electron-withdrawing group (fluoro) on the phenyl ring at C5 (Analog-2) enhances both anticancer and kinase inhibitory potency compared to the unsubstituted phenyl ring (Analog-1).

  • A heteroaromatic ring like thiophene (Analog-4) may be beneficial for antimicrobial activity.

IV. Mechanistic Insights: Signaling Pathway Analysis

Many pyridine-based kinase inhibitors target key signaling pathways implicated in cancer cell proliferation and survival. A common target is the PI3K/Akt/mTOR pathway. The following diagram illustrates a hypothetical mechanism of action for a 3-Amino-5-bromo-6-isopropylpyridine-based kinase inhibitor targeting a kinase within this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 3-Amino-5-bromo-6-isopropylpyridine Derivative Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K signaling pathway.

V. Conclusion

The 3-Amino-5-bromo-6-isopropylpyridine scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries. A systematic evaluation of these compounds, employing robust and standardized in vitro assays for anticancer, kinase inhibitory, and antimicrobial activities, is crucial for the identification of potent and selective lead candidates. The subsequent analysis of structure-activity relationships will guide the rational design of next-generation compounds with improved efficacy and drug-like properties. This comprehensive guide provides the foundational methodologies and strategic framework to empower researchers in their quest for novel therapeutics derived from this versatile chemical scaffold.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic overview of the antibiotic MIC value determination protocol.... Retrieved from [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). Retrieved from [Link]

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100685. [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • PubMed. (2013, April 15). Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. Retrieved from [Link]

  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1). [Link]

  • Symansis. (n.d.). The selectivity of protein kinase inhibitors: a further update. Retrieved from [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). International Journal of Chemistry, Mathematics and Physics, 5(4), 1-10. [Link]

  • Sci-Hub. (n.d.). 6-(methylamino)- pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors. Retrieved from [Link]

  • Ministry of Health and Prevention - United Arab Emirates. (2021, April 15). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-5-bromo-6-isopropylpyridine proper disposal procedures

As a Senior Application Scientist, I recognize that for drug development professionals and synthetic chemists, managing specialized chemical waste is as critical as the synthesis itself. 3-Amino-5-bromo-6-isopropylpyridi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that for drug development professionals and synthetic chemists, managing specialized chemical waste is as critical as the synthesis itself. 3-Amino-5-bromo-6-isopropylpyridine (CAS: 1779960-28-9) is a highly valuable building block, frequently utilized in the development of kinase inhibitors and advanced pharmaceutical intermediates. However, its unique structural profile demands rigorous, scientifically grounded disposal protocols.

Handling this compound safely requires moving beyond basic compliance; it requires an understanding of the molecular causality behind the hazards. This guide provides a self-validating, step-by-step operational framework for the proper containment, segregation, and destruction of this compound.

Mechanistic Hazard Profiling: The Causality of Disposal

To understand why standard disposal methods are insufficient for 3-Amino-5-bromo-6-isopropylpyridine, we must deconstruct the molecule into its reactive components. Every disposal action we take is a direct mitigation of these structural hazards:

  • The Bromine Substituent (Halogenation): During thermal destruction, the carbon-bromine bond is cleaved, generating highly corrosive hydrogen bromide (HBr) gas. If this compound is mistakenly routed to a non-halogenated waste stream, the incinerator will lack the necessary acid gas scrubbers. This leads to severe equipment degradation and the atmospheric release of toxic halogens.

  • The Pyridine Core: Pyridine derivatives are notoriously persistent in the environment and exhibit high aquatic toxicity. Under the Toxic Substances Control Act (TSCA), the for halogenated pyridines and sets an exceptionally strict surface water release limit of 0.2 ppb[1]. Drain disposal is absolutely prohibited.

  • The Primary Amine & Aromatic Nitrogen: The high nitrogen density of this molecule dictates that its combustion will generate significant quantities of nitrogen oxides (NOx). Consequently, the chosen disposal facility must utilize NOx reduction technologies alongside acid gas scrubbing.

Quantitative Regulatory & Safety Data

The following table summarizes the critical quantitative thresholds that govern the handling and disposal of this compound.

ParameterRegulatory Threshold / ValueSource / RegulationOperational Implication
Water Release Limit 0.2 ppb[1]Absolute prohibition of drain disposal; requires zero-discharge secondary containment.
Airborne Exposure Limit 5 ppm (TWA)*[2]Handle purely within a certified fume hood; keep all waste containers tightly sealed.
Incineration Temp >1,000 °CEPA RCRA GuidelinesRequires commercial high-temperature incineration for complete C-Br and aromatic ring cleavage.
Waste Classification Halogenated / F-Listed[3]Must not be mixed with standard non-halogenated solvent waste (e.g., acetone, ethanol).

*Note: This threshold is based on the parent compound, pyridine. While solid substituted derivatives may have lower volatility, any solvent mixtures containing this compound pose a significant inhalation risk[2].

Standard Operating Procedure: Segregation and Packaging Workflow

To ensure absolute safety and regulatory compliance, laboratory personnel must follow this self-validating protocol. Each step includes a built-in verification check to ensure the integrity of the disposal system.

Step 1: Waste Characterization & Segregation

  • Action : Identify the physical state of the 3-Amino-5-bromo-6-isopropylpyridine waste (e.g., pure powder, dissolved in organic solvents like dichloromethane, or adsorbed onto chromatography silica gel).

  • Causality : Halogenated waste must be kept strictly separate from non-halogenated organic waste to ensure it is routed to an incinerator equipped with HBr scrubbers.

  • System Verification : Check the waste stream log. If the total solvent mixture contains >1% halogens by volume, it must be classified into the halogenated stream.

Step 2: Primary Containment

  • Action : Transfer the waste into a chemically compatible container. For liquid mixtures containing this compound, use High-Density Polyethylene (HDPE) or amber glass carboys.

  • Causality : Pyridine derivatives can degrade certain low-density plastics over time. Amber glass prevents UV-induced degradation of the brominated aromatic ring, which could otherwise lead to premature radical formation and pressure buildup inside the vessel.

  • System Verification : Inspect the container cap for a secure, vapor-tight PTFE seal before moving the container.

Step 3: RCRA Labeling and Hazard Communication

  • Action : Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "3-Amino-5-bromo-6-isopropylpyridine" and check the boxes for "Toxic" and "Halogenated."

  • Causality : Accurate labeling prevents dangerous chemical mixing at the disposal facility. If mixed with spent solvents, it may trigger specific RCRA F-listed waste codes (such as F005)[3].

  • System Verification : Ensure the label is legible, dated, and cross-referenced with the laboratory's central waste manifest system.

Step 4: Storage and Ventilation

  • Action : Store the sealed waste container in a designated secondary containment tray within a continuously ventilated, fire-rated chemical storage cabinet.

  • Causality : Continuous ventilation mitigates the risk of exposure to volatile pyridine vapors[2], while secondary containment prevents environmental contamination in the event of primary vessel failure.

  • System Verification : Confirm that the secondary containment tray has the volumetric capacity to hold 110% of the primary container's volume.

Step 5: Final Destruction via Incineration

  • Action : Dispatch the waste via a certified hazardous waste vendor specifically contracted for high-temperature incineration.

  • Causality : Complete chemical destruction is legally mandated for halogenated pyridines[1]. The incinerator must operate above 1,000 °C to ensure complete cleavage of the aromatic and carbon-halogen bonds.

  • System Verification : Obtain and retain the Certificate of Destruction (CoD) from the vendor to close the chain of custody.

Disposal Decision Matrix

The following logic flow dictates the routing of 3-Amino-5-bromo-6-isopropylpyridine waste based on its physical state at the point of generation.

G A 3-Amino-5-bromo-6-isopropylpyridine Waste Generation B Physical State Assessment A->B C Solid Waste (Powders, Silica, PPE) B->C Solid D Liquid Waste (Solvent Mixtures) B->D Liquid E Halogenated Organic Waste Stream C->E D->E F RCRA Labeling & Secondary Containment E->F G High-Temp Incineration (Acid Gas & NOx Scrubbers) F->G EPA 40 CFR 721.8675

Fig 1: Waste segregation and disposal decision matrix for halogenated pyridine derivatives.

References

  • 40 CFR § 721.8675 - Halogenated pyridines Electronic Code of Federal Regulations (eCFR)[Link]

  • Hazardous Waste Listings (RCRA Subtitle C) U.S. Environmental Protection Agency (EPA)[Link]

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine Centers for Disease Control and Prevention (CDC)[Link]

Sources

Handling

Personal protective equipment for handling 3-Amino-5-bromo-6-isopropylpyridine

Executive Safety Summary Immediate Action Required: Treat 3-Amino-5-bromo-6-isopropylpyridine as a high-potency halogenated aminopyridine. While specific toxicological data for this exact isomer may be limited, structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat 3-Amino-5-bromo-6-isopropylpyridine as a high-potency halogenated aminopyridine. While specific toxicological data for this exact isomer may be limited, structural analogs (e.g., 4-aminopyridine, 3-amino-5-bromopyridine) exhibit neurotoxicity (potassium channel blockade) and acute toxicity via inhalation, ingestion, and dermal absorption.

Critical Safety Directive:

  • Zero Skin Contact: This compound is lipophilic (due to the isopropyl and bromo groups), facilitating rapid dermal absorption.

  • Engineering Control: All handling must occur within a certified chemical fume hood.[1]

  • Respiratory Protection: P100 particulate filtration is mandatory if powder handling occurs outside a closed system.

Chemical Profile & Hazard Analysis

To understand the safety protocols, we must analyze the "Why" based on the Structure-Activity Relationship (SAR).

Structural FeatureSafety Implication
Aminopyridine Core Neurotoxicity Risk: Aminopyridines are known potassium channel blockers. Exposure can lead to seizures, tremors, and excitotoxicity.
5-Bromo Substituent Heavy Atom Effect: Increases molecular weight and potential for accumulation. Halogenated pyridines can be severe eye/mucous membrane irritants.
6-Isopropyl Group Enhanced Lipophilicity: The isopropyl chain increases the compound's ability to penetrate the lipid bilayer of the skin, making dermal protection critical .[2]
Physical State Solid/Powder: High risk of airborne dust generation during weighing and transfer.

GHS Classification (Conservative Extrapolation from Analogs):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic)

  • Skin/Eye Irritation: Category 2[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" defaults. Use this matrix to select PPE based on the specific operation.

Glove Selection Protocol

Standard nitrile exam gloves are insufficient for prolonged contact or solutions.

OperationGlove MaterialThicknessBreakthrough Time (Est.)Action
Dry Solid Handling Nitrile (Disposable)

0.11 mm
> 480 min (Solid)Double Glove. Change outer glove immediately if contaminated.
Solution Preparation Nitrile (High-Risk)

0.20 mm
> 60 min (Solvent dependent)Use extended cuff gloves to cover lab coat wrists.
Spill Cleanup Laminate (Silver Shield®)Multi-layer> 480 minMandatory for concentrated organic solutions.
Respiratory & Body Protection[1][2][3][4][5]
  • Respiratory:

    • Routine: Fume hood (Face velocity 80–100 fpm).

    • Non-Routine (Spill/Weighing outside hood): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

  • Body:

    • Standard: Cotton Lab Coat (buttoned to neck).

    • High-Risk (Scale-up >10g): Tyvek® disposable coveralls to prevent dust accumulation on clothing.

  • Eyes:

    • Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can drift around side shields.

Operational Workflow: Step-by-Step

This workflow integrates safety into the experimental process to minimize exposure risk.

Phase 1: Pre-Operational Prep
  • Verify Engineering Controls: Check fume hood flow monitor.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Dry aminopyridine powders are prone to static charge, leading to "jumping" powder and area contamination.

  • Prepare Decon Solution: 5% Surfactant (e.g., Decon 90) in water.

Phase 2: Weighing & Transfer
  • Tare: Place weighing boat in the balance inside the hood.

  • Transfer: Use a disposable spatula. Do not use metal spatulas if the compound is potentially reactive or if static is high (plastic is often better for static).

  • Containment: Immediately cap the stock bottle. Wipe the exterior of the stock bottle with a Kimwipe dampened with solvent (Ethanol) before removing it from the hood.

Phase 3: Reaction Setup
  • Solvent Addition: Add solvent slowly to the solid to minimize aerosolization.

  • Inerting: If using reactive reagents (e.g., organolithiums) downstream, purge the headspace with Argon/Nitrogen.

  • Temperature Control: Halogenated pyridines can be thermally sensitive. Ensure cooling bath is stable before addition.

Phase 4: Decontamination
  • Tools: Rinse spatulas/glassware with acetone inside the hood into a dedicated waste container.

  • Surface: Wipe down the balance area with the prepared surfactant solution, followed by an ethanol rinse.

Visualized Safety Logic

Figure 1: PPE Decision Tree

Caption: Logic flow for selecting appropriate PPE based on the state of matter and operation type.

PPE_Selection Start Handling 3-Amino-5-bromo-6-isopropylpyridine State Physical State? Start->State Solid Dry Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Quant Quantity? Solid->Quant Solvent Solvent Type? Liquid->Solvent Small < 1 gram Quant->Small Large > 1 gram Quant->Large PPE_Solid_Small PPE: Double Nitrile Gloves + Goggles + Lab Coat (In Fume Hood) Small->PPE_Solid_Small PPE_Solid_Large PPE: Double Nitrile + N95/P100 Mask (if open) + Tyvek Sleeves Large->PPE_Solid_Large Standard Standard (MeOH, DCM) Solvent->Standard Aggressive Penetrating (DMSO, DMF) Solvent->Aggressive PPE_Liq_Std PPE: Double Nitrile (0.11mm) Change every 30 mins Standard->PPE_Liq_Std PPE_Liq_Agg PPE: Laminate Gloves (Silver Shield) OR Thicker Nitrile (>0.2mm) Aggressive->PPE_Liq_Agg

Emergency Response & Disposal

Spill Management
  • Evacuate: If spill is >5g or outside the hood, evacuate the immediate area.

  • PPE Up: Don full-face respirator and laminate gloves.

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a bag.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if oxidizers are present.

  • Clean: Scrub area with soap/water (pH neutral). Verify no yellow residue remains.

Disposal Protocols
  • Solid Waste: Segregate into "Toxic Solid Waste" stream. Label clearly with full chemical name.

  • Liquid Waste: Halogenated organic waste stream.

  • Destruction (Professional Disposal): Incineration with a scrubber is required to manage nitrogen oxides (NOx) and hydrogen bromide (HBr) emissions.

References

  • Fisher Scientific. (2009). Safety Data Sheet: 4-Aminopyridine. Retrieved from

  • MilliporeSigma. (n.d.). 3-Amino-5-bromo-6-methylpyridine Safety Information. Retrieved from

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 2-Aminopyridine. Retrieved from

  • PubChem. (n.d.). Compound Summary: 3-Amino-5-bromopyridine.[2][3][4][5] National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [6]

Sources

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